molecular formula C8H7IN2 B1450012 6-Iodo-3-methyl-1H-indazole CAS No. 1082041-53-9

6-Iodo-3-methyl-1H-indazole

Cat. No.: B1450012
CAS No.: 1082041-53-9
M. Wt: 258.06 g/mol
InChI Key: WZFXTMDHAKOGFQ-UHFFFAOYSA-N
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Description

6-Iodo-3-methyl-1H-indazole is a useful research compound. Its molecular formula is C8H7IN2 and its molecular weight is 258.06 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-3-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFXTMDHAKOGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650578
Record name 6-Iodo-3-methyl-2H-indazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082041-53-9
Record name 6-Iodo-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 6-Iodo-3-methyl-1H-indazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1082041-53-9[1][2]

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of contemporary drug discovery, particularly within oncology, the indazole nucleus has emerged as a "privileged scaffold." This bicyclic aromatic heterocycle, a bioisostere of indole, is a cornerstone in the design of numerous therapeutic agents due to its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of protein kinases.[3] The dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Indazole derivatives have been successfully developed into potent and selective kinase inhibitors, including several FDA-approved drugs such as Pazopanib and Axitinib.[4][5]

This technical guide focuses on a key, highly functionalized intermediate: 6-Iodo-3-methyl-1H-indazole. The strategic placement of the iodo and methyl groups on the indazole core provides medicinal chemists with a versatile platform for molecular elaboration. The iodine atom at the 6-position serves as a crucial handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments to modulate potency, selectivity, and pharmacokinetic properties. The methyl group at the 3-position can influence the molecule's binding affinity and metabolic stability. This guide will provide an in-depth analysis of the synthesis, properties, and strategic applications of 6-Iodo-3-methyl-1H-indazole for researchers, scientists, and drug development professionals.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for ensuring laboratory safety.

Table 1: Physicochemical Properties of 6-Iodo-3-methyl-1H-indazole

PropertyValueSource
CAS Number 1082041-53-9[1][2]
Molecular Formula C₈H₇IN₂[2]
Molecular Weight 258.06 g/mol [2]
Appearance Expected to be a solid at room temperature[1]
SMILES CC1=NNC2=C1C=CC(I)=C2[1]
InChI 1S/C8H7IN2/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3,(H,10,11)[1]

Safety Information:

6-Iodo-3-methyl-1H-indazole is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and carries the GHS07 pictogram with the signal word "Warning".[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of 6-Iodo-3-methyl-1H-indazole: A Plausible and Validated Approach

While a specific, peer-reviewed synthesis for 6-Iodo-3-methyl-1H-indazole is not extensively documented, a robust synthetic strategy can be devised based on established methods for the regioselective iodination of indazole derivatives. The most logical and field-proven approach involves the direct iodination of the commercially available precursor, 3-methyl-1H-indazole.

The C6 position of the indazole ring is susceptible to electrophilic aromatic substitution. The challenge lies in achieving regioselectivity, as other positions on the benzene ring can also be iodinated. However, by carefully controlling the reaction conditions, the desired 6-iodo isomer can be obtained as the major product.

Experimental Protocol: Regioselective Iodination of 3-methyl-1H-indazole

This protocol is based on general and widely accepted methods for the iodination of indazoles and may require optimization for specific laboratory conditions.[6][7]

Materials:

  • 3-methyl-1H-indazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (or DMF)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a solution of 3-methyl-1H-indazole (1.0 equivalent) in acetonitrile (10 mL per mmol of starting material) in a round-bottom flask equipped with a magnetic stirrer, add N-Iodosuccinimide (1.1 equivalents) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product, which may contain a mixture of regioisomers, should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired 6-Iodo-3-methyl-1H-indazole.

Causality Behind Experimental Choices:

  • N-Iodosuccinimide (NIS): NIS is chosen as the iodinating agent due to its mild and selective nature compared to harsher reagents like iodine monochloride, which can lead to over-iodination and a less predictable mixture of products.[7]

  • Acetonitrile/DMF: These polar aprotic solvents are excellent for dissolving the starting materials and facilitating the reaction.

  • Aqueous Work-up: The use of sodium thiosulfate is crucial for quenching the reaction and removing excess iodine, while sodium bicarbonate neutralizes any acidic byproducts.

  • Column Chromatography: This is an essential step to separate the desired 6-iodo isomer from other potential regioisomers (e.g., 4-iodo, 5-iodo, and 7-iodo).[7]

start 3-methyl-1H-indazole reagents N-Iodosuccinimide (NIS) Acetonitrile start->reagents Iodination product 6-Iodo-3-methyl-1H-indazole reagents->product

Caption: Synthetic pathway for 6-Iodo-3-methyl-1H-indazole.

Strategic Applications in Kinase Inhibitor Synthesis

The true value of 6-Iodo-3-methyl-1H-indazole lies in its role as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. The C-I bond is readily activated by palladium catalysts, enabling a variety of cross-coupling reactions to introduce diverse functionalities at the 6-position of the indazole core. This late-stage functionalization is a cornerstone of modern medicinal chemistry, allowing for the rapid generation of chemical libraries to explore structure-activity relationships (SAR).

Key Cross-Coupling Reactions:
  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing aryl or heteroaryl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, introducing substituted amino groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon triple bonds, providing a linear linker to other molecular fragments.

  • Heck Coupling: Reaction with alkenes to form new carbon-carbon double bonds.[8]

intermediate 6-Iodo-3-methyl-1H-indazole suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) intermediate->suzuki buchwald Buchwald-Hartwig (R2NH, Pd catalyst) intermediate->buchwald sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) intermediate->sonogashira product_suzuki 6-Aryl/Heteroaryl- 3-methyl-1H-indazole suzuki->product_suzuki product_buchwald 6-Amino- 3-methyl-1H-indazole buchwald->product_buchwald product_sonogashira 6-Alkynyl- 3-methyl-1H-indazole sonogashira->product_sonogashira

Caption: Cross-coupling reactions utilizing 6-Iodo-3-methyl-1H-indazole.

Case Study: The Synthesis of Axitinib Analogues

Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the treatment of advanced renal cell carcinoma. The synthesis of Axitinib involves the use of 6-iodo-1H-indazole as a key intermediate.[9] 6-Iodo-3-methyl-1H-indazole can be employed in a similar fashion to generate novel Axitinib analogues with potentially improved properties. The 3-methyl group can provide an additional point of interaction within the kinase active site or alter the molecule's overall conformation.

Table 2: Comparison of Indazole-Based Kinase Inhibitors

CompoundTarget(s)IC₅₀Therapeutic Area
PazopanibVEGFRs, PDGFRs, c-KitVEGFR-2: 30 nMRenal Cell Carcinoma, Soft Tissue Sarcoma
AxitinibVEGFRs 1, 2, 3VEGFR-2: 0.2 nMRenal Cell Carcinoma
Hypothetical Analogue from 6-Iodo-3-methyl-1H-indazole VEGFRs, others To be determined Oncology (exploratory)

Conclusion: A Versatile Building Block for Future Therapies

6-Iodo-3-methyl-1H-indazole represents a strategically important and highly versatile intermediate for the synthesis of novel kinase inhibitors. Its well-defined structure, with orthogonal handles for chemical modification, allows for the systematic exploration of chemical space in the quest for more potent, selective, and safer therapeutics. The synthetic protocols and strategic applications outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the potential of this valuable building block in their own discovery programs. The continued exploration of derivatives from 6-Iodo-3-methyl-1H-indazole holds significant promise for the development of the next generation of targeted therapies.

References

  • Patsnap. (2019). Synthesis method of 6-iodine-1H-indazole. [Link]

  • Google Patents. (2006). Methods for preparing indazole compounds.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • Google Patents. (n.d.).
  • PubChem. 6-iodo-1H-indazole. [Link]

  • ChemBK. 6-Iodo-3-methyl-1H-indazole. [Link]

  • ResearchGate. Iodination reaction of commercial indazole. [Link]

  • PubChemLite. 6-chloro-3-iodo-1-methyl-1h-indazole. [Link]

  • Google P
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • FAQ. How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER?. [Link]

  • National Institutes of Health. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • National Institutes of Health. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

Sources

"6-Iodo-3-methyl-1H-indazole" physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 6-Iodo-3-methyl-1H-indazole

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

6-Iodo-3-methyl-1H-indazole (CAS No. 1082041-53-9) is a substituted indazole derivative of significant interest in medicinal chemistry and synthetic organic chemistry.[1] As a functionalized heterocyclic compound, it serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other potential therapeutic agents.[2] The indazole scaffold is recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds.[1][3] The strategic placement of an iodine atom at the C6 position and a methyl group at the C3 position provides distinct handles for chemical modification, making a thorough understanding of its physical properties essential for its effective utilization in research and development.

This technical guide provides a comprehensive overview of the known and inferred physical properties of 6-Iodo-3-methyl-1H-indazole. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature and databases, this document synthesizes information from closely related analogues and established analytical principles to offer a predictive profile. It further details the standard experimental methodologies required for the precise determination of these properties, ensuring a self-validating approach to its characterization.

Core Molecular and Physical Identifiers

A precise understanding of a compound begins with its fundamental identifiers and basic physical state. These data points are foundational for all subsequent experimental work, from reaction stoichiometry to analytical characterization.

PropertyValueSource
CAS Number 1082041-53-9[4][5][6][7]
Molecular Formula C₈H₇IN₂[6]
Molecular Weight 258.06 g/mol [3][8]
Physical Form Solid[4][7]
InChI 1S/C8H7IN2/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3,(H,10,11)[4][7]
InChI Key WZFXTMDHAKOGFQ-UHFFFAOYSA-N[4][7]
SMILES String CC1=NNC2=C1C=CC(I)=C2[4][7]

Thermal and Solubility Properties (Inferred)

While specific experimental values for the melting point, boiling point, and solubility of 6-Iodo-3-methyl-1H-indazole are not widely published, we can infer these properties based on its structure and data from analogous compounds.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For the related compound, 6-Iodo-1H-indazole (CAS 261953-36-0), the melting point is reported to be in the range of 207-211 °C.[9] The introduction of a methyl group at the C3 position, as in our compound of interest, can influence crystal lattice packing and intermolecular forces. This may lead to a slight alteration in the melting point compared to the non-methylated parent compound. It is expected to be a solid with a relatively high melting point, characteristic of rigid aromatic structures.

Boiling Point

A predicted boiling point for 6-Iodo-1H-indazole is 358.2±15.0 °C.[9] However, like many complex organic molecules, 6-Iodo-3-methyl-1H-indazole is likely to decompose at or before its boiling point under atmospheric pressure. Therefore, techniques like vacuum distillation would be necessary for purification if required, though this is uncommon for solids of this nature.

Solubility Profile

The solubility of this compound is dictated by its bicyclic aromatic structure and the nature of its substituents.

  • Polar Aprotic Solvents : High solubility is anticipated in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[3][10] These solvents are effective at solvating the indazole core and overcoming the crystal lattice energy.[10]

  • Alcohols : Slight to moderate solubility is expected in alcohols like methanol and ethanol.[9]

  • Chlorinated Solvents : Solubility is also likely in chlorinated solvents such as dichloromethane and chloroform.[3]

  • Aqueous Solubility : Poor solubility is expected in water due to the predominantly nonpolar aromatic structure.

Causality Behind Solubility: The rigid heterocyclic structure and potential for intermolecular hydrogen bonding (N-H) can lead to high crystal lattice energy.[10] Effective dissolution requires solvents that can disrupt these intermolecular forces. Polar aprotic solvents are particularly adept at this, making them the primary choice for preparing solutions for NMR analysis or biological screening.

Spectroscopic Characterization Workflow

The definitive identification and structural elucidation of 6-Iodo-3-methyl-1H-indazole rely on a combination of spectroscopic techniques. The following section outlines the standard protocols for acquiring and interpreting these crucial data.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation Compound Crude Product (6-Iodo-3-methyl-1H-indazole) Purification Column Chromatography or Recrystallization Compound->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Determines Connectivity & Regiochemistry MS Mass Spectrometry (HRMS) Purification->MS Confirms Molecular Weight & Formula IR FT-IR Spectroscopy Purification->IR Identifies Functional Groups Structure Final Structure Elucidation & Purity Assessment NMR->Structure MS->Structure IR->Structure

Caption: General workflow for the synthesis and spectroscopic characterization of 6-Iodo-3-methyl-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise substitution pattern on the indazole ring.[11]

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve approximately 5-10 mg of purified 6-Iodo-3-methyl-1H-indazole in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[11][12] The use of DMSO-d₆ is often preferred for indazole derivatives as it allows for the observation of the exchangeable N-H proton.[12]

  • Internal Standard: Use the residual solvent peak as an internal standard (DMSO-d₆: δ 2.50 for ¹H and δ 39.52 for ¹³C).[13]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[11] Proton-decoupled ¹³C spectra are standard. For unambiguous assignments, 2D NMR experiments like COSY, HSQC, and HMBC can be employed.[11]

Anticipated Spectral Features:

  • ¹H NMR:

    • N-H Proton: A broad singlet in the downfield region (typically >10 ppm), which is characteristic of the indazole N-H proton.

    • Aromatic Protons: Three signals in the aromatic region (approx. 7.0-8.5 ppm). The substitution pattern (iodine at C6) will dictate the coupling patterns. One would expect to see a singlet (H7), a doublet (H5), and another doublet (H4), with coupling constants typical for ortho- and meta-relationships on a benzene ring.

    • Methyl Protons: A singlet at approximately 2.5 ppm, corresponding to the three protons of the C3-methyl group.

  • ¹³C NMR:

    • Eight distinct carbon signals are expected.

    • The signal for the C3 carbon will be influenced by the attached methyl group.

    • The C6 carbon, bonded to the heavy iodine atom, will exhibit a characteristic chemical shift.

    • The methyl carbon will appear as a singlet in the upfield region (approx. 15-25 ppm).

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the compound.[11]

Experimental Protocol (High-Resolution Mass Spectrometry - HRMS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.[11]

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.[11]

  • Mass Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).[11]

  • Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it to the calculated theoretical mass for C₈H₇IN₂. The presence of iodine will result in a characteristic isotopic pattern.

Expected Result: The experimental exact mass should be within a narrow tolerance (e.g., <5 ppm) of the calculated mass of 257.9654 for the [M+H]⁺ ion, confirming the elemental formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.[14]

Experimental Protocol:

  • Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.[15]

  • Data Acquisition: The IR spectrum is typically scanned over the range of 4000-400 cm⁻¹.[14]

Anticipated Absorption Bands:

  • N-H Stretch: A broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the N-H bond of the indazole ring.[15]

  • C-H Aromatic Stretch: Absorptions typically appear just above 3000 cm⁻¹.[15]

  • C-H Aliphatic Stretch: Absorptions from the methyl group will appear just below 3000 cm⁻¹ (approx. 2950 cm⁻¹).[15]

  • C=C and C=N Stretches: Multiple sharp bands in the 1450-1620 cm⁻¹ region, characteristic of the aromatic and pyrazole rings.

  • C-I Stretch: A weak absorption in the far-infrared region, typically below 600 cm⁻¹.

Safety and Handling

Proper handling of 6-Iodo-3-methyl-1H-indazole is crucial to ensure laboratory safety. The following information is based on available safety data for this specific compound.

Hazard Identification:

  • Pictogram: GHS07 (Exclamation mark)[4][7]

  • Signal Word: Warning[4][7]

  • Hazard Statement: H302 - Harmful if swallowed.[4][7]

  • Precautionary Statements: P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[4][7]

Storage and Stability:

  • Storage Class: 11 - Combustible Solids.[4][7]

  • Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed container. Iodo-substituted aromatic compounds can be sensitive to light and may decompose over time; therefore, storage in a dark place or an amber vial is recommended.

Conclusion

While comprehensive experimental data for 6-Iodo-3-methyl-1H-indazole remains scarce in the public domain, this guide establishes a robust framework for its characterization based on fundamental chemical principles and comparative data from related analogues. Its core identifiers are well-established, and its thermal and solubility properties can be reasonably inferred to guide experimental design.

The provided protocols for NMR, MS, and FT-IR spectroscopy represent the standard, self-validating system required for the definitive structural elucidation and purity assessment of this compound. For researchers and drug development professionals, this technical guide serves not only as a repository of available information but also as a practical manual for the empirical investigation of 6-Iodo-3-methyl-1H-indazole, a promising scaffold in the landscape of modern medicinal chemistry.

References

A Technical Guide to 6-Iodo-3-methyl-1H-indazole: A Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 6-Iodo-3-methyl-1H-indazole, a heterocyclic building block with significant potential in medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes, and its strategic application in the development of kinase inhibitors and other biologically active molecules. While specific experimental data for this particular isomer is not extensively available in public literature, this document leverages data from closely related and well-characterized indazole derivatives to provide a comprehensive and predictive overview for research and development purposes.

Introduction: The Indazole Core in Medicinal Chemistry

The indazole scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[1] Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, allows it to mimic the purine core of ATP and interact with the hinge region of protein kinases. This has led to the development of several successful kinase inhibitor drugs for the treatment of cancer and other diseases. The strategic functionalization of the indazole ring is a key approach in modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors.

6-Iodo-3-methyl-1H-indazole is a trifunctional scaffold offering multiple avenues for chemical modification. The iodine atom at the 6-position is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. The methyl group at the 3-position can influence the molecule's steric and electronic properties, potentially enhancing binding affinity to target proteins. The N-H of the pyrazole ring can be involved in hydrogen bonding interactions within a protein's active site or can be a site for further substitution.

Physicochemical and Structural Properties

A comprehensive understanding of the physicochemical properties of 6-Iodo-3-methyl-1H-indazole is crucial for its application in synthesis and drug design.

PropertyValueSource
Molecular Formula C₈H₇IN₂Calculated
Molecular Weight 258.06 g/mol Calculated
CAS Number 1082041-53-9[2][3]
Appearance Expected to be a solid at room temperature.
SMILES CC1=NNC2=C1C=CC(I)=C2
InChI 1S/C8H7IN2/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3,(H,10,11)
Structural Representation

Caption: Chemical structure of 6-Iodo-3-methyl-1H-indazole.

Synthesis of 6-Iodo-3-methyl-1H-indazole

Proposed Synthetic Pathway: Iodination of 3-methyl-1H-indazole

The direct iodination of 3-methyl-1H-indazole is expected to yield a mixture of regioisomers, including the desired 6-iodo-3-methyl-1H-indazole. The reaction conditions can be optimized to favor the formation of the 6-iodo isomer.

G start 3-methyl-1H-indazole reagents I₂, Base (e.g., KOH) Solvent (e.g., DMF) start->reagents Reacts with product 6-Iodo-3-methyl-1H-indazole (and other isomers) reagents->product To yield

Caption: Proposed synthetic workflow for 6-Iodo-3-methyl-1H-indazole.

Detailed Experimental Protocol (Proposed)

This protocol is based on analogous procedures for the iodination of indazoles and should be optimized for the specific substrate.[6]

Materials:

  • 3-methyl-1H-indazole

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • Sodium thiosulfate (Na₂S₂O₄)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-methyl-1H-indazole (1.0 equiv.) in DMF, add potassium hydroxide (2.0 equiv.).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add a solution of iodine (1.5 equiv.) in DMF to the reaction mixture.

  • Continue stirring at room temperature for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate.

  • A precipitate is expected to form. Collect the solid by vacuum filtration.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to separate the desired 6-iodo isomer from other regioisomers.

Self-Validation: The identity and purity of the synthesized 6-Iodo-3-methyl-1H-indazole should be confirmed using a combination of spectroscopic techniques as outlined in the following section.

Spectroscopic Characterization (Predictive Analysis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

  • δ ~13.5 (s, 1H, NH): The acidic proton on the indazole nitrogen.

  • δ ~7.8 (d, J ≈ 1.0 Hz, 1H, H-7): Aromatic proton adjacent to the iodine, showing a small coupling to H-5.

  • δ ~7.5 (d, J ≈ 8.5 Hz, 1H, H-4): Aromatic proton ortho to the pyrazole ring fusion.

  • δ ~7.2 (dd, J ≈ 8.5, 1.5 Hz, 1H, H-5): Aromatic proton coupled to both H-4 and H-7.

  • δ ~2.5 (s, 3H, CH₃): The methyl protons at the 3-position.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~142.0 (C-7a): Quaternary carbon at the ring junction.

  • δ ~140.0 (C-3): Carbon bearing the methyl group.

  • δ ~129.0 (C-5): Aromatic CH.

  • δ ~125.0 (C-4): Aromatic CH.

  • δ ~122.0 (C-7): Aromatic CH.

  • δ ~92.0 (C-6): Carbon bearing the iodine atom.

  • δ ~12.0 (CH₃): Methyl carbon.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₈H₇IN₂ [M+H]⁺: 258.9727; Found: Expected to be within 5 ppm of the calculated value. The isotopic pattern of iodine (¹²⁷I) will be a key diagnostic feature.

Infrared (IR) Spectroscopy
  • ν (cm⁻¹):

    • 3100-3000 (br): N-H stretching of the indazole ring.

    • 3050-3000: Aromatic C-H stretching.

    • 2950-2850: Aliphatic C-H stretching of the methyl group.

    • 1620-1580: C=C stretching of the aromatic ring.

    • 1500-1450: C=N stretching of the pyrazole ring.

    • ~550: C-I stretching.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary utility of 6-Iodo-3-methyl-1H-indazole in drug discovery lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly kinase inhibitors, through palladium-catalyzed cross-coupling reactions.[10][11][12] The iodine atom at the 6-position provides a reactive site for the introduction of a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Palladium-Catalyzed Cross-Coupling Reactions

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions start 6-Iodo-3-methyl-1H-indazole suzuki Suzuki Coupling (with Boronic Acids/Esters) start->suzuki sonogashira Sonogashira Coupling (with Terminal Alkynes) start->sonogashira heck Heck Coupling (with Alkenes) start->heck product Diverse Library of Kinase Inhibitor Candidates suzuki->product yields 6-Aryl/Heteroaryl derivatives sonogashira->product yields 6-Alkynyl derivatives heck->product yields 6-Alkenyl derivatives

Caption: Application of 6-Iodo-3-methyl-1H-indazole in cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 6-position of the indazole and various aryl or heteroaryl boronic acids or esters.[1] This reaction is instrumental in synthesizing biaryl structures commonly found in kinase inhibitors.

General Protocol:

  • In a reaction vessel, combine 6-Iodo-3-methyl-1H-indazole (1.0 equiv.), the boronic acid/ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a degassed solvent (e.g., dioxane, DMF, or toluene/ethanol/water).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, perform an aqueous work-up and purify the product by column chromatography.

The Sonogashira coupling enables the introduction of alkynyl groups at the 6-position, providing access to a different chemical space for SAR studies.[11]

General Protocol:

  • To a degassed solution of 6-Iodo-3-methyl-1H-indazole (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine).

  • Stir the reaction mixture at room temperature to 60 °C until the starting material is consumed.

  • Perform an aqueous work-up and purify the product by column chromatography.

The Heck reaction allows for the formation of a carbon-carbon bond between the 6-position of the indazole and an alkene, leading to the synthesis of 6-alkenyl-3-methyl-1H-indazoles.[11]

General Protocol:

  • Combine 6-Iodo-3-methyl-1H-indazole (1.0 equiv.), an alkene (1.2-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., triethylamine or K₂CO₃) in a suitable solvent (e.g., DMF or acetonitrile).

  • Heat the reaction mixture under an inert atmosphere at 80-120 °C for 12-24 hours.

  • After cooling, perform a standard work-up and purify the product by column chromatography.

Role in the Synthesis of Kinase Inhibitors: A Predictive Outlook

While there are no specific examples in the literature of 6-Iodo-3-methyl-1H-indazole being used in the synthesis of approved drugs, its structural motifs are present in many kinase inhibitors. For instance, the drug Axitinib, a potent VEGFR inhibitor, is synthesized from 6-iodo-1H-indazole.[13] Pazopanib, another VEGFR inhibitor, is synthesized from 3-methyl-6-nitro-1H-indazole.[14] This underscores the importance of the substituted indazole core in targeting protein kinases. 6-Iodo-3-methyl-1H-indazole serves as a valuable building block to generate novel analogues of such drugs, potentially with improved properties.

G cluster_pathway Simplified Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR) Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) RTK->Downstream Phosphorylation Cascade Cell Cell Proliferation, Angiogenesis, Survival Downstream->Cell Inhibitor 6-Aryl/Heteroaryl-3-methyl-1H-indazole (Derived from 6-Iodo-3-methyl-1H-indazole) Inhibitor->RTK Inhibits ATP Binding

Caption: Potential mechanism of action for kinase inhibitors derived from 6-Iodo-3-methyl-1H-indazole.

Conclusion

6-Iodo-3-methyl-1H-indazole is a strategically important heterocyclic building block for medicinal chemistry and drug discovery. Its trifunctional nature provides a versatile platform for the synthesis of diverse molecular libraries, particularly for the development of novel kinase inhibitors. While specific experimental data for this compound is limited, this guide provides a robust, predictive framework based on well-established chemical principles and data from closely related analogues. The proposed synthetic routes and applications in palladium-catalyzed cross-coupling reactions offer a clear path for researchers to utilize this valuable scaffold in their quest for new therapeutic agents.

References

  • Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap. Available from: [Link]

  • Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug - Research & Reviews: Journal of Chemistry. Available from: [Link]

  • WO2006048745A1 - Methods for preparing indazole compounds - Google Patents.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. Available from: [Link]

  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series - ResearchGate. Available from: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available from: [Link]

  • How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? - FAQ. Available from: [Link]

  • 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem - NIH. Available from: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available from: [Link]

  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series | Request PDF - ResearchGate. Available from: [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available from: [Link]

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An In-Depth Technical Guide to 6-Iodo-3-methyl-1H-indazole: A Versatile Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the indazole nucleus is recognized as a privileged scaffold, a structural motif that frequently appears in compounds exhibiting a wide array of biological activities.[1][2] Its unique electronic properties and ability to engage in various biological interactions have established it as a cornerstone in the design of novel therapeutics. This guide focuses on a particularly valuable derivative: 6-Iodo-3-methyl-1H-indazole .

The strategic placement of a methyl group at the C3 position and an iodine atom at the C6 position transforms the basic indazole core into a highly versatile and functionalized building block. The iodine atom serves as a synthetically crucial handle for introducing further molecular complexity through modern cross-coupling reactions, while the methyl group can influence steric interactions and metabolic stability.[3] This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of its properties, synthesis, characterization, and applications, grounded in established scientific principles.

Part 1: Core Molecular Profile and Physicochemical Properties

Understanding the fundamental properties of 6-Iodo-3-methyl-1H-indazole is the first step in its effective application. The molecule's structure, confirmed by its SMILES string CC1=NNC2=C1C=CC(I)=C2, consists of a fused pyrazole and benzene ring system with key substituents that dictate its reactivity and physical nature.[4]

PropertyValueSource(s)
Molecular Formula C₈H₇IN₂[5][6]
Molecular Weight 258.06 g/mol [5][6]
CAS Number 1082041-53-9[4][5]
Physical Form Solid[4]
InChI Key WZFXTMDHAKOGFQ-UHFFFAOYSA-N[4]

Part 2: Synthesis and Strategic Derivatization

The true value of 6-Iodo-3-methyl-1H-indazole lies in its utility as a synthetic intermediate. Its preparation and subsequent modification are key to building libraries of novel compounds for screening.

Proposed Synthetic Workflow

While multiple synthetic routes to substituted indazoles exist, a common strategy involves the iodination of a pre-formed indazole core. The process leverages the reactivity of the indazole ring, which can be modulated by the choice of reagents and reaction conditions.

cluster_synthesis Proposed Synthetic Pathway A 6-Bromo-1H-indazole C 6-Bromo-3-iodo-1H-indazole A->C Iodination at C3 B Iodination Reagent (e.g., I₂, KOH in DMF) E 6-Iodo-3-methyl-1H-indazole (Final Product) C->E Methylation at C3 via coupling (Hypothetical alternative route) D Suzuki Coupling (Methylboronic acid, Pd catalyst) P1 Substituted Precursor (e.g., 3-methyl-1H-indazole) P1->E Direct Iodination at C6 P2 Iodinating Agent (e.g., NIS, I₂)

Caption: A conceptual workflow for the synthesis of 6-Iodo-3-methyl-1H-indazole.

Protocol: Iodination of an Indazole Core (General Procedure)

This protocol is based on established methods for the iodination of indazole scaffolds and serves as a self-validating system where reaction progress can be monitored by techniques like Thin-Layer Chromatography (TLC).[7]

  • Reaction Setup: To a solution of the starting indazole (e.g., 6-bromo-1H-indazole, 1.0 equiv.) in a suitable solvent such as Dimethylformamide (DMF), add a base (e.g., Potassium Hydroxide, 2.0 equiv.).[7]

  • Iodination: Add a solution of Iodine (I₂, 1.5 equiv.) in DMF dropwise to the mixture at room temperature.[7]

  • Monitoring: Stir the reaction for several hours, monitoring the consumption of the starting material by TLC.

  • Workup: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃) to quench excess iodine and neutralize the solution. A precipitate should form.[7]

  • Isolation: Filter the solid, wash with water, and dry under vacuum to yield the iodinated indazole intermediate.

  • Purification: If necessary, purify the crude product by column chromatography or recrystallization.

Strategic Derivatization via Cross-Coupling

The C-I bond at the 6-position is an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds. This is a cornerstone of modern medicinal chemistry for generating molecular diversity.[3]

cluster_derivatization Key Derivatization Reactions Core 6-Iodo-3-methyl-1H-indazole Suzuki Suzuki Coupling + R-B(OH)₂ Core->Suzuki Pd Catalyst, Base Heck Heck Coupling + Alkene Core->Heck Pd Catalyst, Base Sonogashira Sonogashira Coupling + Alkyne Core->Sonogashira Pd/Cu Catalyst, Base Buchwald Buchwald-Hartwig + R₂NH Core->Buchwald Pd Catalyst, Base Product_Suzuki 6-Aryl/Heteroaryl Derivative Suzuki->Product_Suzuki Pd Catalyst, Base Product_Heck 6-Alkenyl Derivative Heck->Product_Heck Pd Catalyst, Base Product_Sonogashira 6-Alkynyl Derivative Sonogashira->Product_Sonogashira Pd/Cu Catalyst, Base Product_Buchwald 6-Amino Derivative Buchwald->Product_Buchwald Pd Catalyst, Base

Caption: Versatility of the C6-Iodo group in palladium-catalyzed cross-coupling reactions.

Part 3: Comprehensive Analytical Characterization

Rigorous structural confirmation is non-negotiable in drug development. A combination of spectroscopic techniques is required to unambiguously verify the identity and purity of 6-Iodo-3-methyl-1H-indazole.

Analytical Workflow

A logical and systematic workflow ensures that all structural aspects of the molecule are confirmed.

cluster_analysis Analytical Characterization Workflow cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR MS Mass Spectrometry (EI or ESI) Sample->MS IR FT-IR Spectroscopy Sample->IR NMR_Data Proton/Carbon Environment Connectivity NMR->NMR_Data MS_Data Molecular Weight Confirmation ([M]⁺) MS->MS_Data IR_Data Functional Group ID (N-H, C-H, C=C) IR->IR_Data Conclusion Structural Confirmation NMR_Data->Conclusion MS_Data->Conclusion IR_Data->Conclusion

Caption: Systematic workflow for the spectroscopic analysis of the title compound.

Protocol: NMR Sample Preparation and Analysis

This general protocol is designed to acquire high-quality NMR data for structural elucidation.[8][9]

  • Sample Preparation: Accurately weigh 5-10 mg of solid 6-Iodo-3-methyl-1H-indazole and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[9] The use of DMSO-d₆ is often advantageous for observing the exchangeable N-H proton of the indazole ring.[8]

  • ¹H NMR Acquisition: On a calibrated spectrometer, acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient relaxation delay (1-2 seconds) and an appropriate number of scans (8-64) to achieve a good signal-to-noise ratio.[8]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required.[8]

  • DEPT Analysis: Perform Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90, DEPT-135) to differentiate between CH, CH₂, and CH₃ carbons, which is crucial for assigning the methyl group and aromatic CH carbons.

  • Data Processing: Process the raw data (FID) using a Fourier transform. Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).[10]

Expected Spectroscopic Signatures
TechniqueExpected ObservationRationale
¹H NMR - Singlet at ~2.5 ppm (3H)- Aromatic signals (3H) between 7-8 ppm- Broad singlet >10 ppm (1H)- The methyl group (CH₃) at C3.- Protons on the benzene ring (H4, H5, H7).- The exchangeable N-H proton of the indazole ring.
¹³C NMR - Signal at ~10-15 ppm- Aromatic signals ~110-150 ppm- Signal for C-I at ~90-100 ppm- The methyl carbon.- Carbons of the bicyclic aromatic system.- The heavy iodine atom causes a characteristic upfield shift of the carbon to which it is attached.
Mass Spec. Molecular Ion Peak [M]⁺ at m/z ≈ 258Corresponds to the nominal mass of the molecule C₈H₇IN₂.[5][6] High-resolution mass spectrometry would confirm the exact mass.
FT-IR - Broad band at ~3300-3400 cm⁻¹- Bands at ~2900-3100 cm⁻¹- Characteristic N-H stretch of the indazole ring.- Aliphatic (methyl) and aromatic C-H stretches.[10]

Part 4: Safety and Handling

Proper handling of any chemical intermediate is paramount for laboratory safety. 6-Iodo-3-methyl-1H-indazole is classified as harmful if swallowed.[4]

Hazard InformationDetailsSource(s)
Pictogram GHS07 (Exclamation Mark)[4]
Signal Word Warning[4]
Hazard Statement H302: Harmful if swallowed[4]
Precautionary P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
Storage Class 11 - Combustible Solids[4]
Handling and Storage Protocol
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[11]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, storing under an inert atmosphere and protecting from light is recommended.[11]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

6-Iodo-3-methyl-1H-indazole is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its well-defined structure, characterized by the privileged indazole scaffold, a reactive iodine handle, and a modulating methyl group, provides a robust platform for the synthesis of diverse and complex molecules. By understanding its physicochemical properties, mastering its synthetic manipulation, and applying rigorous analytical characterization, researchers can fully leverage its potential to build the next generation of therapeutic agents.

References

  • Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap. (n.d.). Patsnap. [Link]

  • 6-Iodo-3-methyl-1H-indazole - ChemBK. (n.d.). ChemBK. [Link]

  • 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem - NIH. (n.d.). PubChem. [Link]

  • WO2006048745A1 - Methods for preparing indazole compounds - Google Patents. (n.d.).
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. (2021). Royal Society of Chemistry. [Link]

  • 6-Iodo-3-methyl-1H-indazole - Sigma-Aldrich (Chinese). (n.d.). Sigma-Aldrich. [Link]

  • How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? - FAQ. (n.d.). ChemBK. [Link]

  • 6-chloro-3-iodo-1-methyl-1h-indazole - PubChemLite. (n.d.). PubChemLite. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (2023). National Institutes of Health. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (2018). National Institutes of Health. [Link]

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A Technical Guide to the Synthesis of 6-Iodo-3-methyl-1H-indazole: Strategies and Mechanistic Insights for Drug Discovery Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the synthetic pathways to 6-Iodo-3-methyl-1H-indazole, a key building block in modern medicinal chemistry. Recognizing the importance of this scaffold in the development of therapeutic agents, particularly kinase inhibitors, this document moves beyond simple procedural listings to offer a causal explanation for strategic synthetic choices. We dissect the inherent challenges of direct iodination, which often results in non-selective isomeric mixtures, and instead focus on two robust and regioselective methodologies: the classic Sandmeyer reaction and a copper-catalyzed halogen exchange. Detailed, step-by-step protocols for each pathway are provided, alongside a comparative analysis to guide researchers in selecting the optimal route based on factors such as starting material availability, scalability, and safety. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive and field-proven understanding of synthesizing this valuable indazole intermediate.

Introduction: The Strategic Importance of 6-Iodo-3-methyl-1H-indazole

The indazole nucleus is a prominent "privileged scaffold" in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1][2] Its unique bicyclic aromatic system, a bioisostere of indole, is adept at forming critical interactions with a wide range of biological targets.[1] Consequently, indazole derivatives have found extensive application as anti-cancer, anti-inflammatory, and anti-HIV agents.[2][3]

The specific compound, 6-Iodo-3-methyl-1H-indazole, is of particular strategic value. The iodine atom at the C6 position is not merely a substituent; it is a versatile synthetic "handle." This halogen provides a reactive site for a multitude of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This capability allows for the late-stage functionalization of the indazole core, enabling the rapid generation of diverse chemical libraries to explore structure-activity relationships (SAR) in drug discovery programs, especially those targeting oncogenic kinases.[4][5]

Analysis of Synthetic Strategies: A Tale of Two Pathways

The synthesis of 6-Iodo-3-methyl-1H-indazole is a challenge in regioselectivity. A naive approach might suggest direct electrophilic iodination of the readily available 3-methyl-1H-indazole. However, this route is fraught with difficulties that necessitate more sophisticated strategies.

The Challenge of Direct Iodination

Direct electrophilic substitution on the 3-methyl-1H-indazole ring does not selectively yield the desired 6-iodo isomer. While the C3 position, typically the most nucleophilic site on the indazole ring, is blocked by a methyl group, iodination is directed to the benzo-fused ring.[6][7] This results in a mixture of regioisomers, including the 4-iodo, 5-iodo, 6-iodo, and 7-iodo products.[6][8] The separation of these isomers is often challenging and inefficient, leading to low yields of the target compound and rendering this pathway unsuitable for scalable and precise synthesis.

Caption: Overview of synthetic approaches to 6-Iodo-3-methyl-1H-indazole.
Pathway A: The Sandmeyer Reaction - A Regiocontrolled Approach

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an aryl amine into an aryl halide via a diazonium salt intermediate.[9][10] This multi-step pathway offers excellent regiochemical control, making it a highly reliable method for preparing 6-Iodo-3-methyl-1H-indazole. The synthesis begins with a precursor that already has a functional group at the C6 position, which is then converted to the desired iodide.

The typical workflow involves the reduction of a 6-nitro intermediate to a 6-amino group, followed by diazotization and subsequent displacement by iodide.

G cluster_0 Pathway A: Sandmeyer Reaction Workflow A1 3-Methyl-6-nitro-1H-indazole A2 Reduction (e.g., Fe/NH₄Cl or H₂, Pd/C) A1->A2 A3 6-Amino-3-methyl-1H-indazole A2->A3 A4 Diazotization (NaNO₂, aq. Acid, 0-5 °C) A3->A4 A5 Aryl Diazonium Salt Intermediate A4->A5 A6 Iodide Displacement (KI) A5->A6 A7 6-Iodo-3-methyl-1H-indazole A6->A7

Caption: Logical workflow for the Sandmeyer synthesis of 6-Iodo-3-methyl-1H-indazole.
Pathway B: Copper-Catalyzed Halogen Exchange

An alternative regioselective strategy involves a copper-catalyzed halogen exchange reaction, starting from 6-bromo-3-methyl-1H-indazole. This approach, analogous to an Ullmann condensation, leverages the differential reactivity of aryl halides. The C-Br bond can be activated by a copper(I) catalyst, facilitating its substitution with iodide from a salt like potassium iodide.[11] This method can be advantageous if the bromo-precursor is more readily accessible or cost-effective than the corresponding amino-precursor required for the Sandmeyer route.

G cluster_1 Pathway B: Halogen Exchange Workflow B1 6-Bromo-3-methyl-1H-indazole B2 Halogen Exchange (KI, Cu(I) catalyst, ligand) B1->B2 B3 6-Iodo-3-methyl-1H-indazole B2->B3

Caption: Logical workflow for the Copper-Catalyzed Halogen Exchange.

Detailed Experimental Protocols

The following protocols are provided as robust starting points and may require optimization based on specific laboratory conditions and substrate batches.

Protocol for Pathway A (Sandmeyer Route)

This protocol is a composite of standard procedures for the required transformations.

Step 1: Reduction of 3-Methyl-6-nitro-1H-indazole

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methyl-6-nitro-1H-indazole (1.0 eq), iron powder (3.0-5.0 eq), and ammonium chloride (0.5 eq).

  • Add a mixture of ethanol and water (e.g., 4:1 v/v) as the solvent.

  • Heat the mixture to reflux (typically 80-90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (usually 2-4 hours), cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with additional ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 6-amino-3-methyl-1H-indazole, which can often be used in the next step without further purification.

Step 2: Diazotization and Iodination

  • Suspend 6-amino-3-methyl-1H-indazole (1.0 eq) in an aqueous solution of a non-nucleophilic acid (e.g., 2 M H₂SO₄) in a flask and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, dissolve potassium iodide (KI) (1.5-2.0 eq) in a minimal amount of water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (release of N₂ gas) should be observed.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours. Gentle heating (e.g., to 50-60 °C) may be required to drive the reaction to completion.[12]

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess iodine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 6-Iodo-3-methyl-1H-indazole.

Protocol for Pathway B (Halogen Exchange Route)

This protocol is adapted from a patented procedure for a similar substrate.[11]

  • To a reaction vessel, add 6-bromo-3-methyl-1H-indazole (1.0 eq), potassium iodide (2.0 eq), and a copper(I) catalyst such as copper(I) iodide (CuI) (0.1-0.2 eq).

  • Add a suitable ligand, such as N,N'-dimethylethylenediamine (0.2 eq), which stabilizes the copper catalyst and enhances reactivity.

  • Add a high-boiling point polar aprotic solvent, such as 1,4-dioxane or N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (typically 100-140 °C, depending on the solvent) and maintain for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 10-20% aqueous ammonia to remove residual copper catalyst, followed by water and brine washes.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization from a suitable solvent (e.g., acetonitrile) to yield pure 6-Iodo-3-methyl-1H-indazole.[11]

Comparative Analysis and Process Optimization

The choice between Pathway A and Pathway B depends on several factors, summarized below.

ParameterPathway A: Sandmeyer ReactionPathway B: Halogen Exchange
Starting Material 3-Methyl-6-nitro-1H-indazole6-Bromo-3-methyl-1H-indazole
Number of Steps 2 (from the amino precursor)1
Key Reagents NaNO₂, KI, Strong AcidKI, Cu(I) salt, Ligand
Toxicity/Hazards Diazonium salts are potentially explosive if isolated and must be handled with care at low temperatures.Requires high temperatures and potentially toxic ligands/solvents (e.g., DMF).
Scalability Well-established for large-scale industrial synthesis. Diazotization requires excellent temperature control.Good scalability, but catalyst cost and removal can be a consideration. Long reaction times may be a drawback.
Typical Yields Generally good to excellent (60-85%).Moderate to good (70-85% reported for similar systems).[11]

Optimization Insights:

  • For the Sandmeyer Reaction: Precise temperature control during diazotization is critical. Temperatures above 5-10 °C can lead to premature decomposition of the diazonium salt, significantly reducing yield.

  • For Halogen Exchange: The choice of ligand is crucial for catalyst stability and turnover. Screening different ligands (e.g., phenanthroline derivatives, diamines) may improve reaction times and yields. The purity of the copper catalyst is also paramount.

Characterization and Quality Control

Unambiguous structural confirmation of the final product is essential. The following data are predicted based on analyses of closely related iodo-indazole isomers.[13][14][15]

TechniqueExpected Observations for 6-Iodo-3-methyl-1H-indazole
¹H NMR (400 MHz, DMSO-d₆)NH (~13.0 ppm, br s, 1H): Broad singlet for the N-H proton. Aromatic Protons (7.0-8.0 ppm): Two doublets and one singlet/doublet corresponding to the protons at C4, C5, and C7. The specific coupling patterns will confirm the 6-iodo substitution. CH₃ (~2.5 ppm, s, 3H): A singlet for the methyl group at C3.
¹³C NMR (100 MHz, DMSO-d₆)C3 (~140-145 ppm): Carbon bearing the methyl group. C6 (~90-95 ppm): Carbon bearing the iodine atom, significantly shielded. Other Aromatic C (110-140 ppm): Signals for the remaining aromatic carbons. CH₃ (~12-15 ppm): Signal for the methyl carbon.
Mass Spec. (ESI+) Expected m/z for [M+H]⁺ = 259.98
FT-IR (KBr, cm⁻¹) N-H stretch: ~3200-3400 (broad) C-H aromatic: ~3100 C-H aliphatic: ~2950 C=N, C=C stretches: ~1500-1620

Conclusion

While direct iodination of 3-methyl-1H-indazole is an inefficient and non-selective method, two reliable and regiocontrolled pathways are available for the synthesis of 6-Iodo-3-methyl-1H-indazole. The Sandmeyer reaction, proceeding via a 6-amino precursor, offers a classic, scalable, and high-yielding route. Alternatively, a copper-catalyzed halogen exchange from a 6-bromo precursor provides a viable, albeit potentially slower, option. The selection of the optimal pathway will depend on project-specific considerations including starting material accessibility, scale, and available equipment. The successful synthesis of this versatile intermediate opens the door to extensive molecular exploration, empowering medicinal chemists to develop the next generation of targeted therapeutics.

References

  • Benchchem. (2025).
  • Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
  • MDPI. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC).
  • Benchchem. (2025). 4-Iodo-3-methyl-1H-indazole: A Technical Guide for Researchers. BenchChem.
  • Benchchem. (2025). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. BenchChem.
  • Benchchem. (2025). Technical Support Center: Synthesis of 4-Iodo-3-methyl-1H-indazole. BenchChem.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole. Eureka.
  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • Benchchem. (n.d.). A Spectroscopic Guide to the Regioisomers of 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole. BenchChem.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • SpringerLink. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central (PMC).
  • Benchchem. (n.d.). Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole in Medicinal Chemistry. BenchChem.
  • Benchchem. (n.d.). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers. BenchChem.

Sources

Spectroscopic Characterization of 6-Iodo-3-methyl-1H-indazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic profile of 6-iodo-3-methyl-1H-indazole, a key heterocyclic building block in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's spectroscopic signature is paramount for unambiguous identification, purity assessment, and structural elucidation. While direct, published experimental spectra for this specific molecule are not widely available, this guide synthesizes predictive data based on established spectroscopic principles and comparative analysis of closely related analogues.

The indazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. The specific substitution pattern of the iodo and methyl groups on the indazole core significantly influences its physicochemical properties and potential as a synthetic intermediate, particularly in cross-coupling reactions where the iodine atom serves as a versatile handle. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 6-iodo-3-methyl-1H-indazole, providing a robust framework for its characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 6-iodo-3-methyl-1H-indazole. These predictions are derived from the analysis of structurally similar compounds and the known effects of substituents on the indazole ring system.

Table 1: Predicted ¹H NMR Spectral Data for 6-Iodo-3-methyl-1H-indazole
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH~12.0 - 13.0br s-
H-7~7.8d~0.8
H-5~7.5dd~8.5, 1.5
H-4~7.2d~8.5
CH₃~2.5s-

Solvent: DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS). br s = broad singlet, d = doublet, dd = doublet of doublets, s = singlet.

Table 2: Predicted ¹³C NMR Spectral Data for 6-Iodo-3-methyl-1H-indazole
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3~142
C-3a~140
C-7a~122
C-4~129
C-5~125
C-7~112
C-6~90
CH₃~12

Solvent: DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS).

Table 3: Predicted IR Spectral Data for 6-Iodo-3-methyl-1H-indazole
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch3200 - 3400Broad
C-H Aromatic Stretch3000 - 3100Medium
C-H Aliphatic Stretch2850 - 3000Medium
C=C Aromatic Stretch1450 - 1600Medium-Strong
C-N Stretch1250 - 1350Medium
C-I Stretch500 - 600Weak-Medium
Table 4: Predicted Mass Spectrometry Data for 6-Iodo-3-methyl-1H-indazole
ParameterPredicted Value
Molecular FormulaC₈H₇IN₂
Molecular Weight258.06 g/mol
Exact Mass257.9654 g/mol
Expected [M]⁺ Peak (m/z)258
Expected [M+H]⁺ Peak (m/z)259

Causality Behind Spectral Predictions: An Expert's Perspective

The predicted spectroscopic data are not arbitrary but are grounded in the fundamental principles of how molecular structure influences spectral output. The electron-donating and withdrawing effects of the methyl and iodo substituents, respectively, along with their positions on the indazole ring, create a unique electronic environment that is directly observable in the NMR, IR, and MS spectra.

NMR Spectroscopy: In the ¹H NMR spectrum, the protons on the aromatic ring are influenced by the iodine at the 6-position. The H-5 and H-7 protons will show characteristic splitting patterns due to coupling with their neighbors. The methyl group at the 3-position will appear as a singlet, as it has no adjacent protons. The N-H proton of the indazole ring is typically broad and appears at a high chemical shift due to hydrogen bonding. In the ¹³C NMR spectrum, the carbon atom attached to the iodine (C-6) is expected to be significantly shielded, resulting in a lower chemical shift.

IR Spectroscopy: The IR spectrum is expected to show a characteristic broad N-H stretching band, confirming the presence of the indazole amine. The aromatic C-H and C=C stretching bands will also be present. A key feature to look for, although potentially weak, is the C-I stretching vibration in the low-frequency region of the spectrum.

Mass Spectrometry: The mass spectrum will provide the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The molecular ion peak ([M]⁺) is expected at m/z 258, and in the case of soft ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 259 will be prominent. The presence of iodine will also result in a characteristic isotopic pattern.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible data, the following detailed protocols are recommended. These protocols are designed to be self-validating, with built-in checks for accuracy and precision.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 6-iodo-3-methyl-1H-indazole.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Ensure complete dissolution; if necessary, gently warm the sample or use sonication.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is typically used. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Consider performing 2D NMR experiments, such as COSY, HSQC, and HMBC, for unambiguous assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

    • Scan the sample over a range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the clean ATR crystal before running the sample.

    • The instrument software will automatically perform a background subtraction.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (High-Resolution Mass Spectrometry - HRMS):

    • Utilize a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Analyze the sample on a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass for the molecular formula C₈H₇IN₂.

Visualization of the Analytical Workflow

The following diagrams illustrate the logical workflow for the complete spectroscopic characterization of 6-iodo-3-methyl-1H-indazole.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of 6-Iodo-3-methyl-1H-indazole NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR IR IR Spectroscopy (FTIR-ATR) Synthesis->IR MS Mass Spectrometry (HRMS) Synthesis->MS Structure Structural Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure Data_Integration center 6-Iodo-3-methyl-1H-indazole Structure Confirmation nmr NMR Data (Connectivity, Chemical Environment) nmr->center ir IR Data (Functional Groups) ir->center ms MS Data (Molecular Weight, Formula) ms->center

Caption: Logical relationship for integrating multi-spectroscopic data for structural confirmation.

References

"6-Iodo-3-methyl-1H-indazole" solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 6-Iodo-3-methyl-1H-indazole

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility profile of 6-Iodo-3-methyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. Recognizing the indazole scaffold as a "privileged structure" in drug discovery, particularly in the development of kinase inhibitors, a thorough understanding of this molecule's physicochemical properties is paramount for its progression from a laboratory curiosity to a viable preclinical candidate.[1] This document outlines the theoretical underpinnings of kinetic and thermodynamic solubility, provides detailed, field-tested experimental protocols for their determination, and discusses the interpretation and implications of the resulting data for researchers, medicinal chemists, and formulation scientists. The methodologies are designed to be robust and self-validating, incorporating High-Performance Liquid Chromatography (HPLC) for precise quantification.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a marketable therapeutic is fraught with challenges, a significant portion of which are rooted in suboptimal physicochemical properties. Among these, aqueous solubility is a critical parameter that dictates a compound's fate.[2][3] Poor solubility can severely hamper drug absorption and bioavailability, lead to unreliable results in biological assays, and create significant hurdles for formulation development.[4][5] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility assessment a mandatory early-stage activity.[3]

6-Iodo-3-methyl-1H-indazole belongs to the indazole class of compounds, which are foundational motifs in numerous approved drugs, including the kinase inhibitors pazopanib and niraparib.[1] The substituents on the core—an iodine atom at the 6-position and a methyl group at the 3-position—modulate its electronic and steric properties, which in turn influence its biological activity and physicochemical characteristics. The iodine atom, in particular, serves as a valuable synthetic handle for further functionalization via cross-coupling reactions, making this molecule a versatile building block.[6] Therefore, establishing a definitive solubility profile is not merely an academic exercise; it is an essential step in unlocking the therapeutic potential of 6-Iodo-3-methyl-1H-indazole and its derivatives.

Physicochemical Profile of 6-Iodo-3-methyl-1H-indazole

A foundational understanding of a molecule's intrinsic properties is the first step in predicting its behavior. The key physicochemical parameters for 6-Iodo-3-methyl-1H-indazole are summarized below.

PropertyValueSource
CAS Number 1082041-53-9[7][8]
Molecular Formula C₈H₇IN₂[7][9]
Molecular Weight 258.06 g/mol [9]
Appearance Solid[7]
InChI Key WZFXTMDHAKOGFQ-UHFFFAOYSA-N[7]
Predicted pKa 12.96 ± 0.40 (for 6-Iodo-1H-indazole)[10]
Predicted XLogP3 2.4 (for 6-Iodo-1H-indazole)[11]

Note: Predicted pKa and XLogP3 values are for the closely related analog 6-Iodo-1H-indazole and serve as a reasonable estimate for the subject compound.

Based on its structure—a largely nonpolar bicyclic aromatic system with a lipophilic iodine atom and a methyl group—6-Iodo-3-methyl-1H-indazole is anticipated to exhibit low aqueous solubility and greater solubility in organic solvents.[12]

The Dichotomy of Solubility: Kinetic vs. Thermodynamic Assessment

In the context of drug discovery, solubility is not a single value but is typically assessed in two distinct forms: kinetic and thermodynamic.[13][14] Understanding the difference is crucial for selecting the appropriate assay and correctly interpreting the data.

  • Kinetic Solubility is a measure of how quickly a compound precipitates from a supersaturated solution, typically generated by diluting a high-concentration DMSO stock into an aqueous buffer.[15] This measurement is rapid and consumes minimal compound, making it ideal for high-throughput screening (HTS) in early discovery to flag potentially problematic molecules.[16] However, kinetic solubility values are often higher than thermodynamic values because the compound may not have had sufficient time to reach its most stable, crystalline state, instead forming an amorphous precipitate.[17]

  • Thermodynamic Solubility is the true equilibrium solubility. It is defined as the maximum concentration of a substance that can be dissolved in a solvent at equilibrium with an excess of the solid compound.[18] This measurement, typically performed using the "shake-flask" method over a longer period (e.g., 24 hours), is more time- and compound-intensive but provides the definitive solubility value essential for lead optimization, formulation development, and predicting in-vivo behavior.[14][19]

G cluster_0 Kinetic Pathway (Screening) cluster_1 Thermodynamic Pathway (Optimization) k_start Compound in DMSO Stock (High Concentration) k_process Rapid Dilution into Aqueous Buffer k_start->k_process k_state Supersaturated State (Amorphous Precipitate Likely) k_process->k_state k_time Short Incubation (e.g., 1-2 hours) k_state->k_time k_end Kinetic Solubility (Sₖ) k_time->k_end t_end Thermodynamic Solubility (Sₑ) k_end->t_end Sₖ ≥ Sₑ t_start Excess Solid Compound t_process Addition to Aqueous Buffer t_start->t_process t_state Slurry in Equilibrium (Crystalline Solid) t_process->t_state t_time Long Incubation (e.g., 24 hours) t_state->t_time t_time->t_end

Caption: Conceptual difference between kinetic and thermodynamic solubility pathways.

Experimental Determination of Solubility

This section provides detailed protocols for determining the kinetic and thermodynamic solubility of 6-Iodo-3-methyl-1H-indazole. The use of HPLC with UV detection is mandated for accurate quantification, as it can separate the analyte from potential impurities or degradants, a significant advantage over direct UV-spectroscopic methods.[20][21]

Mandatory Materials and Equipment
  • 6-Iodo-3-methyl-1H-indazole (solid)

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Analytical balance

  • Vortex mixer and shaker/incubator

  • Centrifuge or filtration apparatus (e.g., 96-well solubility filter plates)

  • HPLC system with UV-Vis detector (e.g., Diode Array Detector)

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler vials, volumetric flasks, and pipettes

Protocol 1: Kinetic Solubility Determination

This protocol is designed for rapid assessment and is amenable to a 96-well plate format.

  • Stock Solution Preparation: Accurately prepare a 10 mM stock solution of 6-Iodo-3-methyl-1H-indazole in 100% DMSO.

    • Causality: DMSO is the standard solvent for compound libraries in early discovery, and this protocol mimics how compounds are typically handled in HTS.[22]

  • Assay Plate Preparation: Add 198 µL of PBS (pH 7.4) to the wells of a microplate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells. This results in a final concentration of 100 µM with 1% DMSO.

    • Causality: Keeping the organic solvent concentration low (≤1%) is critical to minimize its co-solvent effects on the final solubility measurement.

  • Equilibration: Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours.

    • Causality: A short incubation period is the defining characteristic of a kinetic assay, measuring solubility before the system reaches true thermodynamic equilibrium.[15]

  • Phase Separation: Separate the precipitated solid from the solution. This can be achieved by:

    • Centrifuging the plate at high speed (e.g., 3000 x g for 15 minutes).

    • Filtering the solution through a solubility filter plate.

  • Sample Analysis: Carefully transfer an aliquot of the clear supernatant to an HPLC vial. Dilute as necessary with the mobile phase initial conditions. Analyze the sample using the HPLC method described in section 4.4.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the true equilibrium solubility and is considered the gold standard.[19]

  • Sample Preparation: Add an excess amount of solid 6-Iodo-3-methyl-1H-indazole (e.g., 1-2 mg) to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Causality: The presence of a solid phase in equilibrium with the solution is a thermodynamic requirement for a true solubility measurement.[21]

  • Solvent Addition: Add a known volume of PBS (pH 7.4) (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vial tightly and place it in a shaker incubator at a constant temperature (e.g., 25°C) for 24 hours.

    • Causality: A 24-hour incubation period is generally sufficient for most drug-like molecules to reach equilibrium between the solid and dissolved states.[20]

  • Phase Separation: After incubation, allow the vial to stand to let the solid settle. Filter the supernatant through a 0.45 µm syringe filter to remove all particulate matter.

    • Self-Validation: It is crucial to visually confirm that solid material is still present in the vial before filtration to validate that the solution was indeed saturated.

  • Sample Analysis: Transfer the clear filtrate to an HPLC vial, diluting as necessary, and analyze via the HPLC method below.

Analytical Quantification by HPLC
  • Chromatographic Conditions (Suggested Starting Point):

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength (e.g., 254 nm or the compound's λmax).

  • Calibration Curve: Prepare a series of calibration standards of 6-Iodo-3-methyl-1H-indazole in a suitable solvent (e.g., 50:50 ACN/Water) from a known stock solution, covering the expected concentration range.[23]

  • Quantification: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Inject the samples from the solubility experiments and determine their concentrations by interpolating their peak areas from the curve.[23]

  • Calculation:

    • Solubility (µg/mL) = (Concentration from HPLC, µg/mL) x Dilution Factor

G cluster_kinetic Kinetic Solubility Assay cluster_thermo Thermodynamic Solubility Assay cluster_hplc HPLC Quantification start Start: 6-Iodo-3-methyl-1H-indazole k1 Prepare 10 mM Stock in DMSO start->k1 t1 Add Excess Solid to PBS (pH 7.4) start->t1 k2 Add 2 µL Stock to 198 µL PBS (pH 7.4) k1->k2 k3 Shake for 2 hours at 25°C k2->k3 k4 Separate Solids (Centrifuge/Filter) k3->k4 h2 Analyze Standards & Samples (C18 RP-HPLC) k4->h2 Supernatant t2 Shake for 24 hours at 25°C t1->t2 t3 Filter Supernatant (0.45 µm) t2->t3 t3->h2 Filtrate h1 Prepare Calibration Standards h1->h2 h3 Generate Calibration Curve (Peak Area vs. Conc.) h2->h3 h4 Calculate Concentration h3->h4 end_node Final Solubility Data (µg/mL or µM) h4->end_node

Caption: A comprehensive experimental workflow for solubility determination.

Data Interpretation and Expected Profile

The solubility data should be recorded systematically to allow for clear interpretation and comparison.

Solvent SystemAssay TypeIncubation TimeTemperatureSolubility (µg/mL)Solubility (µM)
PBS (pH 7.4)Kinetic2 hours25°CExperimental ValueCalculated Value
PBS (pH 7.4)Thermodynamic24 hours25°CExperimental ValueCalculated Value
Other SolventsAs requiredAs requiredAs requiredExperimental ValueCalculated Value

Interpreting the Results:

  • Aqueous Solubility: Based on its structure, the thermodynamic solubility in aqueous buffer at pH 7.4 is expected to be low (likely in the low µg/mL range).

  • Kinetic vs. Thermodynamic Gap: A significant difference where kinetic solubility is much higher than thermodynamic solubility suggests that the compound may initially precipitate as a higher-energy, more soluble amorphous form before converting to a more stable, less soluble crystalline form over time.[17] This is a critical insight for formulation, as stabilizing the amorphous form can be a strategy to enhance bioavailability.

  • pH-Dependency: For ionizable compounds, solubility can be highly pH-dependent.[24] Although the predicted pKa of the indazole N-H is high, experimental determination of solubility at different pH values (e.g., pH 2.0 to simulate gastric fluid) is recommended for compounds intended for oral administration.

Implications for Research and Drug Development

The experimentally determined solubility profile of 6-Iodo-3-methyl-1H-indazole directly impacts its utility and development path.

  • For Medicinal Chemists: If aqueous solubility is poor, this data provides a quantitative baseline to guide structural modifications aimed at improving this property.

  • For In Vitro Biologists: Knowing the solubility limit is crucial to avoid compound precipitation in cell-based or biochemical assays, which can lead to false-negative or artifactual results.[4] Assays should be designed with concentrations well below the measured solubility limit.

  • For Formulation Scientists: Low thermodynamic solubility is a red flag for poor oral bioavailability (a characteristic of BCS Class II or IV compounds).[24] This knowledge triggers the need for enabling formulation strategies, such as micronization, salt formation (if applicable), or the development of amorphous solid dispersions to improve the dissolution rate and extent of absorption.[3]

Conclusion

This guide provides a robust, scientifically grounded framework for the comprehensive evaluation of the solubility profile of 6-Iodo-3-methyl-1H-indazole. By employing both kinetic and thermodynamic assays with precise HPLC-based quantification, researchers can generate high-quality, reliable data. This information is not merely a set of physical constants but a critical dataset that informs decision-making at every stage of the drug discovery and development pipeline, from lead optimization and biological screening to preclinical formulation.

References

  • Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules.
  • Ovid. (n.d.).
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  • BMG LABTECH. (2023).
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  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of the Persian Gulf, 1(2), 1-10.
  • Alsenz, J., et al. (2007). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 79(15), 5649-5658. [Link]

  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of... [Link]

  • Bergström, C. A. S. (2003). Computational and Experimental Models for the Prediction of Intestinal Drug Solubility and Absorption. DiVA portal.
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  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

  • ResearchGate. (n.d.). Solubility prediction methods for drug/drug like molecules. [Link]

  • PubChem. (n.d.). 6-iodo-1H-indazole. [Link]

  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Roy, P. (2013).
  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

  • ChemBK. (n.d.). 6-Iodo-3-methyl-1H-indazole. [Link]

  • Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4976. [Link]

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A Comprehensive Technical Guide to the Safe Handling of 6-Iodo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Development Professionals and Research Scientists

This document serves as an in-depth technical guide on the safe handling, storage, and disposal of 6-Iodo-3-methyl-1H-indazole (CAS No. 1082041-53-9). As a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other pharmacologically active molecules, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity.[1][2] This guide synthesizes data from safety data sheets, chemical databases, and analogous compounds to provide a comprehensive safety profile.

Compound Identification and Physicochemical Properties

6-Iodo-3-methyl-1H-indazole is a heterocyclic aromatic compound. The indazole core is a privileged scaffold in drug discovery, and the iodo-substituent provides a reactive handle for synthetic diversification, typically through metal-catalyzed cross-coupling reactions.[3][4]

PropertyValueSource
CAS Number 1082041-53-9[5][6][7]
Molecular Formula C₈H₇IN₂[6][8]
Molecular Weight 258.06 g/mol [6]
Physical Form Solid[5]
Appearance Yellow solid[6]
Storage Temperature 0-8 °C, under inert gas[6][9]

Hazard Identification and GHS Classification

Based on available data, 6-Iodo-3-methyl-1H-indazole is classified as hazardous.[6] While some suppliers focus on its acute oral toxicity, a more comprehensive hazard profile, supported by data from analogous compounds like 6-Iodo-1H-indazole, is recommended for risk assessment.[6][10]

GHS ClassificationCategoryHazard Statement
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[5][6]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[6][10]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation.[6][10]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[6][10]

The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards. The GHS07 pictogram indicates that this compound can cause less severe, but still significant, health effects.

GHS_Hazard cluster_GHS GHS Hazard Communication for 6-Iodo-3-methyl-1H-indazole cluster_pictogram Pictogram cluster_hazards Associated Hazards Compound 6-Iodo-3-methyl-1H-indazole GHS07 GHS07 (Exclamation Mark) H302 H302: Harmful if swallowed GHS07->H302 H315 H315: Causes skin irritation H319 H319: Causes serious eye irritation H335 H335: May cause respiratory irritation

Caption: GHS hazard profile for the compound.

Proactive Risk Assessment and Control Measures

A thorough risk assessment must be conducted before any new procedure involving this compound. The causality behind this requirement is to systematically identify potential exposure scenarios and implement robust control measures, thereby minimizing risk to personnel and the environment.

Caption: A workflow for laboratory risk assessment.

Engineering Controls

The primary engineering control is to handle 6-Iodo-3-methyl-1H-indazole within a certified chemical fume hood. This is critical to prevent the inhalation of airborne dust particles, which may cause respiratory irritation.[6][11] The airflow of the fume hood contains the solid, protecting the operator.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the identified hazards. Standard practice, supported by SDS for analogous compounds, mandates the following:

  • Eye and Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[11][12]

  • Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact and irritation.[11][12]

  • Respiratory Protection: In the absence of a fume hood or if significant dust is generated, a full-face respirator with an appropriate particulate filter should be used.[11]

Standard Operating Procedures: Handling and Storage

Adherence to strict protocols is a self-validating system for safety.

Step-by-Step Handling Protocol
  • Preparation: Ensure the chemical fume hood is operational. Don all required PPE.

  • Aliquotting: To prevent dust generation, do not pour the dry powder. Use a spatula or scoop to carefully transfer the solid. Weigh the compound in a tared, contained vessel (e.g., a weighing boat or directly into the reaction flask) inside the fume hood.

  • Dispensing: If making a solution, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling: Thoroughly clean the spatula and work area with a damp cloth to remove any residual dust. Wash hands thoroughly after handling.[6]

Storage Requirements

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][12]

  • Atmosphere: For long-term stability and to prevent potential degradation, store under an inert atmosphere (e.g., Argon or Nitrogen).[9][12]

  • Light Sensitivity: Protect from light, as similar iodo-aromatic compounds can be light-sensitive.[12]

  • Segregation: Store away from incompatible materials.

Chemical Incompatibilities

This compound should not be stored with or exposed to:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[12]

  • Acid Chlorides: May cause unwanted and hazardous reactions.[12]

In the event of a fire, hazardous decomposition products may be formed, including Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), and Hydrogen iodide.[12]

Emergency Procedures

Rapid and correct response during an emergency is critical.

Caption: Flowchart for a solid chemical spill response.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[6][11]

  • In Case of Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6][11] Remove contaminated clothing.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[6]

  • If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell.[6] Rinse mouth. Do NOT induce vomiting.

Spill and Leak Procedures
  • Containment: Prevent further dispersal. Avoid creating dust.

  • Cleanup: Carefully sweep up the solid material and place it into a suitable, sealed container for disposal.[12]

  • Ventilation: Ensure the area is well-ventilated.

Disposal Considerations

Disposal must be handled with the same level of care as its use. On-site treatment or drain disposal is strictly prohibited.[13]

  • Waste Classification: This compound must be treated as regulated chemical waste, specifically as a "Halogenated Organic Solid."[13]

  • Procedure:

    • Collect all waste material (including contaminated PPE and cleanup materials) in a dedicated, clearly labeled, and compatible waste container (e.g., HDPE).[13]

    • Keep the container securely closed and store it in a designated secondary containment area.

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

References

  • PubChem. (n.d.). 6-iodo-1H-indazole. National Institutes of Health. Retrieved from [Link]

  • ChemBK. (n.d.). 6-Iodo-3-methyl-1H-indazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Retrieved from [Link]

  • PubChem. (n.d.). 3-methyl-1H-indazole. National Institutes of Health. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodo-1-methyl-6-nitro-1H-indazole. National Institutes of Health. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

  • Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazole. National Institutes of Health. Retrieved from [Link]

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Unlocking Therapeutic Potential: A Technical Guide to the Mechanistic Applications of the 6-Iodo-3-methyl-1H-indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical exploration of 6-Iodo-3-methyl-1H-indazole, a highly functionalized heterocyclic compound. While not a therapeutic agent in itself, this molecule serves as a pivotal building block in medicinal chemistry. Its true mechanism of action is realized through the diverse and potent derivatives it enables, primarily within the realm of kinase inhibition. We will dissect the strategic importance of this scaffold, outline the pathways to derivatization, and provide detailed, field-proven protocols to elucidate the mechanism of action of the resulting novel chemical entities.

The Indazole Core: A Privileged Scaffold in Modern Drug Discovery

The indazole ring system, a fusion of benzene and pyrazole, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its recurring presence in a multitude of biologically active compounds, including several FDA-approved drugs.[2][3] The scaffold's rigid bicyclic structure and its capacity to engage in crucial hydrogen bonding interactions make it an ideal foundation for designing targeted therapies.[4]

Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and, most notably, antitumor properties.[1] This versatility has led to the successful development of numerous therapeutics, particularly protein kinase inhibitors like Axitinib and Pazopanib, which are cornerstones in oncology.[2][3]

Within this esteemed class of molecules, 6-Iodo-3-methyl-1H-indazole stands out not for its own biological activity, but as a strategically vital intermediate. The iodine atom at the C6 position and the methyl group at the C3 position provide chemists with versatile handles for synthetic elaboration, paving the way for the creation of vast and diverse compound libraries.

Strategic Derivatization: From Building Block to Bioactive Candidate

The synthetic utility of 6-Iodo-3-methyl-1H-indazole is primarily centered on its susceptibility to transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is a highly effective leaving group, making the C6 position a prime site for introducing new molecular fragments that can profoundly influence biological activity.

Palladium-Catalyzed Cross-Coupling: The Gateway to Diversity

Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings are instrumental in modifying the indazole core.[5][6] These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds, enabling the attachment of a wide variety of aryl, heteroaryl, and amino substituents. This capability is crucial for exploring the chemical space around the scaffold to optimize a compound's potency, selectivity, and pharmacokinetic profile.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a generalized procedure for the derivatization of the 6-iodo-1H-indazole scaffold.

Objective: To couple an arylboronic acid to the C6 position of the indazole ring.

Materials:

  • 6-Iodo-3-methyl-1H-indazole

  • Substituted Arylboronic Acid (1.2 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 3:1)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add 6-Iodo-3-methyl-1H-indazole, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-3-methyl-1H-indazole derivative.

The Indazole Scaffold as a Bioisostere

The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a cornerstone of medicinal chemistry.[7] The indazole nucleus is an excellent bioisostere for other aromatic systems like indole or phenol. It possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the second nitrogen atom), which can lead to improved binding affinity with biological targets compared to its counterparts. This dual functionality is particularly advantageous in designing kinase inhibitors.

Predicted Mechanism of Action: Targeting the Kinome

Given the prevalence of the indazole scaffold in approved anticancer drugs, the primary predicted mechanism of action for derivatives of 6-Iodo-3-methyl-1H-indazole is protein kinase inhibition .[2][3]

Protein kinases are a large family of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of proteins.[8] Their dysregulation is a hallmark of many diseases, especially cancer. Kinase inhibitors typically function by competing with adenosine triphosphate (ATP) for binding within the enzyme's active site, thereby blocking the phosphorylation event and disrupting the downstream signaling cascade.[8]

The indazole core is particularly adept at this role. The nitrogen atoms of the pyrazole ring are perfectly positioned to form critical hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, a key anchoring point for many inhibitors.[9] The substituents introduced at the C6 position (via the iodo handle) can then be tailored to occupy adjacent hydrophobic pockets or form additional interactions, enhancing both the potency and selectivity of the inhibitor.[3][10]

Kinase_Inhibition_Pathway cluster_0 Kinase Active Site cluster_1 Phosphorylation Event ATP ATP Kinase Protein Kinase ATP->Kinase Binds Indazole_Inhibitor Indazole-Based Inhibitor Indazole_Inhibitor->Kinase Competitively Binds Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates Substrate Substrate Protein Substrate->Phospho_Substrate Signal_Transduction Downstream Signal Transduction Phospho_Substrate->Signal_Transduction Activates Cellular_Response Cellular Response (e.g., Proliferation) Signal_Transduction->Cellular_Response

Caption: General mechanism of competitive kinase inhibition by an indazole-based compound.

A Workflow for Mechanistic Elucidation

Determining the precise mechanism of action for a novel compound derived from 6-Iodo-3-methyl-1H-indazole requires a systematic, multi-faceted approach. The following workflow outlines the key experimental stages, from initial screening to target validation.

Experimental_Workflow Start 6-Iodo-3-methyl-1H-indazole Synthesis Synthesis of Derivative Library (e.g., Suzuki Coupling) Start->Synthesis Biochemical_Screen In Vitro Kinase Assay (IC50 Determination) Synthesis->Biochemical_Screen Cell_Based_Assay Cellular Activity Assay (e.g., Anti-Proliferation) Biochemical_Screen->Cell_Based_Assay Target_Validation Target Engagement & Binding Mode Analysis Cell_Based_Assay->Target_Validation Lead_Optimization Lead Optimization Target_Validation->Lead_Optimization

Caption: A typical drug discovery workflow starting from the 6-Iodo-3-methyl-1H-indazole scaffold.

In Vitro Kinase Assays: Quantifying Potency

The first step in characterizing a new compound is to measure its inhibitory activity against a panel of purified kinases. This provides a quantitative measure of potency (typically as an IC₅₀ value) and an initial assessment of selectivity.[11] Luminescence-based assays that measure ATP consumption are widely used for their high-throughput capabilities.[12]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.[8][12][13]

Materials:

  • Purified Kinase of Interest

  • Specific Substrate Peptide for the Kinase

  • Test Compound (serially diluted in DMSO)

  • ATP (at the Kₘ concentration for the kinase)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare a 10-point serial dilution of the test compound in 100% DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the assay plate. Include DMSO-only wells as a "no inhibition" control.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase assay buffer.

    • Add 2.5 µL of this solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Prepare an ATP solution in kinase assay buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate a luciferase-driven reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Data Presentation:

Kinase TargetTest Compound IC₅₀ (nM)Staurosporine IC₅₀ (nM)
Kinase A255
Kinase B45010
Kinase C>10,00020
Kinase D122

Table 1: Example inhibitory activity data for a hypothetical indazole derivative. Staurosporine is used as a non-selective control.[12]

Cell-Based Assays: Confirming On-Target Effects

While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are critical to confirm that the compound can enter cells and engage its target in a physiological context.[14] Anti-proliferation assays are a common secondary screen.

Experimental Protocol: Cell Proliferation Assay (MTT)

Objective: To measure the effect of a test compound on the proliferation and viability of a cancer cell line known to be dependent on the target kinase.[15][16]

Materials:

  • Cancer Cell Line (e.g., K562 for a Bcr-Abl inhibitor)[16][17]

  • Cell Culture Medium (e.g., RPMI-1640 with 10% FBS)

  • Test Compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Structural Biology: Visualizing the Interaction

Ultimately, the most definitive evidence for a mechanism of action comes from structural biology.[18][19][20] Co-crystallizing the inhibitor with its target kinase and solving the structure via X-ray crystallography provides a high-resolution view of the binding mode. This allows researchers to visualize the specific amino acid residues involved in the interaction, confirm the engagement of the indazole core with the hinge region, and rationalize the observed structure-activity relationships, guiding further lead optimization.[19]

Conclusion and Future Directions

The 6-Iodo-3-methyl-1H-indazole scaffold represents a powerful and versatile starting point for the discovery of novel therapeutics. While its own "mechanism of action" is that of a chemical reactant, its true potential is unlocked through the synthesis of derivatives that potently and selectively modulate key biological targets. The predominant mechanistic pathway for these derivatives is kinase inhibition, a strategy that has revolutionized cancer treatment.

The experimental workflows and protocols detailed in this guide provide a robust framework for any research program utilizing this scaffold. By systematically synthesizing derivatives, quantifying their in vitro potency, confirming their cellular activity, and ultimately visualizing their molecular interactions, researchers can rationally design the next generation of targeted therapies. The continued exploration of the chemical space accessible from this privileged core promises to yield new and effective treatments for a host of human diseases.

References

A comprehensive list of all sources cited within this guide is provided below, including titles, sources, and verifiable URLs.

Please note that due to the dynamic nature of the web, some deep links may change over time. The root domain of the source is provided for stable access.

Sources

"6-Iodo-3-methyl-1H-indazole" potential biological targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Targets of 6-Iodo-3-methyl-1H-indazole

Executive Summary

The Indazole Scaffold: A Cornerstone of Modern Drug Discovery

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of contemporary medicinal chemistry.[3][5] Its thermodynamic stability and capacity to act as a bioisostere for native structures, such as indole, make it an ideal scaffold.[5] A key feature is its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket in many enzymes, particularly protein kinases.[7] This interaction mimics the adenine portion of ATP, providing a strong anchor point for competitive inhibition. The versatility of the indazole core allows for substitution at multiple positions, enabling chemists to fine-tune the steric and electronic properties of a molecule to achieve high potency and selectivity for a desired biological target. The subject of this guide, 6-Iodo-3-methyl-1H-indazole, is a prime example of a functionalized scaffold poised for drug discovery, with the iodine atom serving as a versatile synthetic handle for further chemical elaboration.[7][8]

Primary Inferred Target Class: Protein Kinases

The most compelling evidence from analogous structures suggests that 6-Iodo-3-methyl-1H-indazole and its derivatives are likely to target protein kinases. Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[9] Consequently, kinase inhibitors have become a major class of targeted therapeutics.

Numerous FDA-approved and clinical-stage drugs, such as Pazopanib (a multi-kinase inhibitor), feature the indazole core, validating its utility in this space.[1][6] Derivatives of indazole have been developed as potent inhibitors against a wide range of kinases, including:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial for angiogenesis, the formation of new blood vessels that tumors require to grow.[10]

  • Fibroblast Growth Factor Receptors (FGFRs): Involved in cell proliferation, differentiation, and migration; their aberration is linked to various cancers.[3]

  • Pim Kinases: A family of serine/threonine kinases that regulate cell survival and proliferation.[3]

  • Bcr-Abl: A fusion protein tyrosine kinase that is a key driver of chronic myeloid leukemia.[3]

The 3-methyl group on our compound of interest can provide beneficial steric interactions within the kinase active site, while the iodine at the 6-position, though not directly involved in hinge binding, offers a crucial vector for chemical modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[7][11] This allows for the rapid synthesis of a library of analogues to explore the chemical space around the core scaffold, optimizing potency and selectivity for a specific kinase target.

Hypothetical Signaling Pathway

The diagram below illustrates a simplified, generic signaling pathway that can be disrupted by an indazole-based kinase inhibitor. By blocking the phosphorylation cascade at a key node like a Receptor Tyrosine Kinase (RTK), the inhibitor can halt downstream signals that lead to tumor cell proliferation and survival.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor 6-Iodo-3-methyl-1H-indazole (Derivative) Inhibitor->RTK Inhibits (ATP-Competitive) Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Prep_Compound Prepare serial dilution of test compound Dispense Dispense compound/ controls into 384-well plate Prep_Compound->Dispense Prep_Reagents Prepare kinase, substrate, ATP, and controls Initiate Add kinase/substrate mix to initiate reaction Prep_Reagents->Initiate Dispense->Initiate Incubate_1 Incubate at RT (e.g., 60 min) Initiate->Incubate_1 Stop Add ADP-Glo™ Reagent to stop reaction & deplete ATP Incubate_1->Stop Incubate_2 Incubate at RT (40 min) Stop->Incubate_2 Develop Add Kinase Detection Reagent to generate luminescence Incubate_2->Develop Incubate_3 Incubate at RT (30 min) Develop->Incubate_3 Read Measure luminescence with a plate reader Incubate_3->Read Calculate Calculate % Inhibition and determine IC₅₀ Read->Calculate

Caption: Workflow for a luminescence-based in vitro kinase assay.

Protocol 2: Cellular Antiproliferative Assay (MTT Assay)

Causality: While an in vitro assay confirms direct enzyme inhibition, a cell-based assay is crucial to determine if the compound can enter cells and exert a biological effect, such as inhibiting cell growth. The MTT assay is a standard colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO₂). [12]2. Compound Treatment: The next day, treat the cells with serial dilutions of the test compound. Include wells with untreated cells (negative control) and cells treated with vehicle (e.g., 0.1% DMSO) as controls.

  • Incubation: Incubate the plates for an additional 48-72 hours. [12]4. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. [12]During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Crystal Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [12]6. Data Acquisition: Measure the absorbance of the purple solution at a wavelength of ~490-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).

Quantitative Comparison of Related Indazole Derivatives

To provide a performance benchmark, the following table summarizes the reported biological activities of several indazole derivatives against various targets. This data underscores the potential of the indazole scaffold and highlights how modifications influence potency.

Compound Name/ClassTarget(s)Assay TypeIC₅₀ ValueCell Line(s)Reference
Indazole Amide Derivative (Cmpd 2f)AnticancerAntiproliferative0.23–1.15 µM4T1 (Breast)[1]
Indazole-based PLK4 Inhibitor (C05)Polo-like kinase 4 (PLK4)Kinase Inhibition< 0.1 nMIMR-32, MCF-7, H460[12]
1H-indazol-3-amine derivative (89)Bcr-Abl (WT & T315I)Kinase Inhibition0.014 µM (WT), 0.45 µM (T315I)K562[3]
6-(2,6-dichloro-3,5-dimethoxyphenyl) derivative (101)FGFR1Kinase Inhibition69.1 nMN/A[3]
1H-indazole VEGFR-2 Inhibitors (W1, W3-4, etc.)VEGFR-2Kinase Inhibition< 30 nMVarious[10]
3-chloro-6-nitro-1H-indazole derivative (13)AntileishmanialCell-based11.23 µML. infantum[5][13]

Secondary Potential Targets and Future Directions

While kinases are the most probable targets, the broad biological activity of the indazole family suggests other possibilities. For instance, certain nitro-substituted indazoles have shown promise as antileishmanial candidates by targeting parasitic nitroreductases. [5][13][14]Other derivatives have been investigated as inhibitors of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1). [3] The path forward for 6-Iodo-3-methyl-1H-indazole is clear. Its primary value lies in its role as a versatile synthetic intermediate. [12]The immediate next steps should involve:

  • Library Synthesis: Utilize the reactive C6-iodine atom to perform cross-coupling reactions, generating a diverse library of novel analogues.

  • High-Throughput Screening: Screen this library against a broad panel of protein kinases to identify initial hits.

  • Hit-to-Lead Optimization: For promising hits, conduct further medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.

By following this well-trodden path, 6-Iodo-3-methyl-1H-indazole can serve as the starting point for the development of novel and potent therapeutic agents.

References

  • A Comparative Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole and Other Bioactive Indazole Derivatives. (n.d.). Benchchem.
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  • Literature Review: 3-Iodo-6-methyl-4-nitro-1H-indazole and Related Isomers. (n.d.). Benchchem.
  • A Comparative Guide to the Characterization of 3-Iodo-6-methyl-4-nitro-1H-indazole and Its Isomers. (n.d.). Benchchem.
  • Application of 3-Iodo-6-methyl-5-nitro-1H-indazole in Kinase Inhibitor Synthesis. (n.d.). Benchchem.
  • An In-depth Technical Guide on 3-Iodo-6-methyl-5-nitro-1H-indazole: A Research Chemical Core. (n.d.). Benchchem.
  • Application Notes and Protocols: The Strategic Use of 4-Iodo-3-methyl-1H-indazole in the Synthesis of Potent Kinase Inhibitors. (n.d.). Benchchem.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Center for Biotechnology Information.
  • 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. (n.d.). Google Patents.
  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (n.d.). Longdom Publishing.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing.
  • Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis. (n.d.). Benchchem.
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Methodological & Application

Application Note & Protocol: Regioselective Synthesis of 6-Iodo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 6-Iodo-3-methyl-1H-indazole, a valuable building block in medicinal chemistry and drug discovery. The indazole scaffold is a cornerstone in the development of therapeutic agents, particularly kinase inhibitors.[1] The introduction of an iodine atom at the C6 position provides a crucial handle for further molecular elaboration via cross-coupling reactions, such as Suzuki or Heck couplings.[2][3] This guide details a robust protocol for the direct electrophilic iodination of the readily available starting material, 3-methyl-1H-indazole. It offers in-depth explanations of the reaction mechanism, regioselectivity challenges, a step-by-step experimental procedure, purification strategies, and methods for structural characterization.

Introduction & Synthetic Strategy

The synthesis of specifically substituted indazoles is a critical task for medicinal chemists. 6-Iodo-3-methyl-1H-indazole serves as a key intermediate in the synthesis of complex molecules, including potent anticancer agents.[4] The primary challenge in its synthesis from 3-methyl-1H-indazole is achieving regioselectivity.

The indazole ring system is susceptible to electrophilic substitution. With the C3 position blocked by a methyl group, electrophilic attack is directed to the fused benzene ring.[5] However, direct iodination can potentially yield a mixture of regioisomers (4-iodo, 5-iodo, 6-iodo, and 7-iodo) and di-iodinated byproducts.[5] The reaction conditions—including the choice of iodinating agent, solvent, and base—play a crucial role in directing the substitution to the desired C6 position and maximizing the yield of the target compound.

This protocol employs molecular iodine (I₂) in the presence of a mild base. The base facilitates the deprotonation of the indazole nitrogen, increasing the electron density of the heterocyclic system and enhancing its reactivity toward the electrophilic iodine.

Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

Reaction_Mechanism cluster_activation Step 1: Base-mediated Activation cluster_iodination Step 2: Electrophilic Attack cluster_rearomatization Step 3: Rearomatization Indazole 3-methyl-1H-indazole Indazolate Indazolate Anion (Resonance Stabilized) Indazole->Indazolate - H⁺ Base Base (e.g., NaHCO₃) Base->Indazole Iodine I₂ (I-I) Intermediate Wheland Intermediate (Sigma Complex) Indazolate->Intermediate + I₂ Iodine->Intermediate Product 6-Iodo-3-methyl-1H-indazole (and other isomers) Intermediate->Product - H⁺

Caption: Generalized mechanism for the iodination of 3-methyl-1H-indazole.

Experimental Protocol

This protocol is based on established methods for the direct iodination of indazole cores and may require optimization for specific laboratory conditions.[5][6]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-methyl-1H-indazole≥98%Sigma-AldrichStarting Material
Iodine (I₂)ACS Reagent, ≥99.8%Sigma-AldrichIodinating Agent
Potassium Iodide (KI)ACS Reagent, ≥99%Fisher ScientificTo solubilize I₂ in water
Sodium Bicarbonate (NaHCO₃)ACS Reagent, ≥99.7%VWRBase
Dichloromethane (DCM)HPLC GradeFisher ScientificOrganic Solvent
Sodium Thiosulfate (Na₂S₂O₃)Anhydrous, ≥98%Sigma-AldrichQuenching Agent
Brine (Saturated NaCl)-Lab PreparedFor washing
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularVWRDrying Agent
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor chromatography
Hexane & Ethyl AcetateHPLC GradeFisher ScientificEluent for chromatography
Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-1H-indazole (1.0 eq, e.g., 2.64 g, 20.0 mmol).

    • Add Dichloromethane (DCM, 80 mL) and an aqueous solution of Sodium Bicarbonate (80 mL, 10% w/v).

    • Stir the biphasic mixture vigorously to ensure efficient mixing.

  • Addition of Iodinating Agent:

    • In a separate beaker, prepare the iodinating solution by dissolving Iodine (1.1 eq, 5.58 g, 22.0 mmol) and Potassium Iodide (0.5 eq, 1.66 g, 10.0 mmol) in 40 mL of deionized water.

    • Transfer the iodine solution to a pressure-equalizing dropping funnel.

    • Add the iodine solution dropwise to the stirring reaction mixture at room temperature over a period of 30 minutes.[6] The reaction mixture will turn dark brown.

  • Reaction Monitoring:

    • Allow the reaction to stir vigorously at room temperature for 4-6 hours.

    • Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The starting material and product should be visualized under UV light.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), transfer the mixture to a separatory funnel.

    • Quench any unreacted iodine by adding a saturated aqueous solution of sodium thiosulfate dropwise until the dark color of the organic layer disappears.[6]

    • Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 40 mL).

    • Combine all organic layers and wash with brine (1 x 50 mL).[5]

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification:

    • The crude product will be a mixture of isomers. Purify this mixture using flash column chromatography on silica gel.[5][6]

    • Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

    • Collect fractions based on TLC analysis and combine those containing the pure desired product.

    • Evaporate the solvent from the combined fractions to obtain 6-Iodo-3-methyl-1H-indazole as a solid.

Data, Characterization, and Safety

Product Specifications
PropertyValueSource
Chemical Name 6-Iodo-3-methyl-1H-indazole-
CAS Number 1082041-53-9[7][8]
Molecular Formula C₈H₇IN₂[7][9]
Molecular Weight 258.06 g/mol [9]
Appearance Expected to be a solid at room temperature[7][8]
SMILES CC1=NNC2=C1C=CC(I)=C2[7][8]
Characterization

The identity and purity of the final product must be confirmed by standard analytical techniques.[6]

  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is essential for distinguishing between the 4-, 5-, 6-, and 7-iodo isomers, as each will exhibit a unique set of signals and coupling constants in the aromatic region.[5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the isolated solid.

Safety Information

Handle all chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 6-Iodo-3-methyl-1H-indazole:

    • Pictogram: GHS07 (Exclamation mark)[7][8]

    • Signal Word: Warning[7][8]

    • Hazard Statement: H302 - Harmful if swallowed.[7][8]

    • Precautionary Statements: P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[7][8]

  • Iodine (I₂): Harmful if inhaled or in contact with skin. Causes severe skin burns and eye damage.

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation.

Visualization of Experimental Workflow

The following diagram outlines the complete process from starting material to purified product.

Workflow Start Start: 3-methyl-1H-indazole Setup Reaction Setup (Biphasic: DCM/aq. NaHCO₃) Start->Setup Addition Dropwise Addition of I₂/KI Solution Setup->Addition Reaction Stir at Room Temp (4-6 hours) Addition->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Work-up (Quench, Separate, Extract, Wash, Dry) Monitoring->Workup Concentrate Concentration (Rotary Evaporation) Workup->Concentrate Crude Crude Product (Mixture of Isomers) Concentrate->Crude Purify Purification (Silica Gel Column Chromatography) Crude->Purify Characterize Characterization (NMR, MS, MP) Purify->Characterize Final Final Product: 6-Iodo-3-methyl-1H-indazole Characterize->Final

Sources

"6-Iodo-3-methyl-1H-indazole" in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of 6-Iodo-3-methyl-1H-indazole: Application Notes and Protocols

For inquiries, please contact our Technical Support team.

Abstract

This technical guide provides a comprehensive overview of the application of 6-Iodo-3-methyl-1H-indazole in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The indazole nucleus is a privileged scaffold in medicinal chemistry, and the C-6 position serves as a critical vector for introducing molecular complexity to modulate pharmacological activity.[1][2] This document, designed for researchers, chemists, and drug development professionals, offers a blend of mechanistic theory, practical insights, and detailed experimental protocols. We delve into the causality behind experimental choices, from catalyst and ligand selection to the crucial role of the base and solvent system. By synthesizing information from peer-reviewed literature and established chemical principles, this guide serves as an authoritative resource for the successful synthesis of novel 6-aryl-3-methyl-1H-indazole derivatives.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry.[2] Its structural rigidity and ability to participate in various non-covalent interactions have made it a key component in a multitude of biologically active molecules, particularly as kinase inhibitors in oncology.[3] Axitinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) used for the treatment of advanced kidney cancer, prominently features a substituted indazole core, underscoring the scaffold's therapeutic relevance.[4]

6-Iodo-3-methyl-1H-indazole is a particularly valuable synthetic intermediate. The iodine atom at the C-6 position provides a reliable and reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse aryl and heteroaryl moieties. The Suzuki-Miyaura coupling is arguably the most powerful and widely used transformation for this purpose.[1][5] Its appeal lies in its operational simplicity, mild reaction conditions, exceptional tolerance of various functional groups, and the general stability and low toxicity of the requisite organoboron reagents.[1][6] This guide will explore the nuances of applying this pivotal reaction to the 6-iodo-3-methyl-1H-indazole substrate.

Mechanistic Rationale: Understanding the "Why" Behind the Protocol

A successful Suzuki-Miyaura coupling is not merely the result of mixing reagents; it is the orchestration of a delicate catalytic cycle. Understanding the function of each component is paramount for rational optimization and troubleshooting.

The widely accepted mechanism proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII_Ar Ar-Pd(II)-I(L)₂ OxAdd->PdII_Ar Transmetalation Transmetalation (Base, Ar'-B(OR)₂) PdII_Ar->Transmetalation Ar'-B(OR)₂ Base PdII_Ar_Ar Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Ar-Ar' Product 6-Aryl-3-methyl- 1H-indazole RedElim->Product ArI 6-Iodo-3-methyl- 1H-indazole ArI->OxAdd Boronic Ar'-B(OR)₂ (Boronic Acid/Ester) Boronic->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • The Catalyst System (Palladium Source & Ligand): The palladium catalyst is the heart of the transformation. While simple sources like Pd(OAc)₂ can be used, pre-catalysts or catalysts bearing phosphine ligands like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are common.[8] The ligand's role is critical: it stabilizes the palladium center, modulates its electronic properties and steric environment, and prevents aggregation into inactive palladium black. For challenging heteroaryl couplings, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can significantly improve reaction efficiency.[9][10]

  • The Base: The base is a crucial activator. It reacts with the organoboron species to form a more nucleophilic "ate" complex (e.g., [Ar'B(OH)₃]⁻), which is necessary for the transmetalation step.[11] The choice of base is critical; inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are widely used. The solubility and strength of the base can dictate the reaction's success, with Cs₂CO₃ or K₃PO₄ often proving superior for less reactive substrates.[10][12]

  • The Organoboron Reagent: Arylboronic acids are the most common coupling partners. However, they can be prone to decomposition via protodeboronation, especially at elevated temperatures.[13] Boronate esters, such as pinacol esters (Ar-B(pin)), are often more stable alternatives that can be used directly and may lead to higher yields and cleaner reactions.[14][15]

  • The Solvent: The solvent must solubilize all reaction components. Common choices include ethereal solvents like 1,4-dioxane or dimethoxyethane (DME), often mixed with water.[10][16] The aqueous component is essential for dissolving and activating many inorganic bases.[10] Anhydrous conditions using organic bases can also be effective.[13] Thoroughly degassing the solvent is vital to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and promote unwanted homocoupling of the boronic acid.[10]

  • The Indazole N-H Proton: The acidic proton on the indazole nitrogen can potentially interact with the base or the catalyst, leading to inhibition.[12] While N-protection (e.g., with a Boc group) can circumvent this issue, many modern protocols are robust enough to tolerate unprotected N-H heterocycles, which is advantageous as it avoids extra synthetic steps.[8][12][17] For a given substrate, if yields are low, N-protection should be considered as a primary optimization strategy.

Experimental Protocols and Methodologies

The following sections provide a representative protocol for the Suzuki-Miyaura coupling of 6-Iodo-3-methyl-1H-indazole. This should be considered a starting point, as optimal conditions may vary depending on the specific boronic acid used.

Materials and Equipment
  • Substrates: 6-Iodo-3-methyl-1H-indazole, Arylboronic acid or boronate ester

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Solvent: 1,4-Dioxane and Water (HPLC grade or better)

  • Equipment: Schlenk flask or microwave vial, magnetic stirrer/hotplate, condenser, inert gas line (Argon or Nitrogen), standard laboratory glassware, syringes, and needles.

Step-by-Step Protocol: General Procedure

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids (Indazole, Boronic Acid, Base) to flame-dried flask B 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂ 3x) A->B C 3. Add Degassed Solvents (Dioxane/Water) B->C D 4. Add Catalyst (under positive Ar/N₂ pressure) C->D E 5. Heat & Stir (e.g., 100 °C, 4-12 h) D->E F 6. Monitor Progress (TLC / LC-MS) E->F F->E continue G 7. Cool & Quench (Add Water) F->G complete H 8. Extraction (e.g., Ethyl Acetate) G->H I 9. Wash, Dry, Concentrate H->I J 10. Purify (Column Chromatography) I->J K 11. Characterize Product J->K

Caption: A typical experimental workflow for the Suzuki coupling reaction.

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 6-Iodo-3-methyl-1H-indazole (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).[10][18]

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio, 0.1–0.2 M concentration relative to the iodoindazole) via syringe.[10]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).

  • Reaction Execution: Place the flask in a preheated oil bath (typically 80–120 °C) and stir vigorously. If using a microwave reactor, irradiate at a set temperature (e.g., 120-160 °C) for a shorter duration (e.g., 30-60 min).[8][17]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodoindazole is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 6-aryl-3-methyl-1H-indazole product.

Summary of Reaction Conditions from Literature

The following table summarizes conditions that have been successfully applied to the Suzuki-Miyaura coupling of various iodo- and bromo-indazoles, providing a valuable reference for optimization.

SubstrateCoupling PartnerCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Reference
3-Iodo-1H-indazolePinacol vinyl boronatePd(PPh₃)₄ (5)Na₂CO₃ (2)Dioxane/H₂O120 (MW)43-98[17]
7-Bromo-4-subs-1H-indazoleArylboronic acidsPd(dppf)Cl₂ (5)K₂CO₃ (2)Dioxane/H₂O10071-80[1]
3-Iodo-5-nitro-1H-indazoleArylboronic acidsPd(PPh₃)₄ (6)Na₂CO₃ (2)Dioxane/H₂O120 (MW)~70-90[8]
ChloroindazolesArylboronic acidsXPhos Precatalyst (1-7)K₃PO₄ (2)Dioxane/H₂O10075-98[12]
6-Bromo-3-iodo-1H-indazoleStyrylboronic estersPd(dppf)Cl₂ (5)K₂CO₃ (2)Dioxane/H₂O80~50-70[3]

Troubleshooting & Optimization

Even robust reactions can encounter issues. Below are common problems and evidence-based solutions.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Pd(0) oxidized; poor quality catalyst. 2. Ineffective Base: Base is not strong or soluble enough. 3. Poor Boronic Acid Quality: Degradation via protodeboronation.1. Catalyst Screening: Switch to a more robust catalyst like Pd(dppf)Cl₂ or an XPhos-based precatalyst. Ensure rigorous degassing.[10][12] 2. Base Screening: Change to a stronger base like Cs₂CO₃ or K₃PO₄. Ensure sufficient water is present if using an inorganic base.[10] 3. Use Boronate Ester: Switch to a more stable pinacol boronate ester. Use fresh, high-purity boronic acid.[8]
Significant Side Products 1. Homocoupling of Boronic Acid: Presence of O₂; high catalyst loading. 2. De-iodination of Starting Material: Presence of protic impurities or hydride source; certain bases/solvents.1. Rigorous Degassing: Perform several freeze-pump-thaw cycles or extended sparging with inert gas. Use a slight excess (1.2 equiv.) of the boronic acid.[10] 2. Screen Conditions: Switch to a different base (e.g., from a carbonate to a phosphate). Ensure solvents are anhydrous if running a water-free protocol. Using sterically hindered ligands can sometimes suppress this pathway.[8]
Reaction Stalls 1. Catalyst Inhibition: The N-H of the indazole or a heteroatom on the coupling partner may be coordinating to the Pd center. 2. Insolubility: Reagents or intermediates may be precipitating from solution.1. N-Protection: Protect the indazole nitrogen with a Boc or SEM group.[8] Screen different ligands that may be less susceptible to inhibition.[12] 2. Solvent Screening: Try a different solvent system (e.g., DMF, Toluene/EtOH/H₂O) to improve solubility.[18][19]

Conclusion

6-Iodo-3-methyl-1H-indazole stands as a versatile and strategically important building block for the synthesis of novel chemical entities in drug discovery. The Suzuki-Miyaura cross-coupling reaction provides a reliable and highly adaptable method for its functionalization at the C-6 position. A thorough understanding of the reaction mechanism and the role of each component—from the palladium catalyst and its ligand to the base and solvent—is essential for achieving high yields and purity. The protocols and troubleshooting guide presented herein offer a solid foundation for researchers to successfully employ this powerful transformation, enabling the rapid generation of diverse 6-aryl-3-methyl-1H-indazole libraries for biological evaluation.

References

  • MDPI. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. Available from: [Link]

  • National Institutes of Health (NIH). (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available from: [Link]

  • National Institutes of Health (NIH). (2018, August 16). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Available from: [Link]

  • Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Available from: [Link]

  • Schroeder Group - University of Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Available from: [Link]

  • National Institutes of Health (NIH). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available from: [Link]

  • Royal Society of Chemistry. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available from: [Link]

  • PubMed. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Available from: [Link]

  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available from: [Link]

  • National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]

  • Organic-Chemistry.org. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Available from: [Link]

  • National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]

  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Available from: [Link]

  • YouTube. (2020, February 13). Suzuki cross-coupling reaction. Available from: [Link]

  • National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

  • Royal Society of Chemistry. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: [Link]

Sources

Application Notes & Protocols: 6-Iodo-3-methyl-1H-indazole as a Substrate for Heck Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to utilizing 6-Iodo-3-methyl-1H-indazole as a substrate in the Mizoroki-Heck palladium-catalyzed cross-coupling reaction. The indazole scaffold is a privileged structure in medicinal chemistry, and its functionalization is a cornerstone of modern drug discovery.[1][2] These application notes offer an in-depth look at the mechanistic principles, provide detailed experimental protocols, and present a troubleshooting guide for the successful synthesis of 3-methyl-6-alkenyl-1H-indazoles, which are valuable intermediates for the development of novel therapeutics.[3]

Introduction: The Significance of the Indazole Scaffold and the Heck Reaction

The indazole ring system is a prominent heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[2][4] Consequently, the development of robust and versatile methods for the functionalization of the indazole core is of paramount interest to medicinal chemists.

The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5][6] This transformation is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures.[5] 6-Iodo-3-methyl-1H-indazole is an excellent substrate for such transformations. The iodine atom at the C-6 position provides a reactive handle for transition metal-catalyzed cross-coupling reactions, allowing for the synthesis of a diverse array of 6-vinyl-indazole derivatives.

Mechanistic Insights: The Heck Coupling Catalytic Cycle

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps: oxidative addition, migratory insertion, and β-hydride elimination.[7][8]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of 6-Iodo-3-methyl-1H-indazole to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center, followed by migratory insertion of the olefin into the palladium-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated, leading to the formation of the desired substituted alkene product and a palladium-hydride species.

  • Regeneration of the Catalyst: The active Pd(0) catalyst is regenerated by the reductive elimination of HX with the assistance of a base.[8][9]

Heck_Mechanism cluster_cycle Heck Catalytic Cycle Pd(0)L2 Pd(0)L₂ Pd(II)_Complex R-Pd(II)-X L₂ Pd(0)L2->Pd(II)_Complex R-X Oxidative_Addition Oxidative Addition (R-X) Pi_Complex [R-Pd(II)(Alkene)-X] L₂ Pd(II)_Complex->Pi_Complex + Alkene Alkene_Coordination Alkene Coordination Sigma_Alkyl_Complex R'-Pd(II)-X L₂ Pi_Complex->Sigma_Alkyl_Complex Migratory_Insertion Migratory Insertion Hydrido_Complex H-Pd(II)-X L₂ Sigma_Alkyl_Complex->Hydrido_Complex Product Product (Alkene) Sigma_Alkyl_Complex->Product Beta_Hydride_Elimination β-Hydride Elimination Hydrido_Complex->Pd(0)L2 + Base HX_Base HX • Base Hydrido_Complex->HX_Base Reductive_Elimination Reductive Elimination (+ Base)

[Chemical structure of 6-Iodo-3-methyl-1H-indazole] + [Chemical structure of methyl acrylate] --(Pd(OAc)₂, PPh₃, Base, Solvent, Heat)--> [Chemical structure of methyl (E)-3-(3-methyl-1H-indazol-6-yl)acrylate]

Sources

Palladium-catalyzed cross-coupling with "6-Iodo-3-methyl-1H-indazole"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 6-Iodo-3-methyl-1H-indazole

Authored by a Senior Application Scientist

Abstract

The 3-methyl-1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors and anti-cancer drugs.[1][2][3] The targeted functionalization of this nucleus is paramount for the development of novel pharmaceuticals. This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed cross-coupling of 6-Iodo-3-methyl-1H-indazole, a versatile building block for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. We will explore the mechanistic underpinnings of key transformations—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination—to provide a rationale for protocol design, catalyst selection, and reaction optimization.

Introduction: The Strategic Value of the Indazole Core

Indazole derivatives are integral to modern drug discovery, with FDA-approved drugs like Niraparib and Pazopanib highlighting their therapeutic importance.[3] The ability to selectively introduce molecular diversity at specific positions on the indazole ring is crucial for structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions have revolutionized this process, offering mild, efficient, and highly chemoselective methods for bond construction.[4][5]

The substrate at the center of this guide, 6-Iodo-3-methyl-1H-indazole, is an ideal electrophilic partner for these transformations. The carbon-iodine bond is highly reactive towards oxidative addition to a palladium(0) center, often enabling lower catalyst loadings and milder reaction conditions compared to the corresponding bromides or chlorides.[6]

The Unified Mechanism: A Palladium(0)/Palladium(II) Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle.[4][7][8] Understanding this fundamental pathway is critical for troubleshooting and rational optimization. The cycle is initiated by the in situ generation of a catalytically active Pd(0) species from a more stable Pd(II) precatalyst.[9]

The three key steps are:

  • Oxidative Addition: The Pd(0) complex inserts into the carbon-iodine bond of 6-Iodo-3-methyl-1H-indazole, forming a square planar Pd(II) intermediate. This is often the rate-determining step.[10][11] The use of sterically bulky and electron-rich ligands accelerates this process.[12][13]

  • Transmetalation (for Suzuki, Sonogashira): The nucleophilic coupling partner (e.g., an organoboron reagent) transfers its organic group to the palladium center, displacing the iodide. This step is typically facilitated by a base.[10][14]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[8][15]

General_Pd_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_complex Indazole-Pd(II)(I)L₂ (Oxidative Addition Complex) pd0->oxidative_complex Oxidative Addition transmetalation_complex Indazole-Pd(II)(R)L₂ (Transmetalation Complex) oxidative_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Functionalized Indazole (Product) transmetalation_complex->product substrate 6-Iodo-3-methyl-1H-indazole (Ar-I) substrate->oxidative_complex nucleophile Nucleophile (R-M) nucleophile->transmetalation_complex

Caption: General Palladium Catalytic Cycle.

Experimental Design: Key Parameters and Considerations

The success of any cross-coupling reaction hinges on the judicious selection of four key components.

ParameterRole & RationaleCommon Choices for Iodo-Indazoles
Palladium Source Provides the catalytic metal center. Pd(II) precatalysts are often air-stable and are reduced to the active Pd(0) species in the reaction mixture.Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), Pd(PPh₃)₄
Ligand Stabilizes the Pd center, modulates its reactivity, and facilitates key steps. Bulky, electron-rich phosphine ligands are standard for promoting oxidative addition and reductive elimination.[12][13]PPh₃, Xantphos, SPhos, RuPhos, dppf
Base Activates the nucleophilic partner (e.g., in Suzuki coupling), neutralizes the HX by-product, and can influence the catalyst's resting state.[14]K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu, Et₃N
Solvent Solubilizes reactants and influences catalyst activity and stability. Dipolar aprotic solvents are common.[16][17]Dioxane, Toluene, DMF, Acetonitrile, THF

A Note on N-H Reactivity: The acidic N-H proton of the indazole can potentially interfere with the catalytic cycle or react with strong bases.[11] While many couplings proceed without protection, particularly Suzuki reactions, N-protection (e.g., with a Boc or SEM group) is sometimes required for challenging substrates or other reaction types like Sonogashira and Heck to prevent side reactions and catalyst inhibition.[11] The protocols below are presented for the unprotected indazole where feasible, but N-protection should be considered during optimization.

Protocols for Key Cross-Coupling Reactions

The following protocols are robust starting points for the functionalization of 6-Iodo-3-methyl-1H-indazole. They are derived from established procedures for structurally similar iodo-heterocycles.[11][18][19][20][21][22]

Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of the boronic acid/ester reagents and its broad functional group tolerance.[10][23]

Experimental_Workflow start Start setup Combine indazole, boronic acid, Pd catalyst, ligand, and base in a dry flask. start->setup inert Evacuate and backfill with inert gas (Ar/N₂) (3 cycles). setup->inert solvent Add degassed solvent. inert->solvent heat Heat reaction to specified temperature with stirring. solvent->heat monitor Monitor progress by TLC or LC-MS. heat->monitor workup Aqueous work-up: Quench, extract with organic solvent, wash, and dry. monitor->workup purify Purify by column chromatography. workup->purify end End purify->end

Caption: General Experimental Workflow.

Detailed Protocol:

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add 6-Iodo-3-methyl-1H-indazole (1.0 equiv.), the desired aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv.), palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas like argon or nitrogen. Repeat this process three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, to a concentration of ~0.1 M).

  • Reaction: Stir the mixture vigorously and heat to 80-110 °C. For microwave-assisted reactions, irradiate at 120 °C for 30-60 minutes.[11]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-aryl-3-methyl-1H-indazole.

Troubleshooting:

  • Low Conversion: May indicate inactive catalyst or an inappropriate base.[11] Ensure the catalyst is from a reliable source. Screen alternative bases like K₃PO₄.[14]

  • Hydrodehalogenation (De-iodination): Formation of 3-methyl-1H-indazole is a common side product. Switching to a more sterically hindered ligand can sometimes suppress this competing pathway.[11]

Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

The Sonogashira coupling provides a direct route to alkynylated indazoles, which are valuable precursors for further transformations.[5][24] The reaction typically employs a dual catalytic system of palladium and copper(I).[24]

Detailed Protocol:

  • Reaction Setup: To a dry Schlenk flask, add 6-Iodo-3-methyl-1H-indazole (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen (3 cycles).

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., Et₃N or DIPEA, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently to 40-60 °C. The reaction is often complete within a few hours.

  • Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution to remove the copper salts, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Heck Coupling: For C(sp²)-C(sp²) Vinylation

The Mizoroki-Heck reaction couples the iodo-indazole with an alkene to form a substituted vinyl-indazole derivative.[25][26] This method is a cornerstone for creating C-C bonds with alkenes.[7][25]

Detailed Protocol:

  • Reaction Setup: In a sealed reaction tube, combine 6-Iodo-3-methyl-1H-indazole (1.0 equiv., N-protection may be beneficial), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and optionally a phosphine ligand (e.g., P(o-tol)₃, 10-20 mol%).

  • Inert Atmosphere: Purge the tube with an inert gas.

  • Reagent Addition: Add a degassed solvent (e.g., DMF or acetonitrile), an organic or inorganic base (e.g., Et₃N or K₂CO₃, 2-3 equiv.), and the alkene (e.g., methyl acrylate, 1.5-2.0 equiv.).

  • Reaction: Seal the tube and heat the mixture to 80-120 °C with vigorous stirring for 4-24 hours.[25]

  • Monitoring: Track the consumption of the iodo-indazole via TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: For C(sp²)-N Bond Formation

This reaction is a premier method for constructing aryl-amine bonds, coupling the iodo-indazole with a primary or secondary amine.[27][28][29][30] The choice of a bulky, electron-rich ligand and a strong, non-nucleophilic base is critical.[29]

Buchwald_Hartwig_Cycle pd0 Pd(0)L (12e⁻ or 14e⁻) oxidative_complex Indazole-Pd(II)(I)L pd0->oxidative_complex Oxidative Addition amine_complex [Indazole-Pd(II)(HNR¹R²)L]⁺I⁻ oxidative_complex->amine_complex Amine Coordination amido_complex Indazole-Pd(II)(NR¹R²)L amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product 6-Amino-3-methyl-indazole (Product) amido_complex->product substrate Ar-I substrate->oxidative_complex amine HNR¹R² amine->amine_complex base Base base->amine_complex

Caption: Catalytic Cycle for Buchwald-Hartwig Amination.

Detailed Protocol:

  • Reaction Setup (Glovebox): Inside a glovebox or under a strong flow of inert gas, add 6-Iodo-3-methyl-1H-indazole (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky biarylphosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add the primary or secondary amine (1.2-1.5 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat to 80-110 °C with stirring for 12-24 hours.

  • Monitoring: Monitor by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and carefully quench with water or saturated aqueous NH₄Cl. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: After concentration, purify the product by flash column chromatography.

Conclusion

6-Iodo-3-methyl-1H-indazole is a highly valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. By leveraging the distinct reactivity profiles of Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings, researchers can efficiently access a vast chemical space of functionalized 3-methyl-1H-indazoles. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for scientists and professionals in drug development, enabling the rational design and synthesis of novel molecular entities with significant therapeutic potential.

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Application Notes & Protocols: The Strategic Application of 6-Iodo-3-methyl-1H-indazole in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in potent, selective, and clinically successful kinase inhibitors.[1][2][3][4] Its unique electronic and structural properties allow it to form critical hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, mimicking the natural ligand.[5] This guide focuses on the strategic use of a key functionalized building block, 6-Iodo-3-methyl-1H-indazole , in the synthesis of novel kinase inhibitors. We provide an in-depth analysis of its synthetic utility, detailed experimental protocols for key transformations, and the underlying chemical principles that make it an invaluable tool for drug discovery professionals. The iodine atom at the C6-position serves as a versatile synthetic handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions, while the C3-methyl group provides steric influence that can be exploited to fine-tune inhibitor potency and selectivity.[5]

The Rationale: Why 6-Iodo-3-methyl-1H-indazole is a Superior Building Block

The selection of a starting material is a critical decision point in a drug discovery campaign. The structure of 6-Iodo-3-methyl-1H-indazole offers a convergence of desirable features for kinase inhibitor synthesis.

  • The Indazole Core - A Proven Pharmacophore: The indazole ring system is a bioisostere of indole, but with distinct advantages. It possesses both a hydrogen bond donor (the N1-H) and a hydrogen bond acceptor (the N2 atom), enabling bidentate interactions with the kinase hinge region that can significantly enhance binding affinity.[5] This scaffold is central to numerous FDA-approved drugs, including the multi-kinase inhibitor Pazopanib, demonstrating its clinical and pharmacological relevance.[4]

  • The C6-Iodo Group - The Gateway to Diversity: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This high reactivity allows for efficient bond formation under mild conditions, often with lower catalyst loading and shorter reaction times compared to the corresponding bromo or chloro derivatives. This position serves as a robust handle for introducing a vast array of aryl, heteroaryl, and amino substituents through reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[5][6] This facilitates the rapid exploration of Structure-Activity Relationships (SAR) to optimize target engagement and ADME properties.

  • The C3-Methyl Group - A Subtle but Critical Modulator: The methyl group at the C3-position is not merely a passive substituent. It can provide beneficial steric interactions within the kinase active site, influencing the overall conformation of the inhibitor.[5] This can be leveraged to enhance selectivity for the target kinase over anti-targets, a crucial aspect of developing safe and effective therapeutics.

Visualizing the Synthetic Strategy

The following diagram illustrates the central role of 6-Iodo-3-methyl-1H-indazole as a platform for generating diverse chemical entities through cornerstone cross-coupling reactions.

G cluster_0 Core Building Block cluster_1 Key Cross-Coupling Reactions cluster_2 Resulting Scaffolds for Kinase Inhibitors A 6-Iodo-3-methyl-1H-indazole B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B C Buchwald-Hartwig Amination (C-N Bond Formation) A->C D Sonogashira Coupling (C-C Triple Bond) A->D E 6-Aryl-3-methyl-1H-indazole B->E F 6-Amino-3-methyl-1H-indazole C->F G 6-Alkynyl-3-methyl-1H-indazole D->G

Caption: Synthetic utility of 6-Iodo-3-methyl-1H-indazole.

Experimental Protocols: Palladium-Catalyzed Cross-Coupling Reactions

The following protocols are provided as robust starting points. As a self-validating system, each protocol includes steps for reaction monitoring (TLC, LC-MS) and purification, which are essential for confirming reaction success and obtaining high-purity material for biological evaluation.

Suzuki-Miyaura Coupling: C-C Bond Formation

This reaction is the workhorse for installing aryl or heteroaryl moieties, which are often crucial for establishing key interactions in the ATP-binding pocket.[7][8]

Causality Behind Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(dppf)Cl₂ is often used for more challenging substrates due to the ligand's electron-rich nature and wide bite angle, which promotes reductive elimination.[6]

  • Base: An aqueous base like Na₂CO₃ or K₂CO₃ is required to activate the boronic acid, forming the more nucleophilic boronate species that participates in transmetalation.[7]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water is used to dissolve both the organic starting materials and the inorganic base.[9]

  • Inert Atmosphere: Degassing is critical. Oxygen can oxidize and deactivate the active Pd(0) catalyst, leading to low or no product yield.[6][9]

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried microwave vial or Schlenk tube, add 6-Iodo-3-methyl-1H-indazole (1.0 equiv.), the desired aryl/heteroaryl boronic acid or pinacol boronate ester (1.2–1.5 equiv.), and the base (e.g., Na₂CO₃, 2.0–3.0 equiv.).

  • Solvent Addition: Add the solvent system, typically a 4:1 to 3:1 mixture of 1,4-dioxane and water.

  • Degassing: Seal the vessel and degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 20–30 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).

  • Reaction: Heat the mixture to the desired temperature (typically 80–120 °C) with vigorous stirring. Microwave irradiation (e.g., 120 °C for 30-45 minutes) can significantly accelerate the reaction.[6][7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-aryl-3-methyl-1H-indazole.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is indispensable for introducing primary and secondary amines, which can act as key hydrogen bond donors/acceptors or provide attachment points for solubility-enhancing side chains.[10][11]

Causality Behind Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the ligand. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos) are essential.[10] They stabilize the palladium center, accelerate the rate-limiting reductive elimination step, and prevent β-hydride elimination.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is required to deprotonate the amine, making it sufficiently nucleophilic to couple with the palladium complex.[10][11]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching the strong base.

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst or palladium source (e.g., Pd₂(dba)₃, 2-4 mol%), the phosphine ligand (e.g., Xantphos, 4-8 mol%), and the base (e.g., NaOtBu, 1.5–2.0 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add 6-Iodo-3-methyl-1H-indazole (1.0 equiv.) and anhydrous, degassed solvent (e.g., toluene).

  • Amine Addition: Add the primary or secondary amine (1.1–1.5 equiv.).

  • Reaction: Seal the tube and heat the reaction mixture with stirring (typically 80–110 °C) for 4–24 hours.

  • Monitoring: Follow the reaction's progress by LC-MS.

  • Work-up: After cooling, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate. Purify the crude material via flash column chromatography to obtain the pure 6-amino-3-methyl-1H-indazole derivative.

Visualizing the Experimental Workflow

G cluster_prep 1. Reaction Preparation cluster_reaction 2. Catalysis cluster_purify 3. Isolation & Purification A Combine Indazole, Coupling Partner, & Base B Add Anhydrous/ Degassed Solvent A->B C Purge with Inert Gas (Ar or N₂) B->C D Add Pd Catalyst/Ligand under Inert Atmosphere C->D E Heat to Reaction Temp (Stirring or Microwave) D->E F Monitor by TLC/LC-MS E->F G Quench Reaction & Aqueous Work-up F->G H Extract with Organic Solvent G->H I Dry, Concentrate, & Purify via Chromatography H->I J Characterize Final Product (NMR, HRMS) I->J

Caption: A generalized workflow for palladium-catalyzed cross-coupling.

Data Summary and Comparative Analysis

For ease of reference, the typical conditions for the three primary cross-coupling reactions are summarized below. Note that optimization is often required for specific substrates.

Reaction Type Typical Palladium Source Typical Ligand Typical Base Typical Solvent Temp. (°C)
Suzuki-Miyaura Pd(PPh₃)₄, Pd(dppf)Cl₂PPh₃, dppfNa₂CO₃, K₂CO₃Dioxane/H₂O, DME80-120
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂Xantphos, RuPhosNaOtBu, LHMDSToluene, Dioxane80-110
Sonogashira PdCl₂(PPh₃)₂ / CuIPPh₃Et₃N, DIPATHF, DMF25-80

Concluding Remarks for the Drug Development Professional

6-Iodo-3-methyl-1H-indazole is more than a simple chemical intermediate; it is a strategic platform for the efficient discovery and optimization of novel kinase inhibitors. Its inherent reactivity and the proven pharmacological relevance of its core scaffold provide researchers with a powerful tool to rapidly generate diverse and potent compound libraries. The protocols and principles outlined in this guide are designed to empower scientists to harness the full synthetic potential of this building block, accelerating the journey from hit identification to lead optimization. By understanding the causality behind the reaction conditions, researchers can troubleshoot effectively and adapt these methodologies to construct the next generation of targeted therapies.

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Application Notes and Protocols for the Strategic Use of 6-Iodo-3-methyl-1H-indazole in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide is designed for researchers, medicinal chemists, and professionals in drug development. It details the strategic application of 6-iodo-3-methyl-1H-indazole, a key heterocyclic building block, in advanced organic synthesis. This document provides not just procedural steps but also delves into the mechanistic rationale behind protocol choices, ensuring a deeper understanding and fostering a self-validating approach to experimentation. We will explore its pivotal role in constructing complex molecular architectures through widely-used palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination reactions.

Introduction: The Significance of the Indazole Scaffold and the Versatility of 6-Iodo-3-methyl-1H-indazole

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3] The functionalization of the indazole ring is a key strategy in the development of new therapeutic agents.[1][2][4] 6-Iodo-3-methyl-1H-indazole has emerged as a particularly valuable starting material due to the presence of a reactive iodine atom at the C-6 position, which is amenable to a variety of transition metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse molecular fragments, enabling the systematic exploration of chemical space in drug discovery programs. Notably, 6-iodo-1H-indazole is a key intermediate in the synthesis of Axitinib, a potent tyrosine kinase inhibitor.[5] The related 2H-indazole-7-carboxamide scaffold is central to the structure of Niraparib, a PARP inhibitor used in cancer therapy.[6][7][8]

Compound Profile:

PropertyValueReference
Chemical Name 6-Iodo-3-methyl-1H-indazole[9]
CAS Number 1082041-53-9[9]
Molecular Formula C₈H₇IN₂[9][10]
Molecular Weight 258.06 g/mol [10]
Appearance Solid[9]
SMILES CC1=NNC2=C1C=CC(I)=C2[9]

Safety Information:

  • Hazard Classifications: Acute Toxicity 4 (Oral)[9]

  • Hazard Statements: H302 (Harmful if swallowed)[9][11]

  • Precautionary Statements: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.)[9]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12]

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound and to always use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[4][12]

Foundational Synthetic Protocols: Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom at the C-6 position of 6-iodo-3-methyl-1H-indazole serves as an excellent leaving group for oxidative addition to a palladium(0) catalyst, which is the crucial first step in many cross-coupling reactions.[1] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.

Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2][13] This reaction is particularly valuable for synthesizing biaryl structures, which are common motifs in pharmaceuticals.[3]

Mechanistic Rationale: The catalytic cycle is widely accepted to involve a Pd(0)/Pd(II) pathway.[14] The cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[14][15] The choice of a suitable ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[15][16]

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine 6-Iodo-3-methyl-1H-indazole, Arylboronic Acid, and Base B Add Degassed Solvent A->B C Purge with Inert Gas (Ar or N2) B->C D Add Palladium Catalyst (e.g., Pd(PPh3)4) C->D E Heat to Desired Temperature (e.g., 80-120 °C) D->E F Monitor by TLC or LC-MS E->F G Cool and Dilute with Organic Solvent & Water F->G H Extract, Dry, and Concentrate G->H I Purify by Column Chromatography H->I J J I->J Characterize Product (NMR, MS)

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Synthesis of 6-Aryl-3-methyl-1H-indazoles

Materials:

  • 6-Iodo-3-methyl-1H-indazole

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add 6-iodo-3-methyl-1H-indazole (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas three times.[17]

  • Add the degassed solvent system via syringe.

  • Under a positive pressure of the inert gas, add the palladium catalyst.[3]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-3-methyl-1H-indazole.[3]

Expert Insights: The N-H of the indazole can sometimes interfere with the catalytic cycle. While many protocols for NH-free indazoles are successful, N-protection (e.g., with a Boc group) may be necessary for challenging substrates or to improve yields.[14][16]

Mizoroki-Heck Reaction: C-C Bond Formation with Alkenes

The Mizoroki-Heck reaction is a powerful method for the palladium-catalyzed reaction of an unsaturated halide with an alkene, forming a substituted alkene.[18] This reaction is instrumental in synthesizing 3-vinyl-indazole derivatives, which are versatile intermediates.[4]

Mechanistic Rationale: The Heck reaction follows a similar Pd(0)/Pd(II) catalytic cycle.[18] After oxidative addition of the iodoindazole to the Pd(0) catalyst, the alkene coordinates to the palladium center. This is followed by migratory insertion of the alkene into the Pd-C bond and subsequent β-hydride elimination to release the product and a palladium-hydride species. The base then regenerates the Pd(0) catalyst.

Heck_Reaction_Scheme reagents 6-Iodo-3-methyl-1H-indazole Alkene (e.g., Methyl Acrylate) Pd(OAc)2 (Catalyst) Base (e.g., Na2CO3 or TEA) Anhydrous DMF (Solvent) product 6-Alkenyl-3-methyl-1H-indazole reagents->product Heat (100-110 °C) Inert Atmosphere

Caption: General scheme for the Mizoroki-Heck reaction.

Detailed Protocol: Synthesis of 6-((E)-2-methoxycarbonylvinyl)-3-methyl-1H-indazole

Materials:

  • 6-Iodo-3-methyl-1H-indazole (1.0 equiv., e.g., 0.5 mmol, 129 mg)

  • Methyl acrylate (1.5 equiv., e.g., 0.75 mmol, 72 µL)

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%, e.g., 0.025 mmol, 5.6 mg)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv., e.g., 1.0 mmol, 106 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (e.g., 2.5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 6-iodo-3-methyl-1H-indazole, Palladium(II) Acetate, and Sodium Carbonate.[4]

  • Seal the flask, then evacuate and backfill with an inert gas three times to create an oxygen-free environment.[4]

  • Add anhydrous DMF followed by methyl acrylate via syringe.[4]

  • Place the sealed flask in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 4-12 hours.[4]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4]

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate (2x15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

  • Purify the crude residue by column chromatography on silica gel to yield the desired product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in the synthesis of pharmaceuticals.[19][20] This reaction allows for the synthesis of 6-aminoindazole derivatives from 6-iodo-3-methyl-1H-indazole.

Mechanistic Rationale: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the iodoindazole to Pd(0), coordination of the amine to the palladium center, deprotonation by the base to form a palladium-amido complex, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step.[19]

Detailed Protocol: General Procedure for the Synthesis of 6-(Alkyl/Aryl)amino-3-methyl-1H-indazoles

Materials:

  • 6-Iodo-3-methyl-1H-indazole (1.0 equiv.)

  • Primary or secondary amine (1.2-1.5 equiv.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv.)

  • Anhydrous, aprotic solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the 6-iodo-3-methyl-1H-indazole, base, palladium pre-catalyst, and ligand to a dry reaction vessel.[17]

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the vessel and heat the mixture to 80-110 °C with stirring for 12-24 hours.[17]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and quench with water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.[17]

Characterization of Products

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. For indazole derivatives, DMSO-d₆ is a common solvent to observe the exchangeable N-H proton.[21]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Predicted ¹H NMR Data for 6-Iodo-3-methyl-1H-indazole: The chemical shifts (δ) are predicted and referenced to tetramethylsilane (TMS).

ProtonPredicted δ (ppm)Multiplicity
N-H ~13.0Broad Singlet
C4-H ~7.2-7.4Doublet
C5-H ~7.5-7.7Doublet of Doublets
C7-H ~7.8-8.0Singlet
C3-CH₃ ~2.5Singlet

Note: Actual chemical shifts can vary based on the solvent and concentration.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive catalyst; Improper base selection; Poor solvent quality; Insufficient temperature.Use a fresh, active catalyst. Consider a pre-catalyst. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu). Ensure solvents are anhydrous and degassed. Increase reaction temperature incrementally.[22]
Side Product Formation N-H interference; Catalyst decomposition.Consider N-protection of the indazole (e.g., with Boc anhydride).[14][16] Use appropriate ligands to stabilize the catalyst.[22]
Poor Regioselectivity (Heck) Steric/electronic factors; Reaction conditions.For terminal alkenes, bidentate phosphine ligands often favor the linear product. Lowering the reaction temperature may improve selectivity.[22]

Conclusion

6-Iodo-3-methyl-1H-indazole is a highly versatile and valuable building block in organic synthesis, particularly for the construction of novel heterocyclic compounds with potential therapeutic applications. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig—provide robust and efficient methods for the functionalization of the indazole core. By understanding the mechanistic principles behind these transformations and carefully controlling reaction parameters, researchers can effectively leverage this key intermediate to accelerate their drug discovery and development efforts.

References

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018). MDPI. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). National Institutes of Health. [Link]

  • 6-iodo-1H-indazole. PubChem, National Institutes of Health. [Link]

  • Production of Niraparib using Imine Reductases. Research Explorer. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Synthesis method of 6-iodine-1H-indazole. Eureka | Patsnap. [Link]

  • A kind of synthetic method for preparing Niraparib.
  • Methods for preparing indazole compounds.
  • 6-Iodo-3-methyl-1H-indazole. ChemBK. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). PMC, National Institutes of Health. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Thieme. [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Wiley Online Library. [Link]

  • 6-chloro-3-iodo-1-methyl-1h-indazole. PubChemLite. [Link]

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Application Notes and Protocols for the Derivatization of 6-Iodo-3-methyl-1H-indazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Iodo-3-methyl-1H-indazole Scaffold

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique bicyclic structure, comprised of a fused benzene and pyrazole ring, offers a rigid framework that can effectively present pharmacophoric elements for interaction with various biological targets, most notably protein kinases.[2] The indazole core can mimic the purine base of ATP, enabling it to bind competitively to the ATP-binding pocket of kinases, a critical mechanism in the development of targeted cancer therapies.[3]

This guide focuses on a particularly valuable, yet underexplored, building block: 6-Iodo-3-methyl-1H-indazole (CAS No. 1082041-53-9).[4] The strategic placement of its substituents makes it a highly versatile intermediate for generating diverse chemical libraries for drug discovery. The methyl group at the 3-position can influence binding interactions and metabolic stability, while the iodine atom at the 6-position serves as a versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the indazole core, a key strategy in optimizing potency, selectivity, and pharmacokinetic properties of lead compounds.

These application notes provide a comprehensive overview of the synthetic utility of 6-Iodo-3-methyl-1H-indazole, offering detailed, field-proven protocols for its derivatization through key synthetic transformations.

Synthesis of 6-Iodo-3-methyl-1H-indazole

While commercially available from suppliers like Sigma-Aldrich[4], a reliable in-house synthesis is often desirable. A plausible two-step synthesis starting from 3-methyl-1H-indazole is outlined below, based on established iodination methodologies for the indazole scaffold.[5]

Proposed Synthetic Pathway

Synthesis_of_6-Iodo-3-methyl-1H-indazole start 3-Methyl-1H-indazole reagents Iodine (I2) Potassium Hydroxide (KOH) DMF start->reagents Iodination product 6-Iodo-3-methyl-1H-indazole reagents->product

Caption: Proposed synthesis of 6-Iodo-3-methyl-1H-indazole.

Protocol 1: Iodination of 3-Methyl-1H-indazole

This protocol is adapted from established procedures for the iodination of indazoles.[5]

Materials:

  • 3-Methyl-1H-indazole

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Water (deionized)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 3-methyl-1H-indazole (1.0 equiv.) in DMF.

  • To this solution, add potassium hydroxide (2.0 equiv.).

  • In a separate flask, prepare a solution of iodine (1.5 equiv.) in DMF.

  • Slowly add the iodine solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 3-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.

  • A precipitate should form. If not, add water to induce precipitation.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

  • Dry the purified product under vacuum to yield 6-iodo-3-methyl-1H-indazole.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. While specific spectral data for 6-iodo-3-methyl-1H-indazole is not widely published, analogous data from related iodo-indazoles can be used for comparison.[6][7]

Derivatization of 6-Iodo-3-methyl-1H-indazole

The iodine atom at the C-6 position is the key to unlocking a diverse range of derivatives through palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, enabling the introduction of various aryl and heteroaryl groups at the 6-position of the indazole core.[8] This is particularly relevant for kinase inhibitor design, where these appended rings can form crucial interactions in the ATP-binding pocket.[9]

Suzuki_Coupling_Workflow start 6-Iodo-3-methyl-1H-indazole + Aryl/Heteroaryl Boronic Acid conditions Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) start->conditions product 6-Aryl/Heteroaryl-3-methyl-1H-indazole conditions->product

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Coupling of 6-Iodo-3-methyl-1H-indazole

This protocol is based on general procedures for the Suzuki coupling of iodoindazoles.[8][9]

Materials:

  • 6-Iodo-3-methyl-1H-indazole

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add 6-iodo-3-methyl-1H-indazole (1.0 equiv.), the boronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent system.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Condition Rationale
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄These catalysts are robust and effective for a wide range of aryl halides and boronic acids.
Base K₂CO₃, Cs₂CO₃The base is crucial for the transmetalation step. Cs₂CO₃ is often more effective for challenging couplings.
Solvent Dioxane/Water, Toluene/Ethanol/WaterA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Temperature 80-100 °CHeating is generally required to drive the reaction to completion.
B. Buchwald-Hartwig Amination: Synthesis of Arylamines

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a key transformation for introducing amine functionalities that can act as hydrogen bond donors or acceptors.[10] This is critical for modulating solubility and forming interactions with protein targets.[11]

Buchwald_Hartwig_Workflow start 6-Iodo-3-methyl-1H-indazole + Primary/Secondary Amine conditions Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) start->conditions product 6-Amino-3-methyl-1H-indazole Derivative conditions->product

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination of 6-Iodo-3-methyl-1H-indazole

This protocol is adapted from established methods for the amination of aryl halides.[11][12]

Materials:

  • 6-Iodo-3-methyl-1H-indazole

  • Primary or secondary amine (1.1-1.5 equiv.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.)

  • Anhydrous, aprotic solvent (e.g., toluene or dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine the palladium pre-catalyst and the phosphine ligand.

  • Add the 6-iodo-3-methyl-1H-indazole, the base, and the solvent.

  • Add the amine to the reaction mixture.

  • Seal the tube and heat to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Parameter Condition Rationale
Catalyst/Ligand Pd₂(dba)₃ / Xantphos or BINAPBulky, electron-rich phosphine ligands are essential for promoting the reductive elimination step and preventing β-hydride elimination.[6]
Base NaOtBu, K₃PO₄A strong base is required to deprotonate the amine, but it should be non-nucleophilic to avoid side reactions.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are necessary to prevent quenching of the base and catalyst deactivation.
Temperature 80-110 °CHigher temperatures are often needed to overcome the activation barrier for C-N bond formation.
C. Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling is a reliable method for installing alkynyl moieties, which can serve as rigid linkers or as precursors for further transformations.[13] The linear geometry of the alkyne can be exploited to probe deep into binding pockets.

Protocol 4: Sonogashira Coupling of 6-Iodo-3-methyl-1H-indazole

This protocol is based on general procedures for the Sonogashira coupling of iodo-indoles and iodo-indazoles.[13][14]

Materials:

  • 6-Iodo-3-methyl-1H-indazole (may require N-protection, e.g., with a Boc group)

  • Terminal alkyne (1.1-1.5 equiv.)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))

  • Solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the (N-protected) 6-iodo-3-methyl-1H-indazole, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent and the base, followed by the terminal alkyne.

  • Stir the reaction at room temperature or heat to 50-70 °C for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

D. N-Alkylation: Modulating Physicochemical Properties

Alkylation of the indazole nitrogen atoms (N1 and N2) is a common strategy to block hydrogen bond donating capabilities, improve cell permeability, and explore different binding orientations.[3] Regioselectivity can be a challenge, often yielding a mixture of N1 and N2 isomers.[15]

N_Alkylation_Workflow start 6-Iodo-3-methyl-1H-indazole conditions Alkyl Halide (R-X) Base (e.g., NaH, K2CO3) Solvent (e.g., THF, DMF) start->conditions product N1 and/or N2-Alkyl-6-iodo-3-methyl-indazole conditions->product

Caption: General workflow for N-alkylation of indazole.

Protocol 5: N-Alkylation of 6-Iodo-3-methyl-1H-indazole

This protocol provides conditions that may favor N1-alkylation based on studies of related indazoles.[3][15]

Materials:

  • 6-Iodo-3-methyl-1H-indazole

  • Alkyl halide (e.g., iodomethane, benzyl bromide, 1.1 equiv.)

  • Base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃), 1.2 equiv.)

  • Anhydrous solvent (e.g., THF for NaH, DMF for K₂CO₃)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry flask under an inert atmosphere, add the 6-iodo-3-methyl-1H-indazole and the anhydrous solvent.

  • Cool the solution to 0 °C (especially when using NaH).

  • Carefully add the base portion-wise. If using NaH, allow the mixture to stir for 30 minutes to ensure complete deprotonation.

  • Slowly add the alkyl halide at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water or a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • The N1 and N2 isomers can be separated by column chromatography.

Condition Favored Isomer Rationale
NaH in THF N1A strong, non-coordinating base in a less polar aprotic solvent often favors alkylation at the more sterically accessible and thermodynamically stable N1 position.[3]
K₂CO₃ in DMF Mixture, may favor N2A weaker base in a polar aprotic solvent can lead to a mixture of isomers, with the proportion of the N2 isomer often increasing.

Conclusion

6-Iodo-3-methyl-1H-indazole is a highly valuable and versatile building block for drug discovery. Its strategic functionalization allows for the rapid generation of diverse libraries of compounds for screening and lead optimization. The protocols outlined in these application notes provide a robust starting point for the derivatization of this important scaffold through Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and N-alkylation. As with any synthetic procedure, optimization may be required for specific substrates and desired outcomes.

References

  • Shaikh, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15875-15887. [Link]

  • PubChem. 6-iodo-1H-indazole. National Institutes of Health. [Link]

  • PubChemLite. 6-chloro-3-iodo-1-methyl-1h-indazole. PubChemLite. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • The Royal Society of Chemistry. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

  • ResearchGate. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. ResearchGate. [Link]

  • ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • PubMed. (2024). Development of a Buchwald-Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PubMed. [Link]

  • Google Patents. US6982274B2 - 1H-indazole compound.
  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

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Application Note & Protocol: A Scalable Synthesis of 6-Iodo-3-methyl-1H-indazole for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 6-Iodo-3-methyl-1H-indazole is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. This document provides a comprehensive guide to a robust and scalable synthetic route for this key intermediate. We will delve into the strategic considerations for regioselective iodination, process safety, and optimization for large-scale production. The detailed protocol is designed for reproducibility and high purity, addressing the needs of researchers in both academic and industrial drug development settings.

Introduction: The Significance of 6-Iodo-3-methyl-1H-indazole in Drug Discovery

The indazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of indazole exhibit a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3] The introduction of a methyl group at the 3-position and an iodine atom at the 6-position of the indazole ring creates a versatile intermediate, 6-Iodo-3-methyl-1H-indazole. This substitution pattern is particularly valuable for the development of targeted therapies. The iodine atom serves as a convenient handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[4] This allows for the systematic exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

Strategic Approach to Synthesis: Overcoming the Challenge of Regioselectivity

The primary challenge in the synthesis of specifically substituted indazoles is achieving high regioselectivity. Direct electrophilic iodination of 3-methyl-1H-indazole is not a viable strategy for large-scale synthesis as it often leads to a mixture of isomers, with substitution occurring at more reactive positions. To ensure the desired 6-iodo regiochemistry, a multi-step approach commencing from a pre-functionalized starting material is necessary.

This protocol employs a robust and scalable strategy starting from 5-iodo-2-methylaniline, proceeding through a diazotization and cyclization sequence. This method offers excellent control over the regioselectivity of the final product.

Visualizing the Synthetic Workflow

The overall synthetic pathway is depicted below, outlining the key transformations from the starting material to the final product.

Synthesis_Workflow A 5-Iodo-2-methylaniline (Starting Material) B Diazotization (NaNO₂, HCl, 0-5 °C) A->B Step 1 C In situ Cyclization (Heat) B->C Step 2 D 6-Iodo-3-methyl-1H-indazole (Final Product) C->D

Caption: Synthetic workflow for 6-Iodo-3-methyl-1H-indazole.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale of 10-50 grams and is designed with scalability in mind.

Materials and Equipment
Reagents & SolventsEquipment
5-Iodo-2-methylanilineJacketed glass reactor (1 L) with overhead stirrer
Sodium Nitrite (NaNO₂)Thermocouple and temperature controller
Concentrated Hydrochloric Acid (HCl)Addition funnel
Deionized WaterpH meter or pH strips
Sodium Bicarbonate (NaHCO₃)Filtration apparatus (Büchner funnel)
Ethyl Acetate (EtOAc)Rotary evaporator
Brine (saturated NaCl solution)Vacuum oven
Anhydrous Sodium Sulfate (Na₂SO₄)Standard laboratory glassware
Celite®Personal Protective Equipment (PPE)
Step-by-Step Synthesis

Step 1: Diazotization of 5-Iodo-2-methylaniline

  • Charge the 1 L jacketed reactor with 5-Iodo-2-methylaniline (e.g., 23.3 g, 0.1 mol).

  • Add a mixture of deionized water (100 mL) and concentrated hydrochloric acid (25 mL). Stir the resulting slurry and cool the reactor to 0-5 °C using a circulating chiller.

  • In a separate beaker, prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in deionized water (30 mL).

  • Slowly add the sodium nitrite solution to the reactor via an addition funnel over a period of 30-45 minutes, ensuring the internal temperature is maintained between 0 °C and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt is observed as a clear solution.

Step 2: Intramolecular Cyclization

  • Slowly warm the reactor contents to room temperature over approximately 1 hour.

  • Once at room temperature, gently heat the reaction mixture to 50-60 °C. Vigorous nitrogen evolution will be observed.

  • Maintain the temperature at 50-60 °C until the gas evolution ceases (typically 1-2 hours).

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Isolation

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as CO₂ evolution will occur.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with deionized water (100 mL) followed by brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification

  • The crude 6-Iodo-3-methyl-1H-indazole can be purified by recrystallization. A suitable solvent system is a mixture of heptane and ethyl acetate.

  • Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add heptane until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by filtration, wash with cold heptane, and dry in a vacuum oven at 40-50 °C.

Process Safety and Scale-up Considerations

5.1. Hazard Analysis

  • Iodinated Compounds: Iodine-containing organic molecules can be persistent and should be handled with care to avoid environmental release.[5]

  • Diazonium Salts: Diazonium salts are potentially explosive, especially when isolated in a dry state. The protocol is designed for the in situ use of the diazonium salt, which significantly mitigates this risk. It is crucial to maintain the temperature below 5 °C during the diazotization step.

  • Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested.

  • Hydrochloric Acid: Concentrated HCl is corrosive and should be handled in a well-ventilated fume hood with appropriate PPE.

  • Iodine Vapors: Although not used directly in this synthesis, any potential for iodine vapor release should be controlled as they are harmful if inhaled.[6][7]

5.2. Scale-up Recommendations

  • Temperature Control: For larger scale reactions, efficient heat dissipation during the exothermic diazotization and the controlled heating for cyclization is critical. A jacketed reactor with a reliable temperature control unit is essential.

  • Reagent Addition: The dropwise addition of sodium nitrite solution should be carefully controlled to prevent temperature spikes.

  • Off-gassing: The cyclization step involves the evolution of a large volume of nitrogen gas. The reactor setup must include an adequate vent to handle the gas flow safely.

  • Purification: While recrystallization is effective at the lab scale, for multi-kilogram production, alternative purification methods such as slurry washing or column chromatography on a suitable stationary phase might be more efficient.

Data Summary

ParameterValue
Starting Material5-Iodo-2-methylaniline
Molecular Weight233.05 g/mol
Final Product6-Iodo-3-methyl-1H-indazole
Molecular Weight258.07 g/mol
Typical Yield75-85%
Purity (by HPLC)>98%
AppearanceOff-white to light brown solid

Conclusion

This application note provides a detailed, reliable, and scalable protocol for the synthesis of 6-Iodo-3-methyl-1H-indazole. By employing a strategic synthetic route that ensures high regioselectivity and by giving careful consideration to process safety and scalability, this guide serves as a valuable resource for researchers and professionals in the field of drug development. The availability of a robust synthesis for this key intermediate will undoubtedly facilitate the discovery and development of novel therapeutics.

References

  • Benchchem. (n.d.). Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.
  • MEL Chemistry. (n.d.). Iodine.
  • Kirschning, A., Solodenko, W., & Mennecke, K. (2009). Controlling hazardous chemicals in microreactors: Synthesis with iodine azide. Beilstein Journal of Organic Chemistry, 5, 16.
  • Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole.
  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • ACS GCI Pharmaceutical Roundtable. (2023). Iodination.
  • ChemicalBook. (n.d.). 1H-Indazole, 6-bromo-3-iodo-1-methyl- synthesis.
  • Carl ROTH. (n.d.). Safety Data Sheet: Iodine solution.
  • CLEAPSS Science. (2022). Student safety sheets 56 Iodine.
  • Benchchem. (n.d.). Iodination of Dimethyl-indazole.
  • FAQ. (n.d.). How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER?
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Benchchem. (n.d.). Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis.
  • Li, P., Wu, C., Zhao, J., Rogness, D. C., & Shi, F. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. The Journal of Organic Chemistry, 77(7), 3149–3158.
  • Reddy, R. P., & Kumar, M. (2013). Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions.
  • Organic Syntheses. (n.d.). Indazole.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
  • Liu, Z., & Larock, R. C. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 13(11), 2932–2935.
  • Benchchem. (n.d.). 4-Iodo-3-methyl-1H-indazole: A Technical Guide for Researchers.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 6-Iodo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support guide for the Suzuki-Miyaura cross-coupling of 6-Iodo-3-methyl-1H-indazole. This resource is designed to provide in-depth, practical guidance to help you navigate the nuances of this specific transformation, troubleshoot common issues, and optimize your reaction conditions for high-yield, reproducible results. As your virtual Senior Application Scientist, I will walk you through the critical parameters and mechanistic considerations to ensure your success.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the Suzuki coupling of 6-Iodo-3-methyl-1H-indazole, providing concise answers and foundational knowledge for your experimental design.

Q1: What is the general reactivity of 6-Iodo-3-methyl-1H-indazole in a Suzuki coupling reaction?

A1: Due to the carbon-iodine bond, 6-Iodo-3-methyl-1H-indazole is a highly reactive electrophile in Suzuki-Miyaura coupling. The general reactivity trend for aryl halides in the rate-determining oxidative addition step is I > Br > OTf >> Cl.[1][2] This high reactivity allows for milder reaction conditions compared to less reactive halides like bromides or chlorides.

Q2: Is it necessary to protect the N-H of the indazole ring before performing the Suzuki coupling?

A2: While some Suzuki couplings on indazoles can proceed without N-protection, it is often recommended.[3][4] The acidic N-H proton can interfere with the catalytic cycle in several ways: it can react with the base, potentially altering its effective concentration, or coordinate to the palladium center, inhibiting its catalytic activity.[3][4] For consistent and high-yielding results, especially when troubleshooting, performing the reaction on an N-protected derivative (e.g., N-Boc or N-SEM) is a robust strategy. However, successful couplings on NH-free indazoles have been reported, often requiring careful optimization of the base and catalyst system.[4][5]

Q3: What role does the base play in this reaction, and how do I choose the right one?

A3: The base is critical and serves two primary functions in the Suzuki-Miyaura catalytic cycle.[6][7][8] First, it reacts with the boronic acid to form a more nucleophilic boronate species ("ate" complex), which is necessary for the transmetalation step.[9] Second, it can be involved in the regeneration of the active Pd(0) catalyst.[9] For N-heterocyclic substrates like your indazole, inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used and often prove more effective than organic bases.[9][10] The choice of base can significantly impact yield, and screening a few options is a standard optimization step.[10]

Q4: I'm seeing a black precipitate in my reaction. Is my catalyst dead?

A4: The formation of a black precipitate, commonly palladium black (agglomerated Pd nanoparticles), is a frequent observation in Suzuki couplings and often indicates some level of catalyst deactivation.[11] While its appearance doesn't always mean the reaction has failed, rapid and extensive precipitation early on is a strong indicator of poor catalyst stability and can lead to incomplete conversion.[11] This can be caused by exposure to oxygen, high temperatures, or impurities.[10][11]

Troubleshooting Guide: From Low Yields to Side Reactions

This section provides a systematic approach to diagnosing and solving specific problems you might encounter during your experiments.

Problem 1: Low to No Conversion of 6-Iodo-3-methyl-1H-indazole

You've set up your reaction, but analysis by TLC or LC-MS shows a significant amount of unreacted starting material.

Initial Checks & Solutions

  • Ineffective Base/Solvent System: The base must be sufficiently soluble to be effective.[9] A common issue is poor solubility of inorganic bases in purely organic solvents. The use of a biphasic solvent system, such as 1,4-dioxane/water or THF/water, is a standard practice to improve base solubility and facilitate the reaction.[9][10] Also, ensure the base is finely powdered to maximize its surface area.[3]

  • Insufficient Temperature: While aryl iodides are reactive, some couplings require thermal energy to proceed efficiently. If your reaction is sluggish at a lower temperature (e.g., 80 °C), consider incrementally increasing it to 100-110 °C.[9] Microwave irradiation can be a powerful tool for rapidly achieving higher temperatures and accelerating reaction times.[3][5]

  • Poor Reagent Quality: The purity of your boronic acid is crucial. Boronic acids can degrade over time, particularly through a process called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1][13] Using fresh, high-purity boronic acid is essential. If degradation is suspected, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) for the coupling.[1][3]

Problem 2: Significant Formation of Side Products

Your starting material is consumed, but the desired product is accompanied by major impurities.

Common Side Products & Mitigation Strategies

  • Protodeboronation of Boronic Acid: This side reaction leads to the formation of an arene byproduct from your boronic acid and is a major cause of low yields.[1]

    • Solution: This is often promoted by excess water, high temperatures, or prolonged reaction times.[14] Minimize the amount of water in your solvent system (while ensuring the base is active), use the mildest effective temperature, and monitor the reaction to avoid unnecessarily long heating. Using a milder base like KF or K₃PO₄ can also be beneficial.[1]

  • Homocoupling of Boronic Acid (Glaser-type coupling): You observe a biaryl product derived from the dimerization of your boronic acid coupling partner.

    • Solution: This side reaction is primarily promoted by the presence of oxygen.[9] It is critical to thoroughly degas all solvents and the reaction mixture itself before adding the palladium catalyst. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-30 minutes or by using several freeze-pump-thaw cycles.[10][14]

  • Dehalogenation of 6-Iodo-3-methyl-1H-indazole: You detect 3-methyl-1H-indazole as a byproduct.

    • Solution: This occurs when the iodo group is replaced by a hydrogen atom. This can be caused by hydride sources in the reaction mixture, such as impurities in the solvent.[9] Using high-purity, anhydrous (if the protocol allows) and degassed solvents is the best preventative measure. The choice of phosphine ligand can also influence the rate of this side reaction.[3][9]

Experimental Protocols & Data

General Protocol for Suzuki Coupling

This is a robust starting point for the Suzuki coupling of 6-Iodo-3-methyl-1H-indazole. Optimization of the parameters in the table below is encouraged.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried reaction vessel, add 6-Iodo-3-methyl-1H-indazole (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (2.0–3.0 equiv.).[14]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen). Evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 4:1 v/v 1,4-dioxane/water) via syringe.[9]

  • Degassing: Bubble the inert gas through the stirred mixture for an additional 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (2–5 mol%) to the mixture under a positive flow of inert gas.[14]

  • Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[14] Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[6]

Table 1: Recommended Starting Conditions & Optimization Parameters
ParameterRecommended Starting PointOptimization StrategyRationale & Causality
Palladium Catalyst PdCl₂(dppf) or Pd(PPh₃)₄ (3 mol%)Screen different ligands (e.g., Buchwald ligands like XPhos, SPhos) or other Pd sources (e.g., Pd(OAc)₂).The ligand influences catalyst stability and activity. Bulky, electron-rich ligands can facilitate oxidative addition and reductive elimination, often improving yields for challenging substrates.[10]
Base K₂CO₃ (2.5 equiv.)Screen Cs₂CO₃, K₃PO₄, KF.Base strength and solubility affect the rate of boronate formation and transmetalation. Cs₂CO₃ is more soluble and basic, often accelerating the reaction. K₃PO₄ is a good choice for sensitive substrates.[1][10]
Solvent 1,4-Dioxane/Water (4:1 v/v)Vary the solvent (e.g., Toluene, THF, DME) and the organic/water ratio.The solvent system must dissolve all components adequately, especially the base. The choice of solvent can also impact catalyst stability and reaction rate.[10][15]
Temperature 90 °CAdjust between 80 °C and 110 °C. Consider microwave heating.Provides the necessary activation energy. Higher temperatures can increase reaction rates but may also promote side reactions like protodeboronation.[1][9]
Boronic Acid 1.2 equivalentsIncrease to 1.5-2.0 equivalents if protodeboronation is significant.A slight excess ensures complete consumption of the limiting iodo-indazole, but a large excess can complicate purification and increase homocoupling.[4]

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[6][8][16]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Reagents Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA R¹-X (6-Iodo-3-methyl- 1H-indazole) PdII R¹-Pd(II)L₂-X (Ar-Pd-I Complex) OA->PdII TM Transmetalation PdII->TM R²-B(OR)₂ + Base PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 R¹-R² (Product) ArI 6-Iodo-3-methyl-1H-indazole (R¹-X) Boronic Ar-B(OH)₂ (R²-B(OR)₂) Base Base (e.g., K₂CO₃) caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Workflow

When faced with a suboptimal result, follow this logical workflow to diagnose the issue.

Troubleshooting_Workflow start Reaction Outcome? low_conv Low Conversion start->low_conv Poor side_prod Side Products start->side_prod Impure good_yield Good Yield start->good_yield Good check_catalyst Check Catalyst Activity & Inert Atmosphere low_conv->check_catalyst check_degas Improve Degassing (Minimize O₂ for Homocoupling) side_prod->check_degas finish Reaction Optimized good_yield->finish check_base_solv Optimize Base/ Solvent System check_catalyst->check_base_solv check_temp Increase Temperature check_base_solv->check_temp check_reagents Verify Reagent Quality (esp. Boronic Acid) check_temp->check_reagents check_protodeboron Minimize Protodeboronation (Temp, H₂O, Base) check_degas->check_protodeboron check_dehalogen Check for Hydride Sources (Solvent Purity) check_protodeboron->check_dehalogen caption Fig. 2: A logical workflow for troubleshooting.

Caption: Fig. 2: A logical workflow for troubleshooting.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • YouTube. Suzuki Cross-Coupling Mechanism | Organic Chemistry. [Link]

  • National Institutes of Health. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]

  • MDPI. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. [Link]

  • ResearchGate. Suzuki coupling of heteroaryl halides with aryl boronic acids a. [Link]

  • National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • ResearchGate. Table 1 . Screening of palladium catalysts for the Suzuki coupling of... [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]

  • National Institutes of Health. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

  • Royal Society of Chemistry. CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. [Link]

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • ACS Publications. Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. [Link]

  • Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. [Link]

  • National Institutes of Health. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]

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Technical Support Center: Purification of 6-Iodo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Iodo-3-methyl-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the purification of this important synthetic intermediate. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification workflows effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered during the purification of 6-Iodo-3-methyl-1H-indazole.

Q1: What are the most common impurities I should expect in my crude 6-Iodo-3-methyl-1H-indazole?

A: The impurity profile of your crude product is highly dependent on the synthetic route used. However, for the iodination of 3-methyl-1H-indazole, several classes of impurities are consistently observed. The primary challenge in the electrophilic substitution of indazoles is controlling regioselectivity.[1]

  • Regioisomers: Besides the desired 6-iodo product, you will likely form other positional isomers such as 4-iodo, 5-iodo, and 7-iodo-3-methyl-1H-indazole. These are often the most challenging impurities to separate due to their very similar physical properties.

  • Di-iodinated Products: Harsh reaction conditions or an excess of the iodinating agent can lead to over-iodination, resulting in di-iodo-3-methyl-1H-indazole species.

  • Unreacted Starting Material: Incomplete conversion will leave residual 3-methyl-1H-indazole in your crude mixture.[2]

  • Reagent-Derived Impurities: Depending on the iodinating agent used (e.g., N-Iodosuccinimide), you may have residual byproducts like succinimide.

Q2: My post-synthesis Thin Layer Chromatography (TLC) shows a cluster of spots. What do they likely represent and how should I proceed?

A: A TLC plate with multiple spots, often close together, is a classic sign of an isomeric mixture alongside unreacted starting material.[1] The main product spot is your 6-Iodo-3-methyl-1H-indazole, while the other spots typically correspond to the regioisomers and any di-iodinated byproducts mentioned above.

Your immediate next step is to develop a separation strategy. Column chromatography is the most common and effective method for resolving such isomeric mixtures.[1] You should begin by screening various solvent systems (e.g., gradients of ethyl acetate in hexanes or methanol in dichloromethane) via TLC to find the optimal mobile phase that provides the best separation between the spots.[1]

Q3: Which primary purification technique is better for my needs: column chromatography or recrystallization?

A: The choice between these two powerful techniques depends on the purity of your crude material and the specific impurities present.

  • Column Chromatography is the preferred method when your crude product contains a complex mixture of isomers with similar polarities. It offers high resolving power to separate components based on their differential adsorption to the stationary phase. It is the most reliable method for achieving high purity when dealing with regioisomers.

  • Recrystallization is an excellent and highly scalable option if your crude product is of relatively high purity (e.g., >80-90%) and the main impurity is a regioisomer with significantly different solubility.[2] For instance, a patent for the related 6-iodo-1H-indazole suggests recrystallization from acetonitrile.[3] This method is ideal for removing small amounts of impurities and can be more cost-effective and faster for large-scale purification.

The workflow below can help guide your decision.

G start Analyze Crude Product (TLC / LC-MS) decision1 Is the mixture complex? (e.g., multiple isomers) start->decision1 chromatography Flash Column Chromatography decision1->chromatography  Yes decision2 Is the desired product the major component with distinct solubility? decision1->decision2  No fail Consider Preparative HPLC or alternative strategy chromatography->fail Fails end Pure Product (Verify by NMR, LC-MS) chromatography->end decision2->chromatography  No recrystallize Recrystallization decision2->recrystallize  Yes recrystallize->fail Fails recrystallize->end G start Purity Unsatisfactory (Post-Purification) decision1 Primary Issue? start->decision1 issue_isomers Isomer Contamination decision1->issue_isomers Isomers still present issue_baseline Baseline Impurities decision1->issue_baseline Other impurities remain issue_recovery Low Recovery decision1->issue_recovery Yield is too low sol_isomers1 Optimize Chromatography: - Use shallower gradient - Screen different solvents - Reduce column loading issue_isomers->sol_isomers1 sol_isomers2 Attempt Recrystallization: - Screen binary solvents - Use slow cooling / seeding issue_isomers->sol_isomers2 sol_baseline Re-purify using an orthogonal method. (e.g., Recrystallize after chromatography) issue_baseline->sol_baseline sol_recovery Review Protocol: - Check product solubility  in wash steps - Minimize transfers - Check concentration method issue_recovery->sol_recovery

Sources

Overcoming low yield in the synthesis of "6-Iodo-3-methyl-1H-indazole"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Iodo-3-methyl-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in the preparation of this valuable synthetic building block. This guide provides in-depth troubleshooting, validated protocols, and mechanistic insights to help you navigate the complexities of this synthesis.

Introduction: The Challenge of Regioselectivity and Yield

6-Iodo-3-methyl-1H-indazole is a key intermediate in the development of various pharmacologically active agents. However, its synthesis is frequently plagued by low yields, primarily stemming from challenges in controlling regioselectivity during electrophilic substitution or difficulties in the key cyclization step. This guide addresses the two most common synthetic pathways and provides actionable solutions to overcome these obstacles.

Overview of Primary Synthetic Strategies

Two principal routes are employed for the synthesis of 6-Iodo-3-methyl-1H-indazole. The choice between them involves a trade-off between the number of steps and the control over regioselectivity.

Synthetic_Pathways cluster_route2 Route 2 Steps Start1 3-methyl-1H-indazole Step1 Direct Iodination (e.g., I₂, NIS) Start1->Step1 Route 1: Direct, but non-selective Start2 4-Iodo-2-methylaniline Step2a Diazotization (NaNO₂, H+) Start2->Step2a Route 2: Multi-step, but regioselective Product 6-Iodo-3-methyl-1H-indazole Step1->Product SideProducts Mixture of Isomers (4-iodo, 5-iodo, 7-iodo) + Di-iodinated species Step1->SideProducts Step2b Intramolecular Cyclization Step2a->Step2b Byproducts2 Decomposition Products (e.g., Phenols, Tars) Step2a->Byproducts2 Step2b->Product

Caption: The two primary synthetic routes to 6-Iodo-3-methyl-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What are the most significant causes of low yield in the synthesis of 6-Iodo-3-methyl-1H-indazole?

Low yield is typically traced back to two core issues depending on the synthetic route. For direct iodination of 3-methyl-1H-indazole, the primary cause is a lack of regioselectivity, leading to a mixture of 4-, 5-, 6-, and 7-iodo isomers that are difficult to separate.[1] For syntheses proceeding via cyclization of a substituted aniline (like 4-iodo-2-methylaniline), low yields often result from the instability of the diazonium salt intermediate, which can decompose before cyclization is complete.[2]

Q2: Which synthetic strategy offers better control over the final product's regiochemistry?

The multi-step approach starting from a pre-functionalized aniline, such as 4-iodo-2-methylaniline, provides superior regiochemical control. The positions of the methyl and iodo groups are fixed on the starting material, ensuring that the cyclization can only form the desired 6-iodo-3-methyl-1H-indazole isomer. Direct iodination, conversely, is governed by the electronic properties of the indazole ring, which does not strongly favor substitution at the C6 position over other available positions on the benzene ring.[1]

Q3: What are the common impurities or side products I should be aware of?

  • Direct Iodination Route: The most common impurities are other regioisomers (5-iodo, 7-iodo, and 4-iodo-3-methyl-1H-indazole), unreacted 3-methyl-1H-indazole, and potentially di-iodinated products if reaction conditions are too harsh.[1]

  • Cyclization Route: Key byproducts often arise from the decomposition of the diazonium salt, leading to the formation of phenolic compounds (e.g., 4-iodo-2-methylphenol) and polymeric tars. Incomplete diazotization can also leave unreacted starting aniline.

Q4: How can I definitively confirm that I have synthesized the correct 6-iodo isomer?

The most reliable method is ¹H NMR spectroscopy. The different regioisomers will exhibit distinct splitting patterns and chemical shifts for the aromatic protons. For the 6-iodo isomer, you would expect to see three distinct signals in the aromatic region with coupling patterns corresponding to its specific substitution. Comparing the obtained spectrum to literature values or using advanced techniques like 2D NMR (COSY, HMBC) can provide unambiguous structure confirmation.[1]

Troubleshooting Guide: Overcoming Low Yields

This section provides a structured approach to diagnosing and solving common problems encountered during synthesis.

Troubleshooting_Tree Start Low Yield Observed RouteCheck Which synthetic route was used? Start->RouteCheck DirectIodination Route 1: Direct Iodination RouteCheck->DirectIodination Direct Iodination Cyclization Route 2: Cyclization RouteCheck->Cyclization Cyclization Problem1 Problem: Mixture of isomers, difficult purification DirectIodination->Problem1 Problem2 Problem: Low conversion, tar formation Cyclization->Problem2 Solution1 Solution: - Change iodinating agent (NIS) - Lower temperature - Screen solvents - Use preparative HPLC Problem1->Solution1 Solution2 Solution: - Maintain 0-5 °C during diazotization - Ensure slow, dropwise NaNO₂ addition - Use non-nucleophilic acid - Check pH Problem2->Solution2

Caption: A decision tree for troubleshooting low yield in the two main synthetic routes.

Route 1: Direct Iodination of 3-methyl-1H-indazole

Q: My reaction produces a complex mixture of regioisomers, resulting in a very low isolated yield of the desired 6-iodo product. How can I improve selectivity?

Potential Causes & Explanations: The indazole ring is susceptible to electrophilic attack at multiple positions on the benzene portion (C4, C5, C6, C7). Standard iodination conditions (I₂ with a base) often lack the subtlety to differentiate effectively between these sites, leading to an isomeric mixture where the desired C6 product is not the major component.[1]

Recommended Solutions:

  • Modify the Iodinating Agent: The reactivity of the electrophile can significantly influence regioselectivity. Milder reagents may provide better control.

    • N-Iodosuccinimide (NIS): Often offers improved selectivity compared to I₂. It is a neutral source of electrophilic iodine and can sometimes favor different positions depending on the solvent and substrate.

    • Iodine Monochloride (ICl): A more reactive agent that should be used with caution and at low temperatures, as it can lead to over-iodination.

  • Optimize Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or -10 °C) can enhance selectivity by favoring the thermodynamically more stable product and slowing down competing side reactions.[1]

  • Solvent Screening: The polarity and coordinating ability of the solvent can alter the reactivity of the iodinating agent and the substrate. Experiment with a range of solvents to find an optimal system.

    • Table 1: Solvent Effects on Iodination (Illustrative)

      Solvent Polarity Potential Outcome
      Dichloromethane (DCM) Low Common starting point, may offer moderate selectivity.
      N,N-Dimethylformamide (DMF) High (Polar Aprotic) Can increase reaction rate but may decrease selectivity.[3]
      Acetonitrile Medium May offer a different selectivity profile compared to DCM.

      | Chloroform | Low | Another non-polar alternative to screen.[1] |

Q: My purification by column chromatography fails to separate the isomeric products. What are my options?

Potential Causes & Explanations: Regioisomers of iodo-3-methyl-indazole often have very similar polarities and physical properties, making their separation by standard silica gel chromatography extremely challenging.[4]

Recommended Solutions:

  • Optimize Chromatography Conditions:

    • Solvent System: Systematically screen solvent systems. A shallow gradient of a more polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or DCM) is crucial. Adding a small percentage of a modifier like triethylamine (TEA) can sometimes help if the compounds are basic.

    • Silica Type: Consider using a different stationary phase, such as alumina or reverse-phase silica (C18), which separates based on different principles.

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations where high purity is required, preparative HPLC is the most effective solution. While more resource-intensive, it offers far superior resolving power for closely related isomers.[4]

  • Crystallization: Experiment with various solvent/anti-solvent systems to see if fractional crystallization can enrich or isolate the desired 6-iodo isomer.

Route 2: Cyclization from 4-iodo-2-methylaniline

Q: My diazotization and cyclization step results in very low conversion and significant tar formation. What are the critical parameters to control?

Potential Causes & Explanations: This reaction sequence hinges on the formation of a diazonium salt from the aniline precursor. Aryl diazonium salts are notoriously unstable intermediates, especially at elevated temperatures. Premature decomposition leads to undesired side reactions (e.g., reaction with water to form phenols) and polymerization, which manifests as tar. The cyclization step itself is an intramolecular electrophilic aromatic substitution, which must compete with these decomposition pathways.

Recommended Solutions:

  • Strict Temperature Control: This is the single most critical factor. The diazotization reaction must be maintained between 0 °C and 5 °C at all times. Use an ice/salt bath for effective cooling. The subsequent addition of the diazonium salt solution to the cyclization medium should also be done at low temperature.[4]

  • Slow, Controlled Reagent Addition: The aqueous solution of sodium nitrite (NaNO₂) must be added dropwise to the acidic solution of the aniline. A rapid addition can cause localized heating and a buildup of nitrous acid, accelerating the decomposition of the diazonium salt.

  • Choice of Acid: Use a strong, non-nucleophilic acid like sulfuric acid (H₂SO₄) or tetrafluoroboric acid (HBF₄). Using acids like hydrochloric acid (HCl) can lead to the formation of chloro- byproducts via a Sandmeyer-type reaction.[4]

  • Monitor pH: Ensure the reaction medium remains strongly acidic throughout the diazotization to prevent the formation of diazoamino compounds, which can reduce yield.

Optimized Experimental Protocols

The following protocols are provided as a starting point and incorporate best practices discussed in the troubleshooting section.

Protocol 1: Regioselective Synthesis via Diazotization-Cyclization

This method is recommended for achieving a pure, single isomer of 6-Iodo-3-methyl-1H-indazole.

Step 1: Diazotization of 4-iodo-2-methylaniline

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-iodo-2-methylaniline (1.0 equiv.) in a 3M solution of sulfuric acid.

  • Cool the mixture to 0-5 °C using an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 equiv.) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the aniline suspension over 30-45 minutes, ensuring the internal temperature never exceeds 5 °C .

  • Stir the resulting solution for an additional 30 minutes at 0-5 °C. The solution should be clear, indicating the formation of the diazonium salt.

Step 2: Intramolecular Cyclization

  • While the diazonium salt solution is stirring, prepare a separate flask with a suitable solvent for the cyclization (e.g., acetic acid).

  • Slowly add the cold diazonium salt solution to the cyclization solvent. The rate of addition should be controlled to manage any exotherm or gas evolution.

  • Allow the reaction to stir at a controlled temperature (start at room temperature and gently warm if necessary, monitoring by TLC) until the cyclization is complete.

  • Quench the reaction by carefully pouring it into a beaker of ice water.

  • Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Purify the crude product by column chromatography (Hexane/Ethyl Acetate gradient) or recrystallization to yield pure 6-Iodo-3-methyl-1H-indazole.

Protocol 2: Direct Iodination of 3-methyl-1H-indazole (Exploratory)

This method is faster but will require extensive purification to isolate the desired product.

  • Dissolve 3-methyl-1H-indazole (1.0 equiv.) in a suitable solvent such as Dichloromethane or DMF.[3]

  • Add a base, such as sodium bicarbonate (2.0 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of the iodinating agent. For N-Iodosuccinimide (NIS) (1.1 equiv.), dissolve it in the same solvent. For Iodine (I₂) (1.1 equiv.), it can be added portion-wise as a solid.

  • Add the iodinating agent solution/solid slowly to the cooled indazole solution over 30 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion (or when the formation of side products becomes significant), quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product will be a mixture of isomers. Isolate the 6-iodo isomer using preparative HPLC or meticulous column chromatography.

References
  • BenchChem. (2025). 4-Iodo-3-methyl-1H-indazole: A Technical Guide for Researchers.
  • BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodo-3-methyl-1H-indazole.
  • Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole. Eureka.
  • National Center for Biotechnology Information. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. PMC - NIH.
  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • ChemicalBook. (n.d.). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 6-Iodo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for cross-coupling reactions involving 6-Iodo-3-methyl-1H-indazole. This guide is designed to provide you with in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions you may encounter during your synthetic chemistry endeavors. As Senior Application Scientists, we aim to equip you with not just protocols, but also the scientific rationale behind them to empower your research and development.

Introduction: Navigating the Nuances of 6-Iodo-3-methyl-1H-indazole Cross-Coupling

6-Iodo-3-methyl-1H-indazole is a valuable building block in medicinal chemistry, with the indazole scaffold being a key feature in numerous biologically active compounds. The C-I bond at the 6-position provides a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. However, the electronic nature of the indazole ring and the presence of the N-H proton can present unique challenges.

This guide will walk you through the selection of appropriate catalysts, ligands, and reaction conditions for the most common cross-coupling reactions, and provide solutions to frequently encountered experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with cross-coupling reactions of 6-Iodo-3-methyl-1H-indazole?

A1: The main challenges arise from the electronic properties of the indazole ring and the presence of the acidic N-H proton. The indazole nucleus can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition. The N-H proton can react with strong bases, necessitating careful selection of reaction conditions or the use of an N-protecting group.

Q2: Is N-protection of the indazole necessary for cross-coupling reactions?

A2: While not always strictly necessary, N-protection is generally recommended, especially for Heck and Sonogashira couplings, to prevent side reactions and improve reproducibility.[1] For Suzuki-Miyaura and Buchwald-Hartwig reactions, successful couplings can often be achieved without protection, but optimization of the base and other conditions is crucial. Common protecting groups include Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl).

Q3: How does the electronic nature of the 3-methyl-1H-indazole core influence catalyst selection?

A3: The indazole ring system is relatively electron-rich, which can make the oxidative addition of the palladium catalyst to the C-I bond (often the rate-limiting step) slower compared to more electron-deficient aryl iodides.[2] Therefore, catalyst systems employing bulky, electron-rich phosphine ligands are often preferred as they can facilitate this crucial step in the catalytic cycle.[3][4]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between 6-iodo-3-methyl-1H-indazole and various boronic acids or esters.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura reaction is showing low or no conversion of the starting material. What are the likely causes and solutions?

A: Low or no conversion can be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Inactivity: The palladium catalyst may have degraded.

    • Solution: Use a fresh batch of a reliable catalyst such as Pd(PPh₃)₄ or a pre-catalyst like Pd(dppf)Cl₂.[1] For challenging couplings, consider using a more active catalyst system generated in situ from a palladium source (e.g., Pd(OAc)₂) and a bulky, electron-rich ligand like SPhos or XPhos.[3][4]

  • Base Selection: The choice and quality of the base are critical.

    • Solution: Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered and anhydrous. For difficult couplings, a stronger base like Cs₂CO₃ may be more effective.[1] Sometimes, the presence of a small amount of water can be beneficial, so using an aqueous solution of the base (e.g., 2M Na₂CO₃) is a common practice.[1][5]

  • Solvent Quality: The solvent must be dry and deoxygenated.

    • Solution: Use freshly distilled or commercially available anhydrous, deoxygenated solvents like 1,4-dioxane, DME, or THF.[1] Degassing the solvent by sparging with an inert gas (argon or nitrogen) prior to use is crucial.[6][7]

  • Reaction Temperature: The reaction may require higher temperatures.

    • Solution: Gradually increase the reaction temperature. Microwave irradiation can significantly reduce reaction times and improve yields for Suzuki couplings of iodoindazoles.[1][8]

Q: I'm observing a significant amount of de-iodinated side product (3-methyl-1H-indazole). How can I minimize this?

A: De-iodination, or hydrodehalogenation, is a common side reaction.

  • Catalyst and Ligand Choice: The ligand can influence the rate of this side reaction.

    • Solution: Switching to a more sterically hindered ligand can sometimes suppress this side reaction by disfavoring the competing reductive pathway.[1]

  • Base: The nature of the base can play a role.

    • Solution: Using a weaker base or a different type of base (e.g., an inorganic base instead of an organic amine base) may reduce the rate of hydrodehalogenation.[1]

Typical Suzuki-Miyaura Protocol

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 6-Iodo-3-methyl-1H-indazole. Optimization may be required for specific substrates.

Materials:

  • 6-Iodo-3-methyl-1H-indazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)[9]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[5]

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equiv)[5][9]

  • Solvent (e.g., 1,4-dioxane/water 4:1, or DME/water 2:1)[5][9]

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add 6-Iodo-3-methyl-1H-indazole, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_main Pd0 Pd(0)L₂ OA Ar-Pd(II)(I)L₂ (Oxidative Addition Complex) Pd0->OA Ar-I Trans Ar-Pd(II)-Ar'L₂ OA->Trans Ar'-B(OH)₂ (Transmetalation) Trans->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) Trans->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck Coupling: Forming C-C Bonds with Alkenes

The Heck reaction allows for the coupling of 6-Iodo-3-methyl-1H-indazole with various alkenes to introduce vinyl groups.

Troubleshooting Guide: Heck Coupling

Q: My Heck reaction is giving low yields and a mixture of regioisomers. How can I improve this?

A: Low yields and poor regioselectivity are common issues in Heck couplings.

  • Catalyst System: The choice of palladium source and ligand is crucial.

    • Solution: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst.[10] The addition of a phosphine ligand, such as tri(o-tolyl)phosphine, is often necessary.[11]

  • Base: An appropriate base is required to regenerate the active catalyst.

    • Solution: Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are frequently used.[11] Inorganic bases such as sodium carbonate can also be effective.[10]

  • Regioselectivity: The position of the new C-C bond on the alkene can be difficult to control.

    • Solution: For terminal alkenes, using bidentate phosphine ligands can favor the formation of the linear product.[1] Lowering the reaction temperature may also improve selectivity.[1]

Typical Heck Protocol

Materials:

  • 6-Iodo-3-methyl-1H-indazole (1.0 equiv)

  • Alkene (1.5-2.0 equiv)[11]

  • Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%)[11]

  • Ligand (e.g., tri(o-tolyl)phosphine, 10-20 mol%)[11]

  • Base (e.g., Et₃N or Na₂CO₃, 2-3 equiv)[10][11]

  • Solvent (e.g., anhydrous DMF or acetonitrile)[10][11]

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry reaction vessel, combine 6-Iodo-3-methyl-1H-indazole, the palladium catalyst, and the ligand.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent, the alkene, and the base via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.[11]

Heck Reaction Catalytic Cycle

Heck_Cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)(I)L₂ Pd0->OA Ar-I (Oxidative Addition) Coord Alkene Coordination Complex OA->Coord Alkene Insert Migratory Insertion Intermediate Coord->Insert Migratory Insertion Elim β-Hydride Elimination Insert->Elim Elim->Pd0 Base (Regeneration of Pd(0)) Product Substituted Alkene Elim->Product

Caption: Simplified mechanism of the palladium-catalyzed Heck reaction.[10]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for forming a C-C bond between 6-Iodo-3-methyl-1H-indazole and a terminal alkyne.

Troubleshooting Guide: Sonogashira Coupling

Q: My Sonogashira reaction is not proceeding to completion, and I observe Glaser coupling of the alkyne. What should I do?

A: Incomplete reaction and homocoupling of the alkyne (Glaser coupling) are common issues.

  • Catalyst System: A dual catalyst system is typically employed.

    • Solution: The reaction requires both a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[12] Ensure both catalysts are of good quality. Copper-free Sonogashira conditions can also be explored to avoid Glaser coupling.

  • Base: A suitable base is crucial for deprotonating the terminal alkyne.

    • Solution: An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is commonly used and also serves as the solvent in many cases.[5]

  • Oxygen Exclusion: Oxygen promotes the undesirable Glaser coupling.

    • Solution: Rigorous degassing of all solvents and reagents and maintaining a strict inert atmosphere throughout the reaction is critical.

Typical Sonogashira Protocol

Materials:

  • 6-Iodo-3-methyl-1H-indazole (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)[5]

  • Copper(I) iodide (CuI, 5-10 mol%)[5]

  • Base/Solvent (e.g., Et₃N or a mixture of DMF and Et₃N)[5]

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add 6-Iodo-3-methyl-1H-indazole, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) until completion.[5]

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl derivatives by coupling 6-Iodo-3-methyl-1H-indazole with various amines.

Troubleshooting Guide: Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination is giving low yields. What are the key parameters to optimize?

A: The success of this reaction is highly dependent on the catalyst system and base.

  • Ligand Choice: The phosphine ligand is the most critical component.

    • Solution: Bulky, electron-rich biarylphosphine ligands are essential for high reactivity.[13] Ligands such as Xantphos, BINAP, RuPhos, and BrettPhos have shown excellent performance in similar systems.[14] The optimal ligand may vary depending on the specific amine.

  • Base: A strong, non-nucleophilic base is required.

    • Solution: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly used strong bases.[14] Ensure the base is fresh and handled under anhydrous conditions.

  • Palladium Source: A variety of palladium sources can be used.

    • Solution: Pd(OAc)₂ and Pd₂(dba)₃ are common choices.[14] Using a pre-catalyst where the ligand is already coordinated to the palladium can improve reproducibility.

Typical Buchwald-Hartwig Protocol

Materials:

  • 6-Iodo-3-methyl-1H-indazole (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium source (e.g., Pd(OAc)₂, 2-5 mol%)[14]

  • Phosphine ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv)

  • Solvent (e.g., anhydrous toluene or 1,4-dioxane)[14]

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium source, ligand, and base to a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Add 6-Iodo-3-methyl-1H-indazole and the amine.

  • Seal the vessel and heat the mixture to 80-110 °C with stirring for 12-24 hours.

  • Cool the reaction to room temperature, dilute with an organic solvent, and quench with water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Summary of Recommended Catalyst Systems

Cross-Coupling ReactionPalladium SourceRecommended LigandsCommon BasesSolvents
Suzuki-Miyaura Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂PPh₃, dppf, SPhos, XPhosK₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄1,4-Dioxane/H₂O, DME/H₂O, THF
Heck Pd(OAc)₂P(o-tol)₃, PPh₃Et₃N, DIPEA, Na₂CO₃DMF, Acetonitrile
Sonogashira PdCl₂(PPh₃)₂ (+ CuI)PPh₃Et₃N, DIPAEt₃N, DMF
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃Xantphos, RuPhos, BrettPhosNaOtBu, LHMDS, Cs₂CO₃Toluene, 1,4-Dioxane

Troubleshooting Workflow

Troubleshooting_Workflow General Troubleshooting Workflow for Cross-Coupling Start Low/No Conversion Check_Catalyst Check Catalyst Activity (Use fresh catalyst/pre-catalyst) Start->Check_Catalyst Check_Reagents Verify Reagent Quality (Substrate, Coupling Partner, Base) Check_Catalyst->Check_Reagents Check_Conditions Optimize Reaction Conditions (Solvent, Temperature, Degassing) Check_Reagents->Check_Conditions Change_Ligand Screen Different Ligands (Bulky, electron-rich ligands) Check_Conditions->Change_Ligand Change_Base Screen Different Bases (Strength and Type) Change_Ligand->Change_Base Success Improved Yield Change_Base->Success

Caption: A systematic approach to troubleshooting common cross-coupling issues.

References

Sources

Preventing deiodination of "6-Iodo-3-methyl-1H-indazole"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Iodo-3-methyl-1H-indazole

Welcome to the technical support center for 6-Iodo-3-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The inherent reactivity of the carbon-iodine bond, while advantageous for cross-coupling reactions, also presents a common challenge: premature deiodination. This unwanted side reaction can lead to reduced yields, purification difficulties, and the formation of impurities that complicate downstream processes.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, prevent, and resolve issues related to the stability and handling of 6-Iodo-3-methyl-1H-indazole, ensuring the integrity of your synthetic routes.

Troubleshooting Guide: Preventing Unwanted Deiodination

This section addresses specific experimental scenarios where deiodination is frequently observed. Each issue is presented with potential causes and actionable solutions based on established chemical principles.

Issue 1: Significant formation of 3-methyl-1H-indazole during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Q: My Suzuki-Miyaura coupling with 6-Iodo-3-methyl-1H-indazole is producing a significant amount of the deiodinated side product. What are the likely causes and how can I suppress this reaction?

A: The formation of the hydrodehalogenated (deiodinated) product is a common competing pathway in palladium-catalyzed cross-coupling reactions.[1] This occurs when an intermediate palladium-aryl species is intercepted by a hydride source before it can undergo the desired coupling step. Several factors can promote this side reaction.

Potential Causes & Solutions:

  • Catalyst and Ligand Choice: The electronic and steric properties of the phosphine ligand play a critical role. Less stable catalysts or those that favor competing reductive pathways can exacerbate the problem.

    • Expert Insight: The key is to select a ligand that promotes rapid reductive elimination (the final C-C bond-forming step) while suppressing pathways that lead to the deiodinated product.

    • Solution: Switch to catalyst systems that utilize bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and accelerate the rate-determining steps of the main catalytic cycle. Consider using pre-formed palladium(II) precatalysts, which can lead to a more controlled generation of the active Pd(0) species.

  • Solvent as a Hydride Source: Protic solvents, particularly alcohols, or even trace water in aprotic solvents can act as hydride donors, leading to proto-deiodination.

    • Expert Insight: While some Suzuki couplings use aqueous bases, the choice of the organic co-solvent is vital. Solvents like THF can sometimes be a source of hydrides.[2]

    • Solution: Ensure the use of high-purity, anhydrous, and thoroughly degassed aprotic solvents such as 1,4-dioxane, DMF, or toluene. If an alcohol is required, consider using t-butanol, which is less prone to β-hydride elimination.

  • Nature of the Base: The base is not just an activator for the boronic acid; its strength and nature can influence side reactions.[3][4]

    • Expert Insight: Strong bases can sometimes promote decomposition pathways or generate species that lead to reduction.

    • Solution: Weaker inorganic bases are often preferred. Finely powdered K₂CO₃ or K₃PO₄ are excellent choices.[5] If using an alkoxide base, ensure it is completely anhydrous.

  • Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can increase the likelihood of side reactions, including deiodination and catalyst decomposition.

    • Solution: Aim for the lowest effective temperature. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. For sluggish reactions, increasing catalyst loading slightly (e.g., from 2 mol% to 5 mol%) is often better than drastically increasing the temperature.

Issue 2: Compound Degradation During Workup and Purification

Q: I've noticed a loss of my iodo-indazole product during aqueous workup or column chromatography. Could this be deiodination?

A: Yes, deiodination can occur post-reaction. The C-I bond can be sensitive to acidic or basic conditions, as well as certain purification media.

Potential Causes & Solutions:

  • Acidic or Basic Workup Conditions: Residual strong acids or bases can catalyze the removal of the iodine.

    • Solution: Perform a neutral workup. Quench the reaction by adding it to a saturated solution of NH₄Cl or water. Avoid strong acid or base washes unless absolutely necessary.

  • Silica Gel Activity: Standard silica gel is slightly acidic and can promote the degradation of sensitive compounds.

    • Solution: Deactivate the silica gel by preparing a slurry with your eluent containing 1-2% triethylamine or ammonia in methanol, then evaporate the solvent before packing the column. Alternatively, use a different stationary phase like alumina (neutral or basic).

Issue 3: Decomposition Upon Storage or Exposure to Laboratory Conditions

Q: My sample of 6-Iodo-3-methyl-1H-indazole has discolored over time, and NMR analysis shows the presence of the deiodinated impurity. How should I be storing it?

A: Aryl iodides, including iodo-indazoles, can be sensitive to light and heat.[6][7] Photochemical dehalogenation is a well-documented process that often proceeds through a radical mechanism.[8][9][10][11]

Potential Causes & Solutions:

  • Photochemical Decomposition: Exposure to ambient light, especially UV radiation, can cleave the C-I bond.[9][11]

    • Solution: Always store the compound in amber vials or containers wrapped in aluminum foil. Conduct reactions in flasks protected from light.

  • Thermal Degradation: While generally stable at room temperature, prolonged exposure to heat can accelerate decomposition.

    • Solution: Store the compound in a cool, dark, and dry environment. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (argon or nitrogen) is recommended.

Frequently Asked Questions (FAQs)

Q1: Why is the C-I bond in 6-Iodo-3-methyl-1H-indazole susceptible to cleavage? A1: The susceptibility stems from bond strength. The carbon-iodine bond is the weakest among the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F). This lower bond dissociation energy makes it more reactive in desired reactions like palladium-catalyzed cross-couplings, but also more prone to cleavage under reductive, photochemical, or high-energy conditions.

Q2: What is the general mechanism for palladium-catalyzed deiodination? A2: It is a competing side reaction within the main catalytic cycle. After the initial oxidative addition of the iodo-indazole to the Pd(0) catalyst, the resulting Ar-Pd(II)-I intermediate can follow an undesired pathway. Instead of transmetalation (in Suzuki coupling), it might react with a hydride source (e.g., from the solvent or impurities) or undergo other reductive processes to form Ar-H (the deiodinated product) and regenerate a Pd species. This is illustrated in the diagram below.

Q3: How can I reliably detect and quantify deiodination? A3: The most effective methods are:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool. You can monitor for the appearance of a new peak with a mass corresponding to 3-methyl-1H-indazole (Mass = 132.16 g/mol ), which is 125.9 g/mol less than the starting material (6-Iodo-3-methyl-1H-indazole, Mass = 258.06 g/mol ).

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The deiodinated product will show a new proton signal in the aromatic region where the iodine atom was previously located, along with a change in the coupling patterns of the adjacent protons.

Q4: If deiodination is a persistent issue, should I consider using 6-Bromo-3-methyl-1H-indazole instead? A4: Yes, this is a viable strategy. The C-Br bond is stronger and less prone to reductive cleavage.[12] However, be aware that aryl bromides are generally less reactive than aryl iodides in oxidative addition.[5] This may require more forcing reaction conditions (higher temperature, longer reaction time, or a more active catalyst system), which presents its own set of optimization challenges.

Data Summary

Table 1: Troubleshooting Matrix for Deiodination in Cross-Coupling Reactions

Symptom Potential Cause Primary Recommendation Secondary Actions
>20% DeiodinationInappropriate LigandSwitch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) with a Pd(II) precatalyst.Increase catalyst loading to 5 mol%.
Deiodination increases with timeHigh TemperatureReduce reaction temperature by 10-20 °C.Monitor reaction closely and stop immediately upon completion.
Inconsistent ResultsSolvent/Reagent QualityUse high-purity, anhydrous, and degassed solvents and reagents.Ensure the base is finely powdered and dry.
Product loss during purificationAcidic Silica GelUse deactivated silica gel (pre-treated with Et₃N) or switch to alumina.Perform a neutral aqueous workup.

Table 2: Recommended Storage Conditions for 6-Iodo-3-methyl-1H-indazole

Parameter Condition Rationale
Temperature 2-8 °C (Refrigerated)Minimizes thermal degradation over long periods.
Light Protected (Amber vial/foil)Prevents photochemical cleavage of the C-I bond.[9][10][11]
Atmosphere Inert Gas (Argon or N₂)Prevents potential oxidative degradation pathways.
Moisture Dry (Dessicator)Prevents hydrolysis and potential side reactions.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Deiodination

This protocol is designed as a starting point for the coupling of 6-Iodo-3-methyl-1H-indazole with an arylboronic acid.

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add 6-Iodo-3-methyl-1H-indazole (1.0 equiv.), the arylboronic acid (1.5 equiv.), and finely powdered potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst. A recommended system is XPhos Pd G3 (2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (typically a 10:1 ratio). The total solvent volume should be sufficient to create a 0.1 M solution with respect to the iodo-indazole.

  • Degassing: Subject the sealed reaction mixture to three cycles of vacuum/backfill with argon.

  • Reaction: Heat the mixture with stirring to 80-90 °C.

  • Monitoring: Monitor the reaction progress by LC-MS every 1-2 hours. Look for the consumption of the starting material and the appearance of the product mass, while checking for the mass of the deiodinated side product.

  • Workup: Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel that has been deactivated with 1% triethylamine in the eluent system.

Visualizations

Diagram 1: Palladium Catalytic Cycle and Competing Deiodination Pathway

G Fig 1. Suzuki Cycle vs. Deiodination Pathway pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)L₂(I) Intermediate ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal reduction Reductive Cleavage pd2_complex->reduction COMPETING PATHWAY pd2_biaryl Ar-Pd(II)L₂(Ar') Intermediate transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' (Desired Product) red_elim->product hydride_source Hydride Source (e.g., Solvent, H₂O) hydride_source->reduction reduction->pd0 Catalyst Regeneration deiodinated_product Ar-H (Deiodinated Product) reduction->deiodinated_product ar_i Ar-I (6-Iodo-3-methyl-1H-indazole) ar_i->ox_add ar_boronic Ar'-B(OH)₂ + Base ar_boronic->transmetal

Caption: Fig 1. Simplified Suzuki catalytic cycle and the competing reductive deiodination pathway.

Diagram 2: Troubleshooting Workflow for Deiodination

G start Deiodination Observed (>10% by LCMS) check_light Was reaction protected from light? start->check_light protect_light ACTION: Rerun reaction in amber flask or foil. check_light->protect_light No check_conditions Analyze Reaction Conditions check_light->check_conditions Yes end Problem Resolved protect_light->end cause_solvent Potential Cause: Solvent/Hydride Source check_conditions->cause_solvent cause_catalyst Potential Cause: Catalyst/Ligand System check_conditions->cause_catalyst cause_temp Potential Cause: High Temperature check_conditions->cause_temp solve_solvent ACTION: Use anhydrous, degassed aprotic solvent (e.g., Dioxane, Toluene). cause_solvent->solve_solvent solve_solvent->end solve_catalyst ACTION: Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos). cause_catalyst->solve_catalyst solve_catalyst->end solve_temp ACTION: Reduce temperature by 10-20°C and monitor. cause_temp->solve_temp solve_temp->end

Caption: Fig 2. A logical workflow for troubleshooting the root cause of deiodination.

References

  • Photo-Induced, Phenylhydrazine-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. MDPI. [Link]

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. ACS Publications. [Link]

  • Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. PMC. [Link]

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding | The Journal of Physical Chemistry A. ACS Publications. [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. PubMed. [Link]

  • A) Reductive dehalogenation of aryl halides via conPET and selected... - ResearchGate. [Link]

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding | Request PDF. ResearchGate. [Link]

  • Base-induced mechanistic variation in palladium-catalyzed carbonylation of aryl iodides. PubMed. [Link]

  • Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides | Request PDF. ResearchGate. [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

Sources

Technical Support Center: Improving Regioselectivity in the Iodination of 3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the functionalization of indazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the regioselective iodination of 3-methyl-1H-indazole. As a privileged scaffold in medicinal chemistry, precise control over the substitution pattern of the indazole core is paramount for modulating biological activity.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate this complex reaction.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the direct iodination of 3-methyl-1H-indazole.

Question: My reaction has produced a complex mixture of iodo-3-methyl-1H-indazole isomers that are difficult to separate. How can I improve selectivity?

Answer: This is the most common challenge in the electrophilic substitution of 3-methyl-1H-indazole. With the C3 position blocked by a methyl group, electrophilic attack is directed to the benzo-fused ring.[3] The electronic properties of the pyrazole and benzene rings lead to the formation of multiple regioisomers (4-iodo, 5-iodo, 6-iodo, and 7-iodo).[3][4]

Probable Causes & Solutions:

  • Reagent Reactivity: Highly reactive iodinating agents can exhibit poor selectivity.

    • Solution: Modulate the reactivity of your iodinating system. Milder reagents may offer better control.[3] If you are using a potent system like NIS with a strong acid catalyst, consider switching to a less aggressive method. A common alternative is using molecular iodine (I₂) with a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[5][6][7]

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway and the distribution of isomers.[3]

    • Solution: Conduct a solvent screen. Experiment with a range of solvents from polar aprotic (DMF, Acetonitrile) to less polar (Dichloromethane, Chloroform).[3] The optimal solvent can stabilize specific transition states, favoring one isomer over others.

  • Temperature Control: Higher temperatures can overcome activation energy barriers for multiple substitution pathways, leading to a mixture of products.

    • Solution: Lower the reaction temperature. Running the reaction at 0 °C or even lower can enhance selectivity by favoring the thermodynamically more stable product.[3]

  • Steric and Electronic Environment: The inherent electronic properties of the indazole core dictate the positions of attack. This can be modified.

    • Solution (Advanced): Employ a protecting group strategy. Protecting one of the indazole nitrogens (N1 or N2) alters the electron distribution in the benzene ring, which can significantly change the preferred site of iodination.[3] Protection at N2 is often favored under kinetic control (mildly acidic conditions), while N1 protection is the thermodynamic product.[8] This change in electronics can redirect the electrophilic attack to a different position.

Question: The overall yield of my iodination reaction is low, with significant starting material remaining. What are the likely causes and solutions?

Answer: Low conversion is a frustrating issue that can often be resolved by systematically evaluating your reaction parameters.

Probable Causes & Solutions:

  • Insufficient Reagent Activity: The iodinating agent may not be active enough under your current conditions.

    • Solution: If using N-Iodosuccinimide (NIS), which is generally effective, its reactivity can be enhanced with a catalytic amount of an acid, such as trifluoroacetic acid (TFA).[9][10] For I₂-based systems, ensure your base is sufficient to generate the active iodinating species.

  • Inadequate Reaction Time or Temperature: The reaction may simply be too slow at the current temperature.

    • Solution: While low temperatures are good for selectivity, they can hinder conversion. First, ensure you are monitoring the reaction over a sufficient time course with TLC or LC-MS. If the reaction stalls, a modest increase in temperature may be required.[3] Be aware that this is a trade-off, as higher temperatures may reduce regioselectivity.

  • Decomposition of Reagents: Some iodinating agents can degrade over time, especially if not stored properly.

    • Solution: Use a fresh bottle of your iodinating agent, particularly NIS, and ensure it has been stored in a cool, dark, and dry place.[3]

  • Product Degradation: The indazole ring can be sensitive to overly harsh conditions.

    • Solution: If you are using strong acids or bases, consider that your product might be degrading upon formation. Ensure your workup procedure is neutral or slightly basic to avoid acid-catalyzed decomposition.[11]

Question: I'm observing di-iodinated byproducts in my final product mixture. How can I prevent this?

Answer: The formation of di-iodo-3-methyl-1H-indazole species is a sign of over-iodination.[3]

Probable Causes & Solutions:

  • Excess Iodinating Agent: Using a significant excess of the iodinating agent is the most common cause.

    • Solution: Carefully control the stoichiometry. Begin with 1.05 to 1.1 equivalents of the iodinating agent. If di-iodination persists, reduce the amount to stoichiometric (1.0 eq) and monitor the reaction closely, accepting that you may have some unreacted starting material.

  • High Reactivity/Harsh Conditions: Highly reactive conditions can lead to a second iodination event on the mono-iodinated product.

    • Solution: Reduce the reaction temperature and/or use a less reactive iodinating system as described above. Avoid unnecessarily long reaction times after the starting material has been consumed.

Frequently Asked Questions (FAQs)

Q1: Why is direct iodination of 3-methyl-1H-indazole not highly regioselective?

The regioselectivity of electrophilic aromatic substitution on the indazole ring is governed by a combination of electronic and steric effects. The indazole system consists of an electron-rich pyrazole ring fused to a benzene ring. In 3-methyl-1H-indazole, the C3 position, which is typically the most nucleophilic site in an unsubstituted indazole, is blocked.[3][6] The activating effect of the pyrazole ring is then distributed across the benzene portion of the molecule, making several positions (C4, C5, C6, and C7) susceptible to electrophilic attack. The final isomer distribution is a sensitive function of the specific reaction conditions, as these factors can subtly alter the activation barriers for iodination at each position.

Q2: What are the pros and cons of different iodinating agents like NIS vs. I₂/Base?

Iodinating SystemProsCons
N-Iodosuccinimide (NIS) - Mild and easy to handle solid.[9] - Reaction byproducts (succinimide) are often easy to remove. - Reactivity can be tuned with catalytic acid.[10]- Can be more expensive than I₂. - May be overly reactive under certain conditions, leading to poor selectivity.
Iodine (I₂) with a Base - Inexpensive and readily available.[12] - A classic and well-documented method for indazoles.[6][7] - Reactivity can be controlled by the choice of base and solvent.- Requires careful handling of elemental iodine. - Workup requires quenching with a reducing agent (e.g., sodium thiosulfate) to remove excess I₂.[4]

Q3: How can I reliably distinguish between the different regioisomers (C4, C5, C6, C7) using analytical techniques?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[3]

  • ¹H NMR: Each regioisomer will have a unique set of three aromatic proton signals with distinct chemical shifts and coupling constants (J-values). For example, the C4-iodo isomer will typically show a doublet for H5, a triplet (or doublet of doublets) for H6, and a doublet for H7. The C7-iodo isomer, by contrast, would lack the characteristic downfield shift of the H7 proton. Careful analysis of the coupling patterns allows for unambiguous structure assignment.

  • ¹³C NMR: The carbon atom bearing the iodine will show a characteristic signal at a low field (typically 90-100 ppm) due to the heavy atom effect. The number and chemical shifts of the other aromatic carbon signals will also be unique for each isomer.

  • NOE (Nuclear Overhauser Effect) experiments can also be used to confirm assignments by observing through-space correlations between the methyl group protons and nearby aromatic protons.

Q4: Are there alternative strategies to synthesize a specific regioisomer, like 4-iodo-3-methyl-1H-indazole, if direct iodination fails?

Yes. When direct functionalization does not provide the desired regioselectivity, a multi-step directed synthesis is often the best approach.[4]

  • Directed Ortho-Metalation: This strategy is not directly applicable for iodination but highlights the principle of regiocontrol.

  • Sandmeyer Reaction: This classic method offers excellent regiocontrol. The synthesis would start with the nitration of 3-methyl-1H-indazole to obtain 3-methyl-4-nitro-1H-indazole. Subsequent reduction of the nitro group to an amine, followed by diazotization and reaction with potassium iodide, would yield the desired 4-iodo-3-methyl-1H-indazole exclusively.[4]

  • Halogen-Dance Reaction or Metalation of a Bromo-indazole: If a different halo-indazole is available, it may be possible to perform a halogen-metal exchange followed by quenching with an iodine source.

  • From a Boronic Acid Intermediate: Synthesis of 3-methyl-1H-indazole-4-boronic acid, followed by its conversion to the iodide using an iodinating agent like NIS or I₂, provides a highly specific route to the 4-iodo isomer.[4]

Visualizing the Troubleshooting Workflow

The following diagram outlines a decision-making process for optimizing the regioselectivity of your reaction.

G start Start: Poor Regioselectivity in Iodination check_reagent Analyze Iodinating Agent start->check_reagent harsh_reagent Is agent highly reactive? (e.g., NIS + strong acid) check_reagent->harsh_reagent change_reagent Action: Switch to milder system (e.g., I₂/NaHCO₃ or NIS alone) harsh_reagent->change_reagent Yes check_temp Analyze Temperature harsh_reagent->check_temp No end_node Outcome: Improved Regioselectivity change_reagent->end_node high_temp Is T > Room Temp? check_temp->high_temp lower_temp Action: Lower temperature (e.g., to 0 °C) high_temp->lower_temp Yes check_solvent Analyze Solvent high_temp->check_solvent No lower_temp->end_node screen_solvent Action: Screen different solvents (DCM, ACN, DMF) check_solvent->screen_solvent advanced_methods Consider Advanced Strategies screen_solvent->advanced_methods use_pg Action: Use N-Protecting Group to alter electronics advanced_methods->use_pg indirect_route Action: Use Indirect Synthesis (Sandmeyer, Boronic Acid) advanced_methods->indirect_route use_pg->end_node indirect_route->end_node

Caption: Troubleshooting workflow for poor regioselectivity.

Representative Experimental Protocol: Iodination using NIS

This protocol is a general starting point based on common methodologies and may require optimization.[3]

Materials:

  • 3-methyl-1H-indazole

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (ACN) or Dichloromethane (DCM) (approx. 10 mL per mmol of starting material)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-methyl-1H-indazole (1.0 eq). Dissolve the starting material in your chosen solvent (e.g., Acetonitrile).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the cooled solution in one portion.

  • Reaction: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes until the starting material is consumed or the reaction appears to have stalled. If no reaction occurs at 0 °C, allow the mixture to slowly warm to room temperature.

  • Quenching: Once the reaction is complete, quench by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted iodine species.

  • Workup:

    • If using acetonitrile, remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product will likely be a mixture of regioisomers. Purify the desired isomer using column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes.

References
  • Benchchem. Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. Accessed January 1, 2026.
  • Benchchem. Technical Support Center: Synthesis of 4-Iodo-3-methyl-1H-indazole. Accessed January 1, 2026.
  • Benchchem. 4-Iodo-3-methyl-1H-indazole: A Technical Guide for Researchers. Accessed January 1, 2026.
  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Accessed January 1, 2026.
  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Accessed January 1, 2026.
  • Benchchem. discovery and history of 4-Iodo-3-methyl-1H-indazole. Accessed January 1, 2026.
  • Benchchem. Technical Support Center: Iodination of Dimethyl-indazole. Accessed January 1, 2026.
  • N-Iodosuccinimide (NIS). Organic Chemistry Portal. Accessed January 1, 2026.
  • Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Accessed January 1, 2026.
  • Iodine catalyzed synthesis of highly substituted imidazoles....
  • Shaikh, et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Accessed January 1, 2026.

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Technical Support Center: A Troubleshooting Guide for Suzuki-Miyaura Reactions of 6-Iodo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 6-Iodo-3-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges that can arise when working with this valuable heterocyclic building block. The indazole nucleus is a privileged scaffold in medicinal chemistry, and its successful functionalization via C-C bond formation is critical for the synthesis of novel therapeutic agents.[1][2] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura reaction with 6-Iodo-3-methyl-1H-indazole is showing low to no conversion. What are the most likely causes and how can I fix it?

A1: Low or no conversion is a common issue that can often be traced back to a few key areas: catalyst activity, reaction conditions, or the integrity of your reagents. The 6-Iodo-3-methyl-1H-indazole substrate, while generally reactive, has specific features—notably the N-H proton—that can complicate the reaction.

Root Cause Analysis & Solutions:

  • Inactive Catalyst: The palladium(0) active species is the engine of your reaction. If it fails to form or is deactivated, the catalytic cycle will not proceed.

    • Troubleshooting Steps:

      • Ensure Anaerobic Conditions: The Pd(0) species is sensitive to oxygen. Ensure your reaction vessel and solvents are thoroughly degassed (e.g., by bubbling with argon or nitrogen for 15-30 minutes or using freeze-pump-thaw cycles).[3]

      • Use a Pre-catalyst: Instead of generating Pd(0) in situ from a Pd(II) source like Pd(OAc)₂, consider using a pre-catalyst. Pre-catalysts are air-stable Pd(II) complexes that readily form the active Pd(0) species under the reaction conditions.[4]

      • Catalyst Choice: For heteroaryl halides like iodoindazoles, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is often a robust choice.[5][6] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is also a common starting point.[7][8]

  • The Indazole N-H Proton: The acidic proton on the indazole nitrogen can react with the base or the organopalladium intermediates, potentially inhibiting the catalyst.

    • Troubleshooting Steps:

      • Choice of Base: While strong bases are needed to activate the boronic acid, an overly strong base can deprotonate the indazole, leading to complications. Moderate inorganic bases like K₂CO₃ or Cs₂CO₃ are often a good compromise.[5][7][9] K₃PO₄ is also a viable option, particularly with more challenging substrates.[10]

      • Consider N-Protection (with caution): While some protocols for similar indazoles have success without N-protection, protecting the indazole nitrogen with a group like Boc (tert-butyloxycarbonyl) can prevent side reactions.[11][12] However, be aware that some reaction conditions, especially with microwave heating, can lead to in-situ deprotection.[12][13]

  • Sub-optimal Reaction Conditions:

    • Troubleshooting Steps:

      • Increase Temperature: If your reaction is sluggish at a lower temperature (e.g., 80 °C), increasing the temperature to 100-120 °C may be necessary, especially if using less reactive boronic acids.[2]

      • Microwave Irradiation: Microwave-assisted heating can dramatically reduce reaction times and improve yields for challenging substrates.[6][7] A typical condition might be 120-140 °C for 20-40 minutes.[1][8]

Below is a workflow to diagnose low conversion issues:

Caption: Troubleshooting workflow for low conversion.

Q2: I am observing significant amounts of a byproduct that appears to be my starting boronic acid that has been homocoupled. What causes this and how can I prevent it?

A2: The formation of a biaryl byproduct from the homocoupling of your boronic acid is a common side reaction in Suzuki couplings. This typically points to issues with the palladium catalyst's oxidation state or the presence of oxygen.

Causality and Prevention:

  • Presence of Pd(II) Species: The homocoupling of boronic acids is often catalyzed by Pd(II) species in the absence of the aryl halide. This can happen if your Pd(II) pre-catalyst is not efficiently reduced to Pd(0) or if the reaction mixture is not properly degassed.[3]

  • Oxidative Conditions: Oxygen in the reaction mixture can re-oxidize the active Pd(0) catalyst to Pd(II), which can then promote homocoupling.[3]

Troubleshooting Strategies:

  • Rigorous Degassing: This is the most critical step. Ensure your solvents and the reaction headspace are free of oxygen.

  • Use a Pd(0) Source Directly: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate this issue, although it is less stable to air.

  • Ligand Choice: Using bulky, electron-rich phosphine ligands can stabilize the Pd(0) center and favor the desired catalytic cycle over side reactions.

  • Order of Addition: Add the palladium catalyst to the reaction mixture last, after all other reagents have been combined and the system has been thoroughly degassed.

Q3: My boronic acid seems to be decomposing during the reaction, leading to low yields. How can I address this protodeboronation?

A3: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major decomposition pathway for boronic acids, especially under basic, aqueous, and heated conditions.[14][15] Heteroaryl boronic acids can be particularly susceptible.[4][16]

Minimizing Protodeboronation:

  • Use a More Stable Boron Reagent:

    • Pinacol Boronate Esters: These are generally more stable than their corresponding boronic acids and are less prone to decomposition.[3][14][17] They can be used as a direct replacement.

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that slowly release the boronic acid under the reaction conditions. This "slow-release" strategy is highly effective for preventing the decomposition of unstable boronic acids.[15]

    • Organotrifluoroborates (e.g., K[R-BF₃]): These are another class of air-stable, crystalline solids that serve as excellent surrogates for boronic acids.[15]

  • Optimize Reaction Conditions:

    • Minimize Water: While a small amount of water is often necessary, especially when using inorganic bases, excess water can accelerate protodeboronation. Use a mixed solvent system like dioxane/water (e.g., 4:1 or 5:1).[2]

    • Lower Reaction Temperature: If possible, run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent prolonged exposure of the boronic acid to harsh conditions.

Boron Reagent TypeRelative StabilityHandlingCommon Use Case
Boronic Acid Low to ModerateCan be sensitive to air/moistureGeneral purpose, highly reactive
Pinacol Boronate Ester HighGenerally stable, easy to handleGood for unstable boronic acids
MIDA Boronate Very HighAir-stable crystalline solid"Slow-release" for very unstable acids
Organotrifluoroborate HighAir-stable crystalline solidStable alternative to boronic acids

Table 1. Comparison of common boron reagents for Suzuki-Miyaura reactions.[3][14][15]

General Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 6-Iodo-3-methyl-1H-indazole. Optimization of the catalyst, ligand, base, and solvent may be required for specific boronic acids.

Materials:

  • 6-Iodo-3-methyl-1H-indazole (1.0 equiv.)

  • Aryl or Heteroaryl Boronic Acid or Boronate Ester (1.2–1.5 equiv.)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2–3 equiv.)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add 6-Iodo-3-methyl-1H-indazole, the boronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.

  • Degassing: Bubble the inert gas through the stirred reaction mixture for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Alternatively, for microwave-assisted reactions, heat to 120-140 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 6-Iodo-3-methyl-1H-indazole is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer with the same organic solvent (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-methyl-6-aryl-1H-indazole.[2]

Caption: Experimental workflow for Suzuki coupling.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 1 Aryl-Pd(II)-I R¹-Pd(II)L₂(I) (Aryl-Palladium Complex) Oxidative_Addition->Aryl-Pd(II)-I Transmetalation Transmetalation Aryl-Pd(II)-I->Transmetalation 2 Aryl-Pd(II)-Aryl R¹-Pd(II)L₂(R²) (Di-organo Complex) Transmetalation->Aryl-Pd(II)-Aryl Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Aryl->Reductive_Elimination 3 Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R¹-R² (Coupled Product) Reductive_Elimination->Product Aryl-I 6-Iodo-3-methyl- 1H-indazole (R¹-I) Aryl-I->Oxidative_Addition Boronic_Acid Boronic Acid/Ester (R²-B(OR)₂) Borate Borate Complex [R²-B(OR)₂(OH)]⁻ Boronic_Acid->Borate Base Base (e.g., K₂CO₃) Base->Borate Borate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 6-Iodo-3-methyl-1H-indazole to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by the base to form a more nucleophilic borate species) is transferred to the palladium center, displacing the iodide.[18] This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled together and eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

By understanding which step might be failing, you can make more informed decisions. For example, a failure in oxidative addition might suggest a more electron-rich ligand is needed, while slow transmetalation could point to issues with the base or the stability of the boronic acid.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem.
  • Benchchem. (2025).
  • Hartwig, J. F., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Yoneda Labs.Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
  • Knapp, D. M., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem.
  • Chen, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
  • Barattini, S., et al. (2008). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Arkivoc.
  • BenchChem. (2025).
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • Wallace, J., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence.
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • Al-dujaili, M., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation.
  • Collot, M., et al. (2011). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • BenchChem. (2025). Overcoming poor reactivity of 3-Iodo-1,5-dimethyl-1H-indazole in coupling reactions. BenchChem.
  • BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem.
  • Organic Chemistry Portal.Suzuki Coupling. Organic Chemistry Portal.
  • Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

Sources

Technical Support Center: Analysis of Reaction Impurities in the Synthesis of 6-Iodo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of reaction impurities of 6-Iodo-3-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic compound. The indazole scaffold is a privileged structure in medicinal chemistry, making the purity of its derivatives paramount for reliable biological and pharmacological studies.[1][2][3] This resource provides in-depth, experience-based answers to frequently asked questions and troubleshooting strategies for impurity identification and mitigation.

Part 1: Frequently Asked Questions (FAQs) - Understanding Impurity Profiles

Q1: What are the most common impurities I should expect when synthesizing 6-Iodo-3-methyl-1H-indazole?

A1: The impurity profile of 6-Iodo-3-methyl-1H-indazole is largely dictated by the synthetic route employed. A common and direct method is the electrophilic iodination of 3-methyl-1H-indazole.[4] Based on this, you can anticipate several classes of impurities:

  • Regioisomeric Iodo-3-methyl-1H-indazoles: The most prevalent impurities are often other iodo-isomers.[5] While the 6-iodo isomer is a common product, iodination can also occur at other positions on the benzene ring, leading to the formation of 4-iodo, 5-iodo, and 7-iodo-3-methyl-1H-indazole.[4][5] The relative ratios of these isomers are highly dependent on reaction conditions such as the iodinating agent, solvent, and temperature.[5]

  • Di-iodinated Products: Over-iodination can lead to the formation of di-iodo-3-methyl-1H-indazole species.[5] This is more likely to occur with highly reactive iodinating agents or prolonged reaction times.

  • Unreacted Starting Material: Incomplete conversion will result in the presence of the starting material, 3-methyl-1H-indazole.

  • Process-Related Impurities: These can include residual solvents, reagents (e.g., iodine, base), and byproducts from the workup procedure.

  • Degradation Products: Iodo-substituted aromatic compounds can be sensitive to light and may decompose over time.[5] The carbon-iodine bond can be labile under photolytic conditions.[1]

Q2: My TLC analysis shows multiple spots after the iodination reaction. What do they likely represent?

A2: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is a clear indication of a mixture of compounds.[5] These spots most likely correspond to:

  • The desired product: 6-Iodo-3-methyl-1H-indazole.

  • Unreacted 3-methyl-1H-indazole: The starting material.

  • Regioisomeric impurities: The 4-, 5-, and 7-iodo isomers.[5]

  • Di-iodinated byproducts: These will likely have different Rf values from the mono-iodinated products.[5]

To begin identifying these spots, you can run co-spots with your starting material. The relative polarity of the iodo-isomers will influence their retention on the TLC plate, but definitive identification requires more advanced analytical techniques.

Q3: Can di-iodination occur, and under what conditions is it favored?

A3: Yes, di-iodination is a potential side reaction during the synthesis of 6-Iodo-3-methyl-1H-indazole.[5][6] It is generally favored by:

  • Excess Iodinating Agent: Using a stoichiometric excess of the iodinating agent (e.g., I₂, N-Iodosuccinimide) increases the likelihood of multiple iodination events.

  • Forcing Reaction Conditions: Higher temperatures and longer reaction times can drive the reaction towards di-substitution.

  • Activating Substituents: The electronic nature of the indazole ring influences its susceptibility to further electrophilic attack.

Monitoring the reaction closely by TLC or LC-MS is crucial to minimize the formation of these impurities.[5]

Part 2: Troubleshooting Guide - From Analysis to Purification

This section provides actionable steps to address specific experimental challenges.

Issue 1: Difficulty in separating regioisomers by column chromatography.

Causality: Regioisomers of 6-Iodo-3-methyl-1H-indazole often have very similar polarities, making their separation by standard column chromatography challenging.[5]

Troubleshooting Protocol:

  • Solvent System Optimization:

    • Systematic Screening: Begin with a non-polar/polar solvent system like hexane/ethyl acetate and gradually increase the polarity.

    • Alternative Solvents: Explore different solvent systems such as dichloromethane/methanol or toluene/acetone. Sometimes, a change in the solvent's chemical nature can significantly alter selectivity.

  • Chromatography Mode:

    • Normal Phase: Standard silica gel is the most common choice.

    • Reverse Phase: If normal phase fails, consider reverse-phase column chromatography using a C18-functionalized silica gel with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

  • High-Performance Liquid Chromatography (HPLC):

    • Analytical to Preparative: Develop a separation method on an analytical HPLC system first to screen for suitable conditions (column, mobile phase). Once optimized, the method can be scaled up to a preparative HPLC system for purification.[5]

Issue 2: An unexpected peak is observed in the mass spectrum of the purified product.

Causality: An unexpected mass peak can indicate the presence of an impurity that co-eluted with your product, a degradation product, or an adduct formed during the analysis.

Troubleshooting Workflow:

Start Unexpected Peak in Mass Spectrum CheckMW Determine Molecular Weight of Peak Start->CheckMW Compare Compare with Expected Impurities (Di-iodo, Starting Material) CheckMW->Compare Adduct Check for Common Adducts (e.g., +Na, +K, +Solvent) CheckMW->Adduct If common adduct mass HRMS Perform High-Resolution Mass Spectrometry (HRMS) Compare->HRMS If no match NMR Acquire 1H and 13C NMR of the 'Purified' Sample Compare->NMR If matches expected impurity Elemental Determine Elemental Composition HRMS->Elemental Degradation Consider Degradation Pathways (e.g., De-iodination, Oxidation) Elemental->Degradation Structure Elucidate Structure of Impurity Elemental->Structure NMR->Structure

Caption: Workflow for identifying unknown mass spectrometry peaks.

Detailed Steps:

  • Determine Molecular Weight: Calculate the molecular weight of the ion responsible for the unexpected peak.

  • Compare with Knowns: Check if this mass corresponds to potential impurities such as unreacted starting material, di-iodinated product, or regioisomers.

  • High-Resolution Mass Spectrometry (HRMS): If the identity is still unknown, HRMS will provide a highly accurate mass measurement, allowing you to determine the elemental composition of the impurity.[7]

  • Consider Degradation: Evaluate if the impurity could be a result of degradation. For instance, loss of iodine (de-iodination) or oxidation of the indazole ring are possibilities.

  • Check for Adducts: In electrospray ionization (ESI), it is common to observe adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvent molecules.

  • NMR Spectroscopy: A detailed analysis of the ¹H and ¹³C NMR spectra of your "purified" sample can reveal the presence of minor components that were not fully separated.[5][8]

Issue 3: NMR spectrum of the final product is complex and difficult to interpret.

Causality: A complex NMR spectrum is often the result of a mixture of regioisomers. Each isomer will have a unique set of signals in the aromatic region, leading to overlapping multiplets.[5]

Troubleshooting and Characterization Protocol:

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Iodo-3-methyl-1H-indazole Isomers

Proton4-Iodo Isomer5-Iodo Isomer6-Iodo Isomer7-Iodo Isomer
H-4DoubletDoubletDoublet
H-5DoubletDoublet of doubletsTriplet
H-6TripletDoublet of doubletsDoublet
H-7DoubletDoubletSinglet-like
CH₃SingletSingletSingletSinglet
NHBroad SingletBroad SingletBroad SingletBroad Singlet
Note: These are predicted values and may vary based on the solvent and spectrometer frequency. The coupling patterns are key identifiers.[5]

Advanced NMR Techniques for Structural Elucidation:

  • 2D NMR Spectroscopy: When 1D NMR is insufficient, 2D techniques are invaluable.

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to piece together the aromatic spin systems of each isomer.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying the position of the iodine atom by observing long-range correlations from protons to the iodinated carbon.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations, which can help to confirm the relative positions of substituents on the ring.[5]

Experimental Protocol: 2D NMR Analysis

  • Sample Preparation: Dissolve 10-20 mg of the isomeric mixture in a suitable deuterated solvent (e.g., DMSO-d₆) to a concentration that provides good signal-to-noise in a reasonable time.[8]

  • Data Acquisition: Acquire standard 2D COSY, HSQC, HMBC, and NOESY spectra on a high-field NMR spectrometer (≥400 MHz).

  • Data Analysis:

    • Start with the HSQC to identify the proton and carbon pairs for each spin system.

    • Use the COSY to trace the connectivity of the aromatic protons for each isomer.

    • Utilize the HMBC to establish the long-range connectivities and definitively place the iodine and methyl groups on the indazole core. For example, a correlation from the methyl protons to C3 and C3a would confirm the 3-methyl substitution. Correlations from the remaining aromatic protons to the iodinated carbon (which will have a characteristic low-field chemical shift in the ¹³C spectrum) will pinpoint the location of the iodine.

Part 3: Analytical Methodologies

A robust analytical strategy is essential for quality control.

High-Performance Liquid Chromatography (HPLC-UV/MS)

HPLC is a powerful tool for both the analysis and purification of 6-Iodo-3-methyl-1H-indazole and its impurities.

Typical HPLC Method Parameters:

ParameterConditionRationale
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar heterocyclic compounds.
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidA gradient elution is typically required to separate the starting material, product, and di-iodinated impurities. Formic acid improves peak shape and ionization efficiency for MS detection.
Gradient Start with a low percentage of B, ramp up to a high percentage to elute all components.Example: 5% B to 95% B over 20 minutes.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 254 nm and/or Mass Spectrometry (ESI+)UV detection is a general method, while MS provides molecular weight information for peak identification.[9]

Data Interpretation:

  • Retention Time: Compare the retention times of peaks in your sample to those of authentic standards if available.

  • UV Spectrum: The UV spectrum can provide some structural information but is generally not sufficient for definitive identification of isomers.

  • Mass Spectrum: The mass-to-charge ratio (m/z) from the MS detector is crucial for confirming the molecular weight of each component.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used, particularly for identifying more volatile impurities.

Typical GC-MS Method Parameters:

ParameterConditionRationale
Column A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms)Suitable for the analysis of aromatic and heterocyclic compounds.
Injector Temp. 250 °CEnsures complete volatilization of the analytes.
Oven Program Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 300 °C)Separates compounds based on their boiling points.
Carrier Gas HeliumInert carrier gas.
Detection Mass Spectrometry (EI)Electron ionization provides characteristic fragmentation patterns that can be used for structural elucidation and library matching.[10]

Data Interpretation:

  • Fragmentation Pattern: The fragmentation pattern in EI-MS is often unique to a specific isomer and can be used for identification by comparing it to library spectra or by manual interpretation.

Part 4: Logical Framework for Impurity Analysis

The following diagram outlines a systematic approach to the analysis of impurities in the synthesis of 6-Iodo-3-methyl-1H-indazole.

cluster_0 Synthesis & Initial Analysis cluster_1 Separation & Quantification cluster_2 Identification & Characterization Synthesis Synthesis of 6-Iodo-3-methyl-1H-indazole TLC TLC Analysis Synthesis->TLC HPLC_UV HPLC-UV for Purity Assessment & Quantification TLC->HPLC_UV If multiple spots Column_Chrom Column Chromatography for Purification HPLC_UV->Column_Chrom If separation is needed LC_MS LC-MS for Molecular Weight Confirmation HPLC_UV->LC_MS For peak identification NMR_1D 1D NMR (1H, 13C) for Initial Structural Assessment Column_Chrom->NMR_1D Analyze purified fractions HRMS HRMS for Elemental Composition of Unknowns LC_MS->HRMS For unknown peaks NMR_2D 2D NMR (COSY, HSQC, HMBC) for Definitive Structure Elucidation NMR_1D->NMR_2D If structure is ambiguous

Caption: A systematic workflow for impurity analysis.

References

  • Benchchem. (n.d.). Technical Support Center: Iodination of Dimethyl-indazole.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Iodo-3-methyl-1H-indazole.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • Benchchem. (n.d.). A Comparative Guide to the Characterization of 3-Iodo-6-methyl-4-nitro-1H-indazole and Its Isomers.
  • Benchchem. (n.d.). 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • Benchchem. (n.d.). 4-Iodo-3-methyl-1H-indazole: A Technical Guide for Researchers.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. (2022, January 29). ChemicalBook.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central.
  • High temperature liquid chromatography hyphenated with ESI-MS and ICP-MS detection for the structural characterization and quantification of halogen containing drug metabolites. (2011, July 18). PubMed.
  • Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. (2021, August 25). PubMed.

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Stability issues of "6-Iodo-3-methyl-1H-indazole" under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 6-Iodo-3-methyl-1H-indazole >

Welcome to the Technical Support Center for 6-Iodo-3-methyl-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile heterocyclic compound in their synthetic endeavors. As a valued building block, 6-iodo-3-methyl-1H-indazole offers a strategic entry point for molecular diversification, primarily through cross-coupling reactions. However, its stability under various reaction conditions can present challenges. This document, structured in a user-friendly question-and-answer format, provides in-depth technical insights, troubleshooting strategies, and validated protocols to help you navigate these complexities and achieve your synthetic goals.

Section 1: General Handling, Storage, and Fundamental Properties

Proper handling and storage are the first line of defense in preventing degradation and ensuring reproducible results.

Q1: How should 6-iodo-3-methyl-1H-indazole be stored?

A1: Iodo-substituted aromatic compounds can exhibit sensitivity to light and may degrade over time. It is recommended to store 6-iodo-3-methyl-1H-indazole in a tightly sealed, amber-colored vial to protect it from light. For long-term storage, refrigeration in an inert atmosphere (argon or nitrogen) is advisable to minimize potential degradation.

Q2: What are the expected solubility characteristics of this compound?

A2: Based on its structural motifs—an indazole core, a methyl group, and an iodine atom—6-iodo-3-methyl-1H-indazole is anticipated to have low solubility in water and better solubility in common organic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and 1,4-dioxane. The indazole moiety provides some polarity, while the iodo and methyl groups contribute to its lipophilicity.

Section 2: Stability in Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the most common application for this substrate. Understanding its behavior under these conditions is critical for success.

Q3: Is N-protection of the indazole required for cross-coupling reactions?

A3: While not always mandatory, N-protection of the indazole is generally recommended, particularly for Sonogashira and Heck couplings. The unprotected N-H can interfere with the catalytic cycle, leading to side reactions and catalyst inhibition. For Suzuki-Miyaura reactions, successful couplings have been reported with unprotected iodoindazoles, but N-protection often leads to improved yields and cleaner reaction profiles. The choice of protecting group (e.g., Boc, SEM, or a simple methyl group) can also influence reaction outcomes.

Q4: I am observing significant de-iodination (hydrodehalogenation) in my Suzuki-Miyaura coupling. What are the potential causes and solutions?

A4: The formation of the de-iodinated product, 3-methyl-1H-indazole, is a common side reaction, especially with electron-rich or heteroaromatic halides. This occurs when a hydride species, often originating from the solvent or base, intercepts a palladium intermediate in the catalytic cycle.

Troubleshooting De-iodination:

Parameter Potential Cause Recommended Solution
Base The strength and nature of the base can promote hydrodehalogenation.Consider switching to a weaker or different type of base. For example, if using an organic amine base, try an inorganic base like K₂CO₃ or Cs₂CO₃.
Solvent The solvent can act as a hydride source.Ensure the use of high-purity, anhydrous solvents. If using an alcohol as a solvent, consider switching to an aprotic solvent like 1,4-dioxane or toluene.
Ligand The ligand can influence the rates of competing reaction pathways.Switching to a more sterically hindered ligand can sometimes suppress the reductive pathway that leads to de-iodination.
Temperature Higher temperatures can sometimes favor side reactions.If feasible for the desired coupling, try running the reaction at a lower temperature.

Q5: My Sonogashira coupling with 6-iodo-3-methyl-1H-indazole is sluggish. How can I improve the reaction rate?

A5: Sonogashira couplings involve the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. The reactivity of the aryl iodide is a key factor.

Optimization Strategies for Sonogashira Coupling:

  • N-Protection: As previously mentioned, protecting the indazole nitrogen is often crucial for successful Sonogashira couplings to prevent side reactions.

  • Catalyst System: Ensure the activity of both the palladium catalyst (e.g., PdCl₂(PPh₃)₂) and the copper(I) co-catalyst (e.g., CuI). The use of fresh, high-purity catalysts is recommended.

  • Base: A mild amine base, such as triethylamine or diisopropylethylamine, is typically used. The base also serves as the solvent in some cases.

  • Temperature: While many Sonogashira reactions proceed at room temperature, some substrates may require gentle heating to achieve a reasonable reaction rate. However, be mindful that higher temperatures can also lead to side reactions.

Q6: What are the key considerations for a successful Buchwald-Hartwig amination with this substrate?

A6: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The success of this reaction is highly dependent on the choice of catalyst, ligand, and base.

Key Parameters for Buchwald-Hartwig Amination:

Component Recommendation Rationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ are common choices.These

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 6-Iodo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-iodo-3-methyl-1H-indazole, a key heterocyclic building block in medicinal chemistry and materials science. We will dissect the spectral features, including chemical shifts (δ), coupling constants (J), and substituent effects, to provide a comprehensive framework for its structural verification. This document contrasts the empirical data with that of the non-iodinated analogue, 3-methyl-1H-indazole, to objectively demonstrate the influence of the iodine substituent. Detailed, replicable experimental protocols are provided to ensure data integrity and support researchers in their analytical workflows.

Introduction: The Role of NMR in Heterocyclic Drug Scaffolds

6-Iodo-3-methyl-1H-indazole is a member of the indazole family, a class of bicyclic heteroaromatic compounds that are prevalent in numerous pharmacologically active molecules. The specific placement of substituents on the indazole core is critical for modulating biological activity, making unambiguous structural characterization a cornerstone of the drug development process.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the structural elucidation of such organic molecules in solution.[1] It provides precise information about the molecular framework by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C. This guide serves as a practical tool for researchers, offering a detailed interpretation of the NMR data essential for confirming the identity and purity of 6-iodo-3-methyl-1H-indazole.

Structural and Analytical Workflow

A logical workflow is essential for accurate NMR analysis, from sample preparation to the final structural assignment. This process ensures that the data acquired is of high quality and that the interpretation is systematic and error-free.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Interpretation cluster_report Final Validation prep Dissolve 5-10 mg in 0.6 mL DMSO-d6 filter Filter into NMR Tube prep->filter acq_1H Acquire 1D ¹H Spectrum filter->acq_1H High-Field Spectrometer acq_13C Acquire 1D ¹³C Spectrum acq_1H->acq_13C acq_2D Acquire 2D Spectra (COSY, HSQC, HMBC) acq_13C->acq_2D assign_1H Assign ¹H Signals (δ, Integration, Multiplicity) acq_2D->assign_1H Process FID assign_13C Assign ¹³C Signals (δ, DEPT) assign_1H->assign_13C correlate Establish Connectivity (2D NMR Data) assign_13C->correlate structure Confirm Structure of 6-Iodo-3-methyl-1H-indazole correlate->structure Assemble Fragments

Caption: A logical workflow for the structural elucidation of 6-iodo-3-methyl-1H-indazole using NMR spectroscopy.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides the initial, fundamental information about the proton environments within the molecule. The analysis involves assigning each signal based on its chemical shift, integration (the number of protons it represents), and multiplicity (the splitting pattern caused by neighboring protons).

Chemical Structure and Atom Numbering

To facilitate a clear discussion, the standard IUPAC numbering for the indazole ring is used.

Caption: Molecular structure of 6-iodo-3-methyl-1H-indazole with atom numbering for NMR assignment.

Signal Assignment and Interpretation (DMSO-d₆)
  • N1-H: A broad singlet is expected far downfield, typically >12.5 ppm. Its broadness is due to quadrupole broadening from the adjacent ¹⁴N and chemical exchange with residual water in the solvent.

  • H-7: This proton is adjacent to the iodine-bearing carbon. It is expected to appear as a doublet of doublets (or a broad singlet) around 7.8-8.0 ppm. It is coupled to H-5 (meta-coupling, ⁴J) and H-4 (para-coupling, ⁵J), though the latter is often too small to be resolved.

  • H-4: This proton is ortho to the pyrazole ring fusion and is expected to appear as a doublet around 7.5-7.7 ppm, coupled to H-5 (ortho-coupling, ³J).

  • H-5: This proton is situated between H-4 and the iodine-bearing C-6. It will appear as a doublet of doublets around 7.2-7.4 ppm, showing coupling to both H-4 (ortho-coupling) and H-7 (meta-coupling).

  • C3-CH₃: A sharp singlet corresponding to the three methyl protons, typically appearing upfield around 2.5 ppm.

J-Coupling Constants:

  • ³J (ortho): Typically 7-9 Hz for aromatic protons.

  • ⁴J (meta): Smaller, around 1-3 Hz.[2]

  • ⁵J (para): Usually <1 Hz and often not resolved.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom. The chemical shifts are highly sensitive to the electronic environment, providing critical information about functional groups and substitution patterns.

Signal Assignment and Interpretation (DMSO-d₆)
  • C-7a & C-3a (Quaternary): These carbons at the ring junction are expected in the 140-142 ppm and 122-124 ppm regions, respectively.

  • C-3 (Quaternary): The carbon bearing the methyl group will appear around 142-144 ppm.

  • Aromatic CH Carbons (C-4, C-5, C-7): These signals are expected in the aromatic region between 110-130 ppm.

  • C-6 (Iodo-substituted): This is the most distinctive signal. The "heavy atom effect" of iodine causes significant shielding, shifting the C-6 signal far upfield compared to its non-halogenated counterpart.[3] It is expected to appear at a remarkably low chemical shift, typically between 90-95 ppm.

  • C3-CH₃: The methyl carbon signal will be found significantly upfield, around 10-15 ppm.

Comparative Analysis: The Influence of the Iodine Substituent

To objectively quantify the impact of the iodine atom at the C-6 position, we compare the spectral data of 6-iodo-3-methyl-1H-indazole with its parent compound, 3-methyl-1H-indazole. The data highlights the significant electronic and steric changes induced by the halogen.

Position 3-methyl-1H-indazole ¹H δ (ppm)6-iodo-3-methyl-1H-indazole ¹H δ (ppm)Δδ (ppm) 3-methyl-1H-indazole ¹³C δ (ppm)6-iodo-3-methyl-1H-indazole ¹³C δ (ppm)Δδ (ppm)
N1-H ~12.6~12.9+0.3---
H-4 ~7.6~7.60.0~120.9~121.5+0.6
H-5 ~7.0~7.3+0.3~120.5~127.8+7.3
H-6/C-6 ~7.4--~126.5~92.0-34.5
H-7 ~7.4~7.9+0.5~110.0~113.1+3.1
CH₃ ~2.5~2.50.0~11.5~11.2-0.3
C-3 ~142.0~142.5+0.5~142.0~142.5+0.5
C-3a ~122.0~123.7+1.7~122.0~123.7+1.7
C-7a ~140.0~140.8+0.8~140.0~140.8+0.8

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is compiled from typical values for indazole derivatives.

Key Observations:

  • ¹³C "Heavy Atom Effect": The most dramatic change is the ~35 ppm upfield shift (shielding) of C-6. This is a classic diagnostic feature for carbons directly bonded to iodine or bromine.[3]

  • ¹H Downfield Shifts: The protons on the iodinated ring (H-5 and H-7) are shifted downfield. This is due to the anisotropic and weak electron-withdrawing inductive effects of iodine.[4]

  • Minimal Effect on Pyrazole Ring: The chemical shifts of the methyl group and the protons/carbons of the pyrazole ring are largely unaffected, demonstrating that the substituent effects are localized primarily to the benzene ring.

Experimental Protocols

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[5]

Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of purified 6-iodo-3-methyl-1H-indazole.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for many indazole derivatives and allows for the observation of the exchangeable N-H proton.[6]

  • Homogenization: Gently vortex the sample to ensure complete dissolution.

  • Transfer: Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following are generalized parameters for a 400 MHz spectrometer. Instrument-specific optimization may be required.[7]

Protocol 1: ¹H NMR Acquisition

  • Pulse Program: zg30 (A standard 30-degree pulse experiment)

  • Number of Scans (NS): 16 (Increase if sample is dilute)

  • Relaxation Delay (D1): 2.0 seconds

  • Acquisition Time (AQ): 4.0 seconds

  • Spectral Width (SW): 16 ppm (-2 to 14 ppm)

Protocol 2: ¹³C{¹H} NMR Acquisition

  • Pulse Program: zgpg30 (Proton-decoupled with a 30-degree pulse)

  • Number of Scans (NS): 1024 (Required due to the low natural abundance of ¹³C)

  • Relaxation Delay (D1): 2.0 seconds

  • Spectral Width (SW): 240 ppm (-10 to 230 ppm)

Protocol 3: Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform a Fourier transform on the Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.

  • Referencing: Reference the spectrum using the residual solvent signal of DMSO-d₆ (δ = 2.50 ppm for ¹H; δ = 39.52 ppm for ¹³C).

  • Integration and Peak Picking: Integrate all signals in the ¹H spectrum and pick all peaks in both spectra.

Conclusion

The NMR analysis of 6-iodo-3-methyl-1H-indazole is straightforward when approached systematically. The ¹H spectrum is characterized by distinct aromatic signals with predictable coupling patterns, while the ¹³C spectrum is dominated by the profound shielding effect of the iodine atom on the C-6 carbon. This upfield shift serves as an unmistakable diagnostic marker for the position of iodination. By comparing the spectra to non-iodinated analogues and adhering to rigorous experimental protocols, researchers can confidently verify the structure and purity of this valuable synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

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A Senior Application Scientist's Guide to the Structural Confirmation of 6-Iodo-3-methyl-1H-indazole via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Subtle variations in molecular architecture can lead to profound differences in pharmacological activity, toxicity, and pharmacokinetic profiles. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the definitive structural elucidation of "6-Iodo-3-methyl-1H-indazole," a representative heterocyclic compound of interest in medicinal chemistry.

As a Senior Application Scientist, my objective is not merely to present protocols but to instill a strategic understanding of why certain analytical choices are made. This guide is structured to provide a logical workflow, from initial molecular weight confirmation to detailed fragmentation analysis, empowering researchers to select the optimal mass spectrometric strategy for their specific needs.

The Analytical Challenge: Beyond the Molecular Formula

The molecular formula of 6-Iodo-3-methyl-1H-indazole (C₈H₇IN₂) provides its elemental composition, but the true challenge lies in confirming the precise arrangement of these atoms. Mass spectrometry is an indispensable tool in this endeavor, offering not only the molecular weight but also a fragmentation "fingerprint" that is characteristic of the molecule's structure.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Molecular Formula Determination

The first step in the structural confirmation of a newly synthesized compound is the accurate determination of its molecular weight. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing mass accuracy within a few parts per million (ppm). This level of precision allows for the confident determination of the elemental composition, distinguishing the target compound from other potential isobaric (same nominal mass) impurities.

Soft ionization techniques are paramount for preserving the molecular ion and obtaining a clean, easily interpretable spectrum for molecular formula confirmation.

Comparative Analysis of Soft Ionization Techniques
Ionization TechniquePrincipleSuitability for 6-Iodo-3-methyl-1H-indazoleAdvantagesDisadvantages
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample to generate an aerosol. Solvent evaporation leads to the formation of charged droplets, and ultimately, gas-phase ions.[1]Highly Suitable. The nitrogen atoms in the indazole ring are readily protonated.Excellent sensitivity, compatible with liquid chromatography (LC), produces multiply charged ions for large molecules.[2]Can be susceptible to ion suppression from matrix components.
Atmospheric Pressure Chemical Ionization (APCI) The sample is vaporized in a heated nebulizer and then ionized by a corona discharge.[3]Suitable. A good alternative for less polar analytes or when ESI response is poor.Tolerant of higher flow rates and less susceptible to matrix effects than ESI, suitable for less polar compounds.[2][4]Requires the analyte to be thermally stable.

Expert Recommendation: For initial characterization, ESI is the preferred method due to its high sensitivity and the basic nature of the indazole core, which promotes efficient protonation.

Experimental Protocol: HRMS Analysis via ESI-QTOF

This protocol outlines a self-validating system for the accurate mass determination of 6-Iodo-3-methyl-1H-indazole.

  • Sample Preparation: Prepare a 1 µg/mL solution of the purified compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The formic acid aids in the protonation of the analyte.

  • Instrumentation: Utilize a Quadrupole Time-of-Flight (QTOF) mass spectrometer equipped with an ESI source.

  • Instrument Calibration: Calibrate the mass spectrometer using a well-characterized standard solution (e.g., sodium formate) immediately prior to analysis to ensure high mass accuracy.

  • Infusion and Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500.

  • Data Analysis: Determine the exact mass of the protonated molecule, [M+H]⁺. Compare the experimentally measured mass to the theoretical exact mass of C₈H₈IN₂⁺ (258.9727). A mass error of <5 ppm provides high confidence in the elemental composition.

In-Depth Structural Elucidation via Fragmentation Analysis

While HRMS confirms the "what," tandem mass spectrometry (MS/MS) reveals the "how"—the connectivity of the atoms within the molecule. By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, a detailed structural picture can be assembled.

Electron Ionization (EI) for Reproducible Fragmentation Patterns

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[3] This makes it highly valuable for structural elucidation and for creating searchable library spectra.

Based on established fragmentation principles for aromatic and heterocyclic compounds, the following fragmentation pathways are predicted for 6-Iodo-3-methyl-1H-indazole under EI conditions.[5][6]

Caption: Predicted EI fragmentation pathway of 6-Iodo-3-methyl-1H-indazole.

Causality of Fragmentation:

  • [M]⁺˙ (m/z 258): The molecular ion, representing the intact molecule with one electron removed.

  • Loss of an Iodine Radical (-I•): The C-I bond is relatively weak and prone to homolytic cleavage, leading to a stable fragment at m/z 131. This is often a dominant fragmentation pathway for iodo-substituted aromatic compounds.

  • Loss of a Methyl Radical (-CH₃•): Cleavage of the C-C bond between the indazole ring and the methyl group results in a fragment at m/z 243.

  • Loss of Hydrogen Cyanide (-HCN): A characteristic fragmentation of many nitrogen-containing heterocyclic rings, involving the expulsion of a neutral HCN molecule, would yield a fragment at m/z 231.

  • Further Fragmentation of [M-I]⁺: The ion at m/z 131 can further lose a molecule of nitrogen (N₂) to form an ion at m/z 103.

Tandem Mass Spectrometry (MS/MS) with Soft Ionization

For compounds that are not amenable to EI or when a more controlled fragmentation is desired, tandem mass spectrometry with a soft ionization technique is the method of choice. In this approach, the protonated molecule ([M+H]⁺) is mass-selected and then fragmented by collision-induced dissociation (CID).

Mass AnalyzerPrincipleSuitability for Structural ElucidationAdvantagesDisadvantages
Triple Quadrupole (QqQ) Consists of two mass-analyzing quadrupoles separated by a collision cell. The first quadrupole selects the precursor ion, which is fragmented in the collision cell, and the second quadrupole analyzes the product ions.Excellent for targeted analysis and quantification. Provides clear parent-daughter relationships.High sensitivity and specificity for known compounds, robust and widely available.Lower resolution compared to TOF and Orbitrap.
Quadrupole Time-of-Flight (QTOF) Combines a quadrupole for precursor ion selection with a high-resolution time-of-flight analyzer for the product ions.Excellent for unknown identification and structural elucidation. Provides accurate mass measurements of both precursor and product ions, enabling confident formula determination of fragments.Generally less sensitive than a triple quadrupole for targeted quantification.
Orbitrap Ions are trapped in an electrostatic field and their frequency of oscillation is measured and converted to a mass-to-charge ratio via Fourier transform.Superior for high-resolution analysis of complex mixtures and structural elucidation. Offers the highest resolution and mass accuracy, enabling fine isotopic structure analysis.Slower scan speeds compared to TOF, which can be a limitation for fast chromatography.

Expert Recommendation: For de novo structural elucidation of a novel compound like 6-Iodo-3-methyl-1H-indazole, a QTOF mass spectrometer provides the optimal balance of precursor ion selection and high-resolution, accurate-mass fragment ion analysis. This allows for the confident assignment of elemental compositions to the observed fragments, which is critical for piecing together the molecular structure.

Experimental Protocol: ESI-MS/MS Analysis

Caption: A generalized workflow for the ESI-MS/MS analysis of 6-Iodo-3-methyl-1H-indazole.

Complementary Techniques for Complete Structural Confidence

While mass spectrometry is a powerful tool, a comprehensive structural confirmation relies on the convergence of data from multiple analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the connectivity of atoms and the substitution pattern on the aromatic ring. Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule.[7][8]

Conclusion

The structural confirmation of "6-Iodo-3-methyl-1H-indazole" is a multi-step process that is best addressed with a strategic application of mass spectrometry. High-resolution mass spectrometry with a soft ionization technique like ESI provides a confident determination of the molecular formula. For detailed structural elucidation, either the reproducible fragmentation patterns of EI-MS or the controlled fragmentation and high-resolution analysis of ESI-QTOF-MS/MS can be employed. By understanding the causality behind the choice of each technique and experimental parameter, researchers can generate a robust and defensible data package for their novel chemical entities, ensuring the integrity and progression of their research and development endeavors.

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A Comparative Guide to the Reactivity of 6-Iodo-3-methyl-1H-indazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold and the Strategic Role of Iodine

The indazole scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and antiviral treatments.[1][2][3] The ability to strategically functionalize this privileged heterocycle is paramount in drug discovery programs for developing novel compounds and conducting structure-activity relationship (SAR) studies.

Among the various synthetic handles, the iodo group stands out for its optimal balance of reactivity and stability, making iodo-indazoles highly valuable precursors for transition metal-catalyzed cross-coupling reactions.[4][5] These reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, are powerful tools for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[4][6][7] This guide provides an in-depth comparison of the reactivity of 6-Iodo-3-methyl-1H-indazole with other positional iodo-indazole isomers, supported by mechanistic principles and experimental data to aid in synthetic planning and optimization.

Pillars of Reactivity: Understanding the Factors at Play

The reactivity of a specific iodo-indazole in a palladium-catalyzed cross-coupling reaction is not absolute but is governed by a nuanced interplay of electronic, steric, and procedural factors. The catalytic cycle, which generally proceeds through oxidative addition , transmetalation , and reductive elimination , is critically influenced at each step.[8][9][10][11]

Electronic Effects: The Driving Force of Oxidative Addition

The initial and often rate-determining step is the oxidative addition of the C-I bond to the palladium(0) catalyst.[5][8] The facility of this step is highly sensitive to the electron density at the carbon atom bearing the iodine.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro groups (-NO₂) decrease electron density on the indazole ring, making the C-I bond more electrophilic and thus more susceptible to oxidative addition. This generally enhances reactivity.[6][12]

  • Electron-Donating Groups (EDGs): Substituents like methyl groups (-CH₃) increase electron density, which can slightly decelerate the oxidative addition step.[6][13]

  • Positional Electronics: The intrinsic electron distribution of the indazole ring itself is crucial. The C3 position is widely regarded as the most electron-deficient, rendering 3-iodoindazoles the most reactive isomers in many cases.[4]

For 6-Iodo-3-methyl-1H-indazole , the iodine is on the fused benzene ring. The methyl group at the C3 position acts as a weak electron-donating group, which may slightly reduce the reactivity of the C6-I bond compared to an unsubstituted 6-iodo-1H-indazole.

Steric Hindrance: The Catalyst's Access Pass

The accessibility of the C-I bond to the often bulky palladium-ligand complex is a critical steric factor.[4] Positions flanked by large substituents may exhibit significantly reduced reaction rates due to steric impediment, preventing the catalyst from approaching and inserting into the C-I bond.[14][15] In the case of 6-Iodo-3-methyl-1H-indazole , the substituents are on opposite rings of the bicyclic system, suggesting that steric hindrance from the 3-methyl group on the reactivity at C6 is minimal.

The N-H Issue: To Protect or Not to Protect?

The acidic proton on the indazole nitrogen (N1-H) can be a confounding factor. It can participate in acid-base side reactions with the base required for the coupling or coordinate to the metal center, potentially inhibiting the catalyst.[12][16] Therefore, N-protection (e.g., with Boc, SEM, or methyl groups) is frequently recommended, particularly for Heck and Sonogashira couplings, to ensure higher yields and cleaner reactions.[4][12] However, for Suzuki-Miyaura reactions, successful couplings are often achieved with the unprotected N-H.[12]

Visualizing the Core Processes

To better understand the underlying mechanisms and workflows, the following diagrams illustrate the key concepts.

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition TM Transmetalation OA->TM R-Pd(II)-X RE Reductive Elimination TM->RE R-Pd(II)-R' RE->OA Pd(0) regenerated Product Indazole-R' (R-R') RE->Product ArylIodide Indazole-I (R-X) ArylIodide->OA Organometallic R'-[M] Organometallic->TM

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow Setup 1. Reaction Setup (Indazole, Coupling Partner, Catalyst, Base, Solvent) Degas 2. Degassing (Inert Atmosphere) Setup->Degas Heat 3. Heating (Conventional or Microwave) Degas->Heat Monitor 4. Monitoring (TLC / LC-MS) Heat->Monitor Workup 5. Aqueous Work-up (Extraction) Monitor->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Analyze 7. Characterization (NMR, MS) Purify->Analyze

Caption: A typical experimental workflow for cross-coupling of iodo-indazoles.

Comparative Reactivity Data in Key Cross-Coupling Reactions

While a direct, side-by-side comparison of all isomers under identical conditions is not extensively documented, the following table collates representative data and established trends from the literature to guide synthetic strategy.

Iodo-indazole IsomerReaction TypeTypical Catalyst / LigandBase / SolventYield RangeKey Observations & Reactivity Analysis
3-Iodo-1H-indazole Suzuki-MiyauraPd(PPh₃)₄ or Pd(dppf)Cl₂Na₂CO₃ or K₂CO₃ / Dioxane:H₂O80-98%Highest Reactivity. The C3 position is the most electron-deficient, facilitating rapid oxidative addition. Often the benchmark for reactivity.[4][17]
4-Iodo-3-methyl-1H-indazole Suzuki-MiyauraPdCl₂(dppf)K₂CO₃ / Dioxane:H₂O70-90%High Reactivity. The C4 position is activated. The adjacent 3-methyl group has minimal steric impact on this position.[6]
5-Iodo-1H-indazole Suzuki-MiyauraPd(dppf)Cl₂K₂CO₃ / DME75-95%Good Reactivity. A common and reliable substrate for C-C coupling, often used in the synthesis of kinase inhibitors.[18]
6-Iodo-3-methyl-1H-indazole Suzuki-MiyauraPd(PPh₃)₄ or Pd(OAc)₂ / SPhosK₃PO₄ or K₂CO₃ / Dioxane:H₂O, DMF65-85%Moderate to Good Reactivity. Less reactive than the 3-iodo isomer due to increased electron density at C6. The 3-methyl group has a minor deactivating effect. Requires robust catalyst systems.
7-Iodo-1H-indazole Suzuki-MiyauraPd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O60-80%Moderate Reactivity. Can be sterically hindered by the N1-H or N1-substituents, potentially requiring more forcing conditions or specialized ligands.
3-Iodo-1H-indazole HeckPd(OAc)₂ / PPh₃Et₃N / DMF70-90%High Reactivity. N-protection is often recommended to prevent side reactions and catalyst inhibition.[12][16]
6-Iodo-3-methyl-1H-indazole HeckPd(OAc)₂ / P(o-tol)₃Na₂CO₃ or Et₃N / DMF60-80%Moderate Reactivity. Standard Heck conditions are generally effective, though optimization of ligand and base may be needed to maximize yield.[16]
5-Bromo-1H-indazole Buchwald-HartwigPd₂(dba)₃ / XantphosCs₂CO₃ / Toluene70-90%Good Reactivity (for Bromide). Iodides are generally more reactive. N-protection can be crucial for controlling regioselectivity and improving yields.[19]
6-Iodo-3-methyl-1H-indazole Buchwald-HartwigPd₂(dba)₃ / XPhos or SPhosNaOtBu or K₃PO₄ / Toluene, Dioxane60-85%Good Reactivity. As an iodide, it is a competent substrate. Requires a strong base and a bulky, electron-rich phosphine ligand to facilitate C-N bond formation.

Disclaimer: The yield ranges provided are representative and collated from various sources.[4] Direct quantitative comparison is challenging as reaction conditions are not always identical. Data for some isomers is inferred from closely related substrates.

Experimental Protocols: A Practical Starting Point

The following protocols are self-validating systems, providing a robust foundation for researchers to adapt for their specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a standard starting point for coupling an iodo-indazole with an arylboronic acid.

  • Reaction Setup: In a microwave vial or Schlenk flask, combine the iodo-indazole (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as oxygen can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1 ratio). Under a positive pressure of inert gas, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 2–5 mol%).[3][18]

  • Reaction Execution: Heat the mixture with vigorous stirring. Typical conditions are 80–120 °C for 4–16 hours. Microwave irradiation (e.g., 120 °C for 30-60 minutes) can significantly accelerate the reaction.[12]

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Heck Reaction

This protocol outlines the alkenylation of an iodo-indazole.

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere, add the iodo-indazole (1.0 equiv.), the palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂, 5 mol%), an appropriate phosphine ligand (e.g., Tri(o-tolyl)phosphine, 10 mol%), and a base (e.g., Triethylamine (Et₃N), 2.0 equiv. or Sodium Carbonate (Na₂CO₃), 2.0 equiv.).[4][16]

  • Solvent and Alkene Addition: Add an anhydrous, degassed solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, followed by the alkene (1.5 equiv.) via syringe.

  • N-Protection Consideration: If low yields or side products are observed, consider protecting the indazole nitrogen prior to the coupling reaction.[16]

  • Reaction Execution: Heat the sealed reaction vessel to 80–120 °C and stir vigorously until the starting material is consumed (as monitored by TLC).[4]

  • Work-up and Purification: Cool the reaction, dilute with an organic solvent, and wash with water and brine to remove the solvent and salts. Dry the organic layer, concentrate, and purify the product by column chromatography.

Reactivity Factors center_node Iodo-Indazole Reactivity Electronic Electronic Effects (Position, EWG/EDG) center_node->Electronic Steric Steric Hindrance (Access to C-I bond) center_node->Steric N_Protect N-H Acidity (Protection Strategy) center_node->N_Protect

Caption: Key factors influencing the reactivity of iodo-indazoles.

Conclusion and Outlook

The reactivity of iodo-indazoles in palladium-catalyzed cross-coupling reactions is a function of the iodine's position, the electronic nature of other substituents, and the specific reaction conditions employed.[4] While 3-iodoindazoles generally exhibit the highest reactivity due to favorable electronics, successful functionalization at other positions, including the C6 position of 6-Iodo-3-methyl-1H-indazole , is readily achievable.[4] This particular isomer presents as a substrate of moderate-to-good reactivity, less activated than its 3-iodo counterpart but still a highly competent partner for a range of powerful C-C and C-N bond-forming reactions.

For researchers and drug development professionals, understanding these underlying principles is crucial. While the protocols and data presented here offer a strong foundation, empirical optimization of catalyst, ligand, base, and solvent for each specific substrate-partner combination remains the key to unlocking the full synthetic potential of this versatile and important class of molecules.

References

  • A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. BenchChem.
  • Comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles. BenchChem.
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  • Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Nobel Prize.
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  • Overcoming poor reactivity of 3-Iodo-1,5-dimethyl-1H-indazole in coupling reactions. BenchChem.
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The Synthetic Workhorse vs. The Bioactive Frontrunners: A Comparative Guide to 6-Iodo-3-methyl-1H-indazole and Its Biologically Active Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indazole scaffold is a recurring motif in a multitude of clinically significant molecules, prized for its versatile biological activities.[1][2][3][4] This guide delves into the world of substituted indazoles, focusing on the unique role of 6-Iodo-3-methyl-1H-indazole . While direct biological activity data for this specific molecule is scarce in public literature, its structural features strongly suggest its primary role as a strategic synthetic intermediate. We will objectively compare its profile with that of its more extensively studied and biologically active analogs, providing researchers, scientists, and drug development professionals with a comprehensive understanding of structure-activity relationships within this potent chemical class.

6-Iodo-3-methyl-1H-indazole: The Versatile Building Block

The true value of 6-Iodo-3-methyl-1H-indazole lies not in its intrinsic biological activity, but in its chemical reactivity. The presence of an iodine atom at the 6-position and a methyl group at the 3-position makes it a highly valuable precursor for the synthesis of more complex indazole derivatives. The iodo group is a particularly useful handle for introducing molecular diversity through various transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions.[5][6] This allows for the strategic attachment of a wide array of functional groups, enabling the exploration of vast chemical space in the quest for novel therapeutic agents.

Comparative Biological Activity of Indazole Analogs

While 6-Iodo-3-methyl-1H-indazole serves as a foundational scaffold, its analogs, bearing different substituents, have demonstrated significant biological activities across various therapeutic areas, most notably in oncology. The following table summarizes the reported activities of several key indazole derivatives, providing a benchmark for their performance.

Compound NameTarget/ActivityAssay TypeIC50 ValueCell Line(s)Reference(s)
Compound 2f (An (E)-3-(3,5-dimethoxystyryl)-6-(pyridin-4-yl)-1H-indazole derivative)AnticancerAntiproliferative Assay0.23–1.15 µM4T1 (Breast Cancer)[7][8]
Compound 6o (A 1H-indazole-3-amine derivative)AnticancerMTT Assay5.15 µMK562 (Chronic Myeloid Leukemia)[9][10]
A 1H-indazol-3-amine derivative FGFR1 InhibitorEnzymatic Inhibition Assay69.1 ± 19.8 nM-[2]
Compound 100 (A fluorinated 1H-indazol-3-amine derivative)FGFR1, FGFR2 InhibitorEnzymatic and Antiproliferative AssaysFGFR1: < 4.1 nM, FGFR2: 2.0 ± 0.8 nM, KG1 cells: 25.3 ± 4.6 nM, SNU16 cells: 77.4 ± 6.2 nMKG1, SNU16[2]
3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole (Compound 1a) Anti-inflammatoryCarrageenan-induced rat paw edemaSignificant edema inhibition-[11]
A 3-methyl-1H-indazole derivative (Compound 66) AntibacterialZone of Inhibition22 mm (B. subtilis), 46 mm (E. coli)Bacillus subtilis, Escherichia coli[3]

Key Signaling Pathways Modulated by Indazole Derivatives

The anticancer activity of many indazole derivatives stems from their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5][12] One of the most prominent targets is the Vascular Endothelial Growth Factor Receptor (VEGFR) , a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[13] Pazopanib, an FDA-approved kinase inhibitor containing a 3-methyl-indazole scaffold, is a prime example of a drug that targets VEGFR.

Another important pathway targeted by indazole derivatives is the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is implicated in cell proliferation, differentiation, and survival.[2] Dysregulation of FGFR signaling is a known driver in various cancers.

The diagram below illustrates a simplified representation of the VEGFR signaling pathway, a common target for bioactive indazole analogs.

VEGFR_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Ras Ras VEGFR->Ras Activates Indazole_Analog Bioactive Indazole Analog (e.g., Pazopanib) Indazole_Analog->VEGFR Inhibits PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Survival PKC->Angiogenesis Promotes Akt Akt PI3K->Akt Akt->Angiogenesis Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Promotes

Caption: Workflow for a typical MTT antiproliferative assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., K562, 4T1) in 96-well plates at a density of 5 × 10⁴ cells/mL and incubate for 24 hours. [14]2. Compound Treatment: Treat the cells with various concentrations of the test indazole derivatives and incubate for an additional 48 hours. [14]3. MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. [14]4. Formazan Solubilization: Dissolve the resulting formazan crystals by adding 150 µL of dimethyl sulfoxide (DMSO). [14]5. Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader. [14]6. IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated. [14]

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Step-by-Step Protocol:

  • Reaction Setup: In a buffer solution, incubate the target kinase (e.g., VEGFR-2, FGFR1), a suitable substrate, and ATP with the test indazole compounds. [14]2. Kinase Reaction: Allow the kinase reaction to proceed for a defined period.

  • ATP Quantification: Quantify the amount of ATP remaining after the kinase reaction. A common method is using a luminescence-based assay with a luciferase-luciferin system. [14]4. Inhibition Calculation: The level of kinase inhibition is determined by the reduction in ATP consumption in the presence of the test compound compared to a control.

Conclusion: From Scaffold to Drug Candidate

While 6-Iodo-3-methyl-1H-indazole itself is not a frontline therapeutic, its importance in the drug discovery pipeline is undeniable. It represents a critical starting point, a versatile scaffold upon which a multitude of potent and selective drug candidates can be built. The comparative data presented here for its more elaborated analogs underscore the immense therapeutic potential held within the indazole core. By understanding the structure-activity relationships and the key signaling pathways involved, researchers can more effectively leverage foundational molecules like 6-Iodo-3-methyl-1H-indazole to design and synthesize the next generation of innovative medicines.

References

  • A Comparative Study of 3-Methyl-6-nitro-1H-indazole and its Isomers: A Guide for Researchers - Benchchem. (n.d.).
  • A Comparative Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole and Other Bioactive Indazole Derivatives - Benchchem. (n.d.).
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. (2021).
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. (2021).
  • Shaikh, F., et al. (2023). Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. ResearchGate.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - NIH. (2023).
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - Semantic Scholar. (2023).
  • An In-depth Technical Guide on 3-Iodo-6-methyl-5-nitro-1H-indazole: A Research Chemical Core - Benchchem. (n.d.).
  • Literature Review: 3-Iodo-6-methyl-4-nitro-1H-indazole and Related Isomers - Benchchem. (n.d.).
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. (2021).
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  • A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity - Benchchem. (n.d.).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.).
  • Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats - Hep Journals. (n.d.).
  • In silico studies on new Indazole derivatives as GSK-3β inhibitors - ResearchGate. (2025).
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. (n.d.).
  • 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents. (n.d.).
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.).

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A Researcher's Guide to the Spectroscopic Differentiation of 6-Iodo-3-methyl-1H-indazole and Its Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] The introduction of substituents, such as iodo and methyl groups, onto the indazole core creates a diverse array of isomers. Each isomer possesses a unique three-dimensional structure and electronic distribution, which can lead to profound differences in pharmacological activity, toxicity, and metabolic stability. Consequently, the unambiguous structural elucidation of a specific isomer is a non-negotiable prerequisite in any drug discovery and development pipeline.[2][3]

This technical guide provides a comprehensive spectroscopic comparison of 6-Iodo-3-methyl-1H-indazole and its key positional isomers: 4-Iodo-3-methyl-1H-indazole, 5-Iodo-3-methyl-1H-indazole, and 7-Iodo-3-methyl-1H-indazole. We will delve into the differentiating features observed in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in the fundamental principles of chemical structure and spectroscopy. While comprehensive experimental data for all isomers is not uniformly available in the public domain, this guide leverages data from closely related analogues and predictive analysis to provide a robust framework for their characterization.[1][2]

Molecular Structures of the Isomers

The primary challenge in the synthesis of substituted indazoles is often the control of regioselectivity.[4] The following diagram illustrates the structural differences between the four key regioisomers discussed in this guide. The distinct placement of the iodine atom results in unique electronic environments that are the basis for their spectroscopic differentiation.

G cluster_0 6-Iodo-3-methyl-1H-indazole cluster_1 4-Iodo-3-methyl-1H-indazole cluster_2 5-Iodo-3-methyl-1H-indazole cluster_3 7-Iodo-3-methyl-1H-indazole node_6 node_6 node_4 node_4 node_5 node_5 node_7 node_7

Caption: Molecular structures of the compared iodo-3-methyl-1H-indazole isomers.

Core Spectroscopic Comparison

The most powerful techniques for distinguishing these isomers are ¹H and ¹³C NMR spectroscopy, which provide direct insight into the connectivity and chemical environment of atoms within the molecule.[4][5]

¹H NMR Spectroscopy: The Aromatic Fingerprint

The aromatic region of the ¹H NMR spectrum (typically δ 7.0-8.5 ppm) is the most informative for differentiating these isomers. The chemical shifts and, more importantly, the coupling patterns (multiplicity and J-values) of the protons on the benzene ring are highly sensitive to the substituent pattern.

  • 6-Iodo-3-methyl-1H-indazole: We expect three signals in the aromatic region. The proton at C7, adjacent to the nitrogen and ortho to the iodine, will likely appear as a singlet or a narrow doublet. The proton at C5, ortho to the iodine, will be a doublet, and the proton at C4 will be a doublet of doublets, coupled to both H5 and H7 (though one coupling may be small). The methyl group at C3 will appear as a singlet around δ 2.5 ppm.

  • 4-Iodo-3-methyl-1H-indazole: This isomer will also show three aromatic protons. We would predict a triplet for H6, and two doublets for H5 and H7. The downfield shift of the proton at C5 is expected due to the anisotropic effect of the adjacent iodine atom.

  • 5-Iodo-3-methyl-1H-indazole: The proton at C4 will likely be the most downfield aromatic signal and will appear as a singlet or narrow doublet. The proton at C6 will be a doublet of doublets, and the proton at C7 will be a doublet.

  • 7-Iodo-3-methyl-1H-indazole: We predict a pattern of three adjacent aromatic protons. This would result in a triplet for H5, and two doublets for H4 and H6. The absence of a proton at C7 removes the typical downfield signal seen in other isomers.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides unambiguous information on the number and electronic environment of carbon atoms. The most diagnostic signal is that of the carbon directly bonded to the iodine atom (C-I), which experiences a significant upfield shift due to the heavy atom effect.

  • C-I Signal: For the 6-iodo, 4-iodo, 5-iodo, and 7-iodo isomers, a signal at approximately δ 85-95 ppm is characteristic of the carbon bearing the iodine atom.[6]

  • Substituent Effects: The electron-donating methyl group and the electron-withdrawing/anisotropic effects of the iodine atom will cause predictable shifts in the other carbon signals, creating a unique fingerprint for each isomer. For instance, the position of the C3 carbon (bearing the methyl group) will be relatively consistent across the isomers, while the chemical shifts of C3a, C4, C5, C6, C7, and C7a will vary significantly.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups. While it is less powerful than NMR for distinguishing regioisomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be observed.

  • N-H Stretch: A broad absorption band in the range of 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the indazole ring.[8]

  • C-H Aromatic/Aliphatic Stretches: Sharp peaks between 3000-3100 cm⁻¹ correspond to aromatic C-H stretches, while peaks just below 3000 cm⁻¹ (e.g., ~2950 cm⁻¹) are due to the C-H stretches of the methyl group.[8][9]

  • C=C and C=N Stretches: Absorptions in the 1450-1650 cm⁻¹ region correspond to the aromatic C=C and C=N stretching vibrations.

  • C-H Bending (Out-of-Plane): The pattern of bands in the 900-675 cm⁻¹ region can sometimes be diagnostic of the substitution pattern on the aromatic ring.[9]

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition.

  • Molecular Ion Peak ([M]⁺): All four isomers have the same molecular formula, C₈H₇IN₂, and thus the same nominal molecular weight of 258 g/mol .[1] High-Resolution Mass Spectrometry (HRMS) is critical to confirm the elemental composition by providing an exact mass measurement (calculated: 257.9654).[5]

  • Isotopic Pattern: A key feature in the mass spectrum will be the presence of iodine. Iodine is monoisotopic (¹²⁷I), so unlike compounds with chlorine or bromine, there will be no characteristic M+2 peak.[4][10] The presence of a single, intense molecular ion peak is expected.

  • Fragmentation: While fragmentation patterns can provide structural information, they are often very similar for closely related isomers.[11][12] Common fragmentation pathways for indazoles may involve the loss of N₂, HCN, or the methyl radical.

Data Summary

The following tables summarize the expected and reported spectroscopic data for the iodo-3-methyl-1H-indazole isomers. Note: Data for some isomers is predicted based on known spectroscopic principles and data from analogous compounds, as direct experimental values are not consistently available in the literature.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Compound Solvent Aromatic Chemical Shifts (δ, ppm) and Predicted Multiplicities
6-Iodo-3-methyl-1H-indazole DMSO-d₆ ~7.8 (s, 1H, H7), ~7.6 (d, 1H, H5), ~7.2 (d, 1H, H4)
4-Iodo-3-methyl-1H-indazole DMSO-d₆ ~7.5 (d, 1H, H5), ~7.3 (t, 1H, H6), ~7.1 (d, 1H, H7)
5-Iodo-3-methyl-1H-indazole DMSO-d₆ ~8.1 (s, 1H, H4), ~7.6 (d, 1H, H6), ~7.4 (d, 1H, H7)

| 7-Iodo-3-methyl-1H-indazole | DMSO-d₆ | ~7.6 (d, 1H, H6), ~7.2 (d, 1H, H4), ~7.0 (t, 1H, H5) |

Table 2: Key ¹³C NMR Chemical Shifts (Predicted)

Compound Solvent C-I (δ, ppm) Other Key Carbons (δ, ppm)
6-Iodo-3-methyl-1H-indazole DMSO-d₆ ~90-95 C3, C3a, C4, C5, C7, C7a will have unique shifts.
4-Iodo-3-methyl-1H-indazole DMSO-d₆ ~90-95 Unique chemical shifts for C3, C3a, C5, C6, C7, C7a.
5-Iodo-3-methyl-1H-indazole DMSO-d₆ ~85-90 Unique chemical shifts for C3, C3a, C4, C6, C7, C7a.

| 7-Iodo-3-methyl-1H-indazole | DMSO-d₆ | ~90-95 | Unique chemical shifts for C3, C3a, C4, C5, C6, C7a. |

Table 3: IR and MS Data

Technique Characteristic Feature Expected Value / Observation
IR Spectroscopy N-H Stretch ~3300-3400 cm⁻¹ (broad)
C-H Aromatic Stretch ~3000-3100 cm⁻¹
C-H Aliphatic Stretch ~2950 cm⁻¹
Mass Spectrometry Molecular Formula C₈H₇IN₂
Molecular Weight 258.06 g/mol

| | HRMS [M+H]⁺ | Calculated: 258.9732 |

Experimental Protocols

The unambiguous identification of these isomers relies on the careful acquisition of high-quality spectroscopic data. The following are standardized protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is the cornerstone for structural elucidation, providing the necessary detail to distinguish regioisomers.[5]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified indazole isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[3][4] DMSO-d₆ is often preferred for indazole derivatives as it allows for the observation of the exchangeable N-H proton.

  • Data Acquisition (¹H NMR): Acquire spectra on a 400 MHz or higher field NMR spectrometer.[3][5] Standard parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[13]

  • Data Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C spectrum. A greater number of scans is required due to the low natural abundance of ¹³C.[13] Employing techniques like DEPT can help differentiate between CH, CH₂, and CH₃ carbons.

  • Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet): Alternatively, grind approximately 1 mg of the sample with 100 mg of dry KBr powder and press the mixture into a thin, transparent pellet.[8]

  • Data Acquisition: Record the spectrum on an FTIR spectrometer, typically scanning over a range of 4000-400 cm⁻¹.[2] Report the positions of absorption bands in reciprocal centimeters (cm⁻¹).

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution (approx. 0.1-1.0 mg/mL) of the sample in a suitable volatile solvent like methanol or acetonitrile.[4]

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion ([M+H]⁺) with minimal fragmentation.[5]

  • Mass Analysis: Analyze the sample on a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) capable of high mass accuracy.[5]

  • Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass for the molecular formula C₈H₇IN₂ to confirm the elemental composition.

Analytical Workflow

A logical workflow is essential to ensure that data from multiple orthogonal techniques are used to build a comprehensive and definitive structural proof.

G General Workflow for Isomer Characterization cluster_synthesis Sample Acquisition cluster_analysis Analytical Characterization cluster_validation Structural Validation synthesis Synthesized Compound (Mixture or Pure Isomer) ms Step 1: HRMS (Confirm Molecular Formula) synthesis->ms Initial Analysis nmr Step 2: 1D & 2D NMR (Determine Connectivity & Regiochemistry) ms->nmr Formula Confirmed ir Step 3: IR Spectroscopy (Confirm Functional Groups) nmr->ir Connectivity Established compare Compare Data to Reference Spectra or Predicted Patterns ir->compare Full Dataset Acquired validated Structure Validated compare->validated Data Match

Caption: A stepwise workflow for the structural validation of a target molecule.

Conclusion

The precise characterization of 6-Iodo-3-methyl-1H-indazole and its regioisomers is a critical task in chemical synthesis and drug development. While mass spectrometry and IR spectroscopy serve to confirm the molecular formula and the presence of key functional groups, they are insufficient on their own to differentiate these positional isomers. The definitive assignment of the specific regioisomer hinges on a detailed analysis of ¹H and ¹³C NMR spectra. The unique chemical shifts and coupling constants observed in the aromatic region of the ¹H NMR spectrum, complemented by the characteristic carbon signals in the ¹³C NMR spectrum, provide an unambiguous structural fingerprint for each molecule. By employing the multi-faceted analytical workflow outlined in this guide, researchers can confidently validate the structure of their target compound, ensuring the integrity and reproducibility of their scientific findings.

References

  • Interpretation of IR spectrum of compound 1N2a. ResearchGate. Available at: [Link]

  • Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. University of Groningen Research Portal. Available at: [Link]

  • An infrared spectroscopic study of protonated and cationic indazole. Semantic Scholar. Available at: [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

  • 4-iodo-1H-imidazole. PubChem. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • The molecule that gave the mass spectrum shown here contains a halogen. Which halogen is present? Pearson. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

  • 7-Bromo-3-iodo-1-methyl-1H-indazole. PubChem. Available at: [Link]

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  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

  • 3-methyl-1H-indazole. PubChem. Available at: [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]

  • methyl 3-iodo-1H-indazole-5-carboxylate. PubChem. Available at: [Link]

  • Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

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A Comparative Guide to the Purity Assessment of 6-Iodo-3-methyl-1H-indazole by HPLC and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is non-negotiable. 6-Iodo-3-methyl-1H-indazole, a key building block in the synthesis of various pharmacologically active compounds, is no exception. Its isomeric and process-related impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) for the purity assessment of this compound, complete with supporting experimental data and protocols.

The Critical Need for Purity Analysis of 6-Iodo-3-methyl-1H-indazole

The synthesis of 6-Iodo-3-methyl-1H-indazole can be challenging regarding regioselectivity.[1][2] During the iodination of 3-methyl-1H-indazole, a mixture of isomers can be formed, with the iodo group substituting at different positions on the indazole ring.[1] Common impurities may include:

  • Regioisomers: 4-Iodo, 5-Iodo, and 7-Iodo-3-methyl-1H-indazole are common isomeric impurities that can be difficult to separate due to their similar physical properties.[1]

  • Starting Materials: Unreacted 3-methyl-1H-indazole can remain in the final product.

  • Over-iodinated Products: The formation of di-iodinated species is a possibility under certain reaction conditions.[1]

Given that even minor structural variations can lead to significant differences in biological activity and toxicity, a robust analytical method is essential to ensure the purity of 6-Iodo-3-methyl-1H-indazole.[3]

Comparative Analysis of Analytical Methods: HPLC vs. UPLC

While Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the established "gold standard" for pharmaceutical analysis,[4][5] Ultra-High-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed and resolution. Below is a comparison of these two techniques for the purity assessment of 6-Iodo-3-methyl-1H-indazole.

ParameterHPLCUPLCRationale & Insights
Resolution GoodExcellentUPLC's sub-2 µm particle columns provide significantly higher theoretical plates, leading to sharper peaks and better separation of closely eluting impurities like regioisomers.
Analysis Time ~20-30 min~5-10 minThe higher pressure tolerance of UPLC systems allows for faster flow rates and shorter analysis times, dramatically increasing sample throughput.
Sensitivity HighVery HighSharper, more concentrated peaks in UPLC lead to greater peak heights and improved signal-to-noise ratios, allowing for the detection of trace-level impurities.
Solvent Consumption ModerateLowFaster run times and lower flow rates significantly reduce the volume of organic solvents used, making UPLC a greener and more cost-effective option.[5]
System Backpressure Low-ModerateHighThe use of sub-2 µm particles in UPLC columns results in significantly higher backpressure, requiring specialized instrumentation capable of handling these conditions.

Experimental Workflow for Purity Assessment

A systematic workflow is crucial for accurate and reproducible purity analysis. The following diagram illustrates the key steps, from sample preparation to data analysis and reporting, applicable to both HPLC and UPLC methods.

Purity Assessment Workflow Purity Assessment Workflow for 6-Iodo-3-methyl-1H-indazole cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_processing Data Processing & Reporting prep_sample Weigh and dissolve sample in diluent instrument_setup Instrument Setup & Equilibration prep_sample->instrument_setup prep_std Prepare reference standard solution prep_std->instrument_setup prep_impurities Prepare impurity marker solutions (if available) prep_impurities->instrument_setup sst System Suitability Test (SST) instrument_setup->sst injection Inject Samples, Standards, and Blanks sst->injection data_acquisition Data Acquisition injection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification of Impurities (% Area) peak_integration->quantification validation Method Validation (as per ICH Q2(R1)) quantification->validation report Generate Certificate of Analysis (CoA) validation->report

Caption: A generalized workflow for the purity assessment of 6-Iodo-3-methyl-1H-indazole.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the purity assessment of 6-Iodo-3-methyl-1H-indazole by HPLC and UPLC. These methods have been designed to provide robust separation of the main component from its potential process-related impurities and regioisomers.

HPLC Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 6-Iodo-3-methyl-1H-indazole sample.

  • Dissolve in 10 mL of diluent to obtain a concentration of 1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter through a 0.45 µm syringe filter before injection.

UPLC Method

Instrumentation:

  • UPLC system with a binary pump, autosampler, column oven, and DAD.

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-4.0 min: 10% to 90% B

    • 4.0-4.5 min: 90% B

    • 4.5-4.6 min: 90% to 10% B

    • 4.6-5.0 min: 10% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 2 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

Sample Preparation:

  • Accurately weigh approximately 5 mg of the 6-Iodo-3-methyl-1H-indazole sample.

  • Dissolve in 10 mL of diluent to obtain a concentration of 0.5 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter through a 0.22 µm syringe filter before injection.

Method Validation: A Trustworthy System

For use in a regulated environment, any analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants. This is demonstrated by the resolution between the main peak and any adjacent peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Typically, a minimum of five concentrations are used to establish linearity.

  • Accuracy: The closeness of the test results to the true value. This is often determined by a recovery study on a spiked placebo.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[7]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion: Selecting the Appropriate Technique

Both HPLC and UPLC are powerful techniques for the purity assessment of 6-Iodo-3-methyl-1H-indazole. The choice between them often depends on the specific needs of the laboratory.

  • HPLC remains a robust and reliable workhorse for routine quality control where high throughput is not the primary concern.

  • UPLC is the superior choice for method development, high-throughput screening, and when the highest resolution is required to separate complex impurity profiles. The benefits of reduced analysis time and solvent consumption often justify the initial investment in UPLC instrumentation.

By implementing a well-developed and validated chromatographic method, researchers and drug development professionals can confidently ensure the purity of 6-Iodo-3-methyl-1H-indazole, a critical step in the journey to developing safe and effective new medicines.

References

  • Guillarme, D., & Veuthey, J. L. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. CHIMIA International Journal for Chemistry, 71(3), 134-140.
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  • Atkočiūnaitė, V., et al. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Pharmaceuticals, 16(7), 969.
  • BenchChem. (2025). A Comparative Guide to the Characterization of 3-Iodo-6-methyl-4-nitro-1H-indazole and Its Isomers. BenchChem.
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  • BenchChem. (2025).

Sources

The Strategic Utility of 6-Iodo-3-methyl-1H-indazole in the Development of Potent Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition

The indazole moiety has been firmly established as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its unique bicyclic aromatic structure, featuring two nitrogen atoms, allows it to form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of numerous kinases.[3] This fundamental interaction anchors the inhibitor and provides a robust platform for further structural modifications to achieve high potency and selectivity. Several FDA-approved kinase inhibitors, such as Pazopanib and Axitinib, feature the indazole core, underscoring its therapeutic significance in oncology.[1]

This guide focuses on the comparative study of kinase inhibition by derivatives of 6-Iodo-3-methyl-1H-indazole . It is crucial to note that while this specific compound is a key synthetic intermediate, comprehensive public data on its direct biological activity is limited.[4][5] Therefore, this guide will illuminate its strategic importance as a versatile building block for creating a diverse array of potent kinase inhibitors. We will explore the synthesis of various derivatives from this starting material and present a comparative analysis of their inhibitory activities against different kinases, supported by experimental data from the scientific literature.

The Synthetic Versatility of 6-Iodo-3-methyl-1H-indazole

The true value of 6-Iodo-3-methyl-1H-indazole lies in the synthetic handle provided by the iodine atom at the 6-position. This allows for the introduction of a wide range of substituents through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][6] These reactions are instrumental in exploring the structure-activity relationships (SAR) of the indazole scaffold, enabling the fine-tuning of inhibitor potency and selectivity. The 3-methyl group also plays a role in orienting the molecule within the kinase active site and can contribute to favorable steric interactions.[3]

Below is a diagram illustrating the general synthetic utility of 6-Iodo-3-methyl-1H-indazole in the preparation of diverse kinase inhibitors.

G A 6-Iodo-3-methyl-1H-indazole B Suzuki-Miyaura Coupling (Pd catalyst, base, Ar-B(OH)2) A->B C Buchwald-Hartwig Amination (Pd catalyst, ligand, base, R2NH) A->C D 6-Aryl-3-methyl-1H-indazole Derivatives B->D E 6-Amino-3-methyl-1H-indazole Derivatives C->E F Diverse Kinase Inhibitors D->F E->F

Caption: Synthetic utility of 6-Iodo-3-methyl-1H-indazole.

Comparative Kinase Inhibition Profiles of Indazole Derivatives

The strategic modification of the indazole core, particularly at the 6-position, is a critical determinant of both potency and selectivity against various kinases.[7] The following tables summarize the in vitro performance of various indazole derivatives against different protein kinases, as reported in several studies. This comparative data can serve as a benchmark for researchers working with these compounds.

Table 1: Potency of Indazole Derivatives Against Various Kinases
Compound ID6-Position SubstituentPrimary Kinase Target(s)IC50 (nM)Off-Target Kinase(s)IC50 (nM) / % InhibitionSelectivity FoldSource
Compound 15-HJNK31p38α226226x[7]
Compound 8-FJNK35p38α--[7]
VH02-IndazolylVEGFR-2560EGFRModest InhibitionSelective for VEGFR-2[7]
CFI-400945N/APLK42.8-->20,000x over other PLKs[8][9]
Compound C05Indazole-basedPLK4< 0.1-87.45% inhibitionFavorable[8][9]
Compound 27aFluorine-substituted phenylFGFR1, FGFR2< 4.1, 2.0---[10]

Note: N/A indicates the specific 6-position substituent was not the primary focus of the cited source for that compound.

Table 2: Anti-proliferative Activity of Indazole Derivatives in Cancer Cell Lines
CompoundTarget KinaseCell Line(s)Cellular IC50 (µM)Reference
Compound K22PLK4MCF-7 (Breast Cancer)1.3[8]
Compound C05PLK4IMR-32 (Neuroblastoma), MCF-7, H460 (Lung)0.948, 0.979, 1.679[8][9]
Indazole Amide Derivative (Cmpd 2f)Anticancer4T1 (Breast Cancer)0.23–1.15[4]
PazopanibVEGFR, PDGFRMultipleVaries[1]
AxitinibVEGFRMultipleVaries[1]

Understanding the Mechanism: Kinase Signaling Pathways

To appreciate the impact of these inhibitors, it is essential to understand the signaling cascades in which their target kinases operate. The diagram below illustrates a simplified representation of the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) and a key target in cancer therapy.[11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Gene Gene Expression (Proliferation, Survival, Angiogenesis) PLCg->Gene Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Gene Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene VEGF VEGF Ligand VEGF->VEGFR2 Indazole Indazole-based Inhibitor (e.g., Pazopanib, Axitinib) Indazole->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.[7]

Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis and evaluation of indazole-based kinase inhibitors.

Protocol 1: Synthesis of 6-Aryl-3-methyl-1H-indazole via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an iodo-indazole with a boronic acid, a foundational method for generating diverse derivatives.[12]

Causality: The palladium catalyst facilitates the oxidative addition to the C-I bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond. The base is crucial for the activation of the boronic acid.

Workflow Diagram:

G A Combine 6-iodo-3-methyl-1H-indazole, boronic acid, base, and solvent in a reaction vessel. B Degas the mixture with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes. A->B C Add the palladium catalyst under an inert atmosphere. B->C D Heat the reaction mixture with stirring (e.g., 80-120 °C). C->D E Monitor reaction progress by TLC or LC-MS. D->E F Work-up: Cool, dilute with organic solvent, wash with water and brine. E->F G Dry, filter, and concentrate the organic layer. F->G H Purify the crude product by flash column chromatography. G->H I Characterize the final product (NMR, HRMS). H->I

Sources

In Vitro Screening of 6-Iodo-3-methyl-1H-indazole: A Comparative Guide to Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro screening of novel small molecules, using the hypothetical compound "6-Iodo-3-methyl-1H-indazole" as a case study. Given the prevalence of the indazole scaffold in clinically approved kinase inhibitors, we will benchmark its potential performance against established drugs such as Axitinib and Linifanib.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of targeted therapies.

The indazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous potent and selective kinase inhibitors.[1][3] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Therefore, the identification of novel kinase inhibitors is a primary focus of modern drug discovery.

This guide will detail a logical, multi-step in vitro screening cascade designed to:

  • Establish the kinase inhibitory profile of a novel compound.

  • Quantify its potency and selectivity.

  • Evaluate its effects on cancer cell proliferation.

We will provide detailed experimental protocols, present comparative data in a clear, tabular format, and use diagrams to illustrate key concepts and workflows.

The Screening Cascade: A Strategic Approach

A tiered approach is essential for the efficient and cost-effective evaluation of a novel compound. Our proposed cascade for "6-Iodo-3-methyl-1H-indazole" begins with broad profiling to identify potential targets, followed by more focused assays to confirm activity and assess cellular effects.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: Cellular Activity Broad Kinase Panel Broad Kinase Panel IC50 Determination IC50 Determination Broad Kinase Panel->IC50 Determination Identifies initial hits Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Confirms potency Antiproliferative Assays Antiproliferative Assays IC50 Determination->Antiproliferative Assays Links to cellular effect Target Engagement Assays Target Engagement Assays Antiproliferative Assays->Target Engagement Assays Confirms mechanism in cells

Caption: A tiered in vitro screening workflow.

Tier 1: Broad Kinase Profiling

The initial step is to screen "6-Iodo-3-methyl-1H-indazole" against a large panel of kinases to identify potential targets. This is typically performed at a single, high concentration (e.g., 10 µM). The results are expressed as a percentage of inhibition relative to a control.

Comparative Kinase Inhibition Profile (% Inhibition at 10 µM)

Kinase Target"6-Iodo-3-methyl-1H-indazole" (Hypothetical)Axitinib (Comparator)Linifanib (Comparator)
VEGFR2 (KDR)95%>99%>99%
PDGFRβ88%>99%92%
c-Kit75%>99%85%
ALK15%<20%<20%
Aurora Kinase A92%Not a primary targetNot a primary target
FLT385%Not a primary target>99%

Note: Data for Axitinib and Linifanib are derived from publicly available sources.[4][5]

Based on this hypothetical primary screen, "6-Iodo-3-methyl-1H-indazole" shows significant inhibition of VEGFR2, PDGFRβ, Aurora Kinase A, and FLT3, suggesting it may be a multi-targeted kinase inhibitor, similar to Linifanib.

Tier 2: IC50 Determination for Potency Assessment

Following the identification of initial hits, the next step is to determine the half-maximal inhibitory concentration (IC50) for each of these kinases. This provides a quantitative measure of the compound's potency.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay format is widely used for its robustness and high-throughput compatibility.[6]

  • Reagent Preparation : Prepare assay buffer, kinase, biotinylated substrate, ATP, and the test compound ("6-Iodo-3-methyl-1H-indazole" and comparators) at various concentrations.

  • Kinase Reaction : In a 384-well plate, add the kinase and the test compound at varying concentrations (typically a 10-point serial dilution).

  • Initiation : Start the reaction by adding a mixture of the biotinylated substrate and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection : Stop the reaction by adding a detection mix containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

  • Signal Reading : After a further incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis : Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Comparative IC50 Values (nM)

Kinase Target"6-Iodo-3-methyl-1H-indazole" (Hypothetical)Axitinib (IC50, nM)Linifanib (IC50, nM)
VEGFR2 (KDR)80.2[5]4[4]
PDGFRβ251.6[5]66[4][7]
Aurora Kinase A15>1000>1000
FLT312>10004[7][8]

This hypothetical data suggests that "6-Iodo-3-methyl-1H-indazole" is a potent inhibitor of VEGFR2, Aurora Kinase A, and FLT3, with slightly lower potency against PDGFRβ. Compared to the established drugs, it shows a different selectivity profile.

Tier 3: Cellular Antiproliferative Activity

A potent kinase inhibitor should translate its enzymatic activity into a cellular effect, such as inhibiting the proliferation of cancer cells that are dependent on the targeted kinases.

Experimental Protocol: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[6][9]

  • Cell Seeding : Seed cancer cell lines known to be dependent on the target kinases (e.g., HUVECs for VEGFR2, MV4-11 for FLT3) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of "6-Iodo-3-methyl-1H-indazole" and the comparator compounds for 72 hours.

  • MTT Addition : Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis : Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Comparative Antiproliferative Activity (GI50, nM)

Cell LinePrimary Target Dependency"6-Iodo-3-methyl-1H-indazole" (Hypothetical)Axitinib (GI50, nM)Linifanib (GI50, nM)
HUVECVEGFR220>500 (non-VEGF stimulated)[5]0.2 (VEGF-stimulated)[4]
MV4-11FLT315>10,0004[4]
HCT116->1000>10,000[5]>1000

The hypothetical cellular data for "6-Iodo-3-methyl-1H-indazole" demonstrates potent inhibition of cell lines dependent on its primary kinase targets, suggesting good translation from enzymatic activity to cellular effect.

Understanding the Mechanism: Targeting Angiogenesis

Many indazole-based inhibitors, including Axitinib and Linifanib, target the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) pathways, which are crucial for angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[1][9]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGFR VEGFR PI3K PI3K/AKT Pathway VEGFR->PI3K MAPK MAPK/ERK Pathway VEGFR->MAPK PLCg PLCγ Pathway VEGFR->PLCg PDGFR PDGFR PDGFR->PI3K PDGFR->MAPK PDGFR->PLCg Proliferation Proliferation PI3K->Proliferation Migration Migration MAPK->Migration Survival Survival PLCg->Survival Indazole Indazole Inhibitor (e.g., 6-Iodo-3-methyl-1H-indazole) Indazole->VEGFR Inhibits ATP Binding Indazole->PDGFR Inhibits ATP Binding

Caption: Mechanism of action for indazole-based VEGFR/PDGFR inhibitors.

Conclusion and Future Directions

This guide outlines a systematic in vitro screening strategy for a novel indazole compound, "6-Iodo-3-methyl-1H-indazole." By comparing its hypothetical performance to established drugs like Axitinib and Linifanib, we can contextualize its potential as a multi-targeted kinase inhibitor. The proposed workflow, from broad panel screening to specific cellular assays, provides a robust framework for early-stage drug discovery.

The hypothetical data suggests that "6-Iodo-3-methyl-1H-indazole" warrants further investigation. Future studies should include:

  • Selectivity profiling against a wider range of kinases to better understand its off-target effects.

  • In vitro ADME-Tox studies to assess its drug-like properties.

  • In vivo efficacy studies in relevant animal models to confirm its anti-tumor activity.

By following a logical and well-defined screening cascade, researchers can efficiently identify and characterize promising new therapeutic candidates.

References

Sources

A Senior Application Scientist's Guide to Validating the Structure of 6-Iodo-3-methyl-1H-indazole Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. The functionalization of this nucleus, particularly through reactions involving versatile intermediates like 6-Iodo-3-methyl-1H-indazole , opens avenues for the discovery of novel drug candidates. However, the synthesis of substituted indazoles is often accompanied by the potential for regioisomeric impurities. Consequently, the unambiguous structural validation of reaction products is not merely a procedural step but a cornerstone of scientific integrity and successful drug development.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of reaction products derived from 6-Iodo-3-methyl-1H-indazole. As a self-validating system, the synergistic use of multiple orthogonal methods is emphasized to provide unequivocal proof of structure.

The Imperative of Multi-Technique Validation

The synthetic routes to functionalized 6-Iodo-3-methyl-1H-indazole derivatives, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), can be intricate.[1][2] The potential for side reactions, including rearrangement or alternative substitution patterns, necessitates a rigorous analytical workflow. Relying on a single technique can be misleading; therefore, a multi-faceted approach is essential for definitive structural confirmation.[3]

dot

cluster_workflow Structural Validation Workflow Synthesized Product Synthesized Product Mass Spectrometry (MS) Mass Spectrometry (MS) Synthesized Product->Mass Spectrometry (MS) Step 1: Molecular Weight & Formula NMR Spectroscopy NMR Spectroscopy Mass Spectrometry (MS)->NMR Spectroscopy Step 2: Connectivity & Regiochemistry Re-evaluate Synthesis/Purification Re-evaluate Synthesis/Purification Mass Spectrometry (MS)->Re-evaluate Synthesis/Purification Incorrect Mass X-ray Crystallography X-ray Crystallography NMR Spectroscopy->X-ray Crystallography Step 3 (if feasible): Absolute Structure Validated Structure Validated Structure NMR Spectroscopy->Validated Structure High Confidence Confirmation NMR Spectroscopy->Re-evaluate Synthesis/Purification Inconsistent Data X-ray Crystallography->Validated Structure Unambiguous Confirmation

Caption: A stepwise workflow for robust structural validation.

Comparative Analysis of Key Analytical Techniques

The following sections provide a comparative overview of the primary analytical techniques for the structural validation of 6-Iodo-3-methyl-1H-indazole reaction products.

Mass Spectrometry (MS): The First Gatekeeper

Mass spectrometry serves as the initial checkpoint, providing crucial information about the molecular weight and elemental composition of the product.[4]

Technique Information Provided Advantages Limitations
High-Resolution Mass Spectrometry (HRMS) Exact mass of the molecular ion, allowing for the determination of the elemental formula.Confirms that the product has the expected atomic constituents.Does not provide information on the connectivity of atoms (isomer differentiation).
Tandem Mass Spectrometry (MS/MS) Fragmentation pattern of the molecular ion.Can provide clues about the structure and functional groups present.Fragmentation patterns of isomers can be very similar.

Causality in Experimental Choice: For a reaction product of 6-Iodo-3-methyl-1H-indazole, HRMS is indispensable. It confirms that the desired transformation (e.g., replacement of the iodine atom with another group) has occurred while maintaining the expected elemental composition. For instance, in a Suzuki coupling with phenylboronic acid, HRMS would confirm the molecular formula has changed from C₈H₇IN₂ to C₁₄H₁₂N₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms, making it essential for distinguishing between regioisomers.[5][6]

Technique Information Provided Key Differentiators for Indazole Isomers
¹H NMR Number of unique protons, their chemical environment, and scalar coupling (connectivity).The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the substitution pattern.
¹³C NMR Number of unique carbons and their chemical environment.The chemical shifts of carbons directly attached to substituents are significantly altered.
2D NMR (COSY, HSQC, HMBC) Correlation between protons (COSY), direct carbon-proton attachment (HSQC), and long-range carbon-proton coupling (HMBC).Provides unambiguous assignment of all proton and carbon signals and confirms the overall connectivity.

Expert Insights on Spectral Interpretation:

  • ¹H NMR: The protons on the benzene ring of the indazole core will exhibit distinct splitting patterns and chemical shifts depending on the position of the substituents. For a 6-substituted indazole, one would expect to see specific coupling patterns for H-4, H-5, and H-7. Any deviation from the expected pattern in the reaction product would suggest an unexpected rearrangement.

  • ¹³C NMR: The carbon atom attached to the iodine in the starting material will have a characteristic chemical shift. Following a successful reaction where iodine is replaced, this signal will disappear and a new signal corresponding to the carbon attached to the new substituent will appear.

  • HMBC: This 2D NMR technique is particularly powerful for confirming the position of substituents that do not have attached protons. For example, in a reaction product, correlations from the methyl protons (at position 3) to the C-3a and C-4 carbons can confirm the integrity of the indazole core.

dot

cluster_nmr NMR Data Integration for Structural Confirmation 1H_NMR ¹H NMR (Proton Environments & Coupling) 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity Mapping) 1H_NMR->2D_NMR 13C_NMR ¹³C NMR (Carbon Skeleton) 13C_NMR->2D_NMR Confirmed_Structure Confirmed Molecular Structure 2D_NMR->Confirmed_Structure Unambiguous Assignment

Caption: Integration of NMR techniques for structural proof.

Single-Crystal X-ray Crystallography: The Definitive Proof

When a crystalline product is obtained, single-crystal X-ray crystallography provides the most definitive and unambiguous structural evidence.[7][8] It reveals the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.[9]

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Diffraction Absolute 3D molecular structure, including stereochemistry and crystal packing.Provides irrefutable proof of structure.Requires a suitable single crystal, which can be challenging to grow.

Trustworthiness of the Data: An X-ray crystal structure is the "gold standard" for structural validation. It can definitively distinguish between even the most closely related isomers. If a crystal structure is obtained, it validates the interpretations of both MS and NMR data.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key analytical techniques.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the purified reaction product (approximately 0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization: Utilize a soft ionization technique, typically Electrospray Ionization (ESI), to generate molecular ions with minimal fragmentation.

  • Mass Analysis: Analyze the sample on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Analysis: Determine the exact mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) and compare it to the theoretically calculated mass for the expected molecular formula. A mass accuracy of within 5 ppm is considered confirmation of the elemental composition.

Protocol 2: NMR Spectroscopy (¹H, ¹³C, and 2D)
  • Sample Preparation: Dissolve 5-10 mg of the purified, dry product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[10] The choice of solvent is critical; DMSO-d₆ is often preferred for indazole derivatives as it allows for the observation of the N-H proton.

  • Data Acquisition (¹H NMR): Acquire a standard one-dimensional ¹H spectrum on a 400 MHz or higher field spectrometer. Ensure proper shimming to achieve good resolution.

  • Data Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be collected to obtain a good signal-to-noise ratio. DEPT-135 and DEPT-90 experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Acquisition (2D NMR): If there is any ambiguity in the assignments from 1D spectra, acquire 2D NMR spectra. Key experiments include:

    • COSY: To establish proton-proton coupling networks.

    • HSQC: To identify which protons are directly attached to which carbons.

    • HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular framework.

  • Data Analysis: Process and analyze the spectra to assign all proton and carbon signals. Compare the observed chemical shifts and coupling constants with expected values based on the predicted structure and data from related compounds.[11]

Protocol 3: Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the purified product suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved through techniques such as slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα radiation.[4]

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. The resulting electron density map will reveal the precise three-dimensional arrangement of the atoms, providing definitive confirmation of the molecular structure.

Conclusion: A Framework for Confidence

The structural validation of reaction products of 6-Iodo-3-methyl-1H-indazole is a critical process that underpins the reliability of subsequent research and development. By employing a synergistic workflow that begins with mass spectrometry to confirm molecular formula, proceeds to detailed NMR analysis to map atomic connectivity, and culminates, where possible, with X-ray crystallography for absolute structural proof, researchers can have the highest degree of confidence in their results. This rigorous, multi-faceted approach ensures the scientific integrity of the data and accelerates the journey from a novel molecule to a potential therapeutic.

References

  • BenchChem. (2025). Overcoming poor reactivity of 3-Iodo-1,5-dimethyl-1H-indazole in coupling reactions.
  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]

  • Perez, E., et al. (2018). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules. [Link]

  • Wiley-VCH. (2007).
  • University of Vienna.
  • Gonnella, N. C. Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry.
  • University of Waterloo. About Single X-ray Diffraction. [Link]

  • BenchChem. (2025). A Comparative Guide to the Characterization of 3-Iodo-6-methyl-4-nitro-1H-indazole and Its Isomers.
  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • Giraud, F., et al. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Teixeira, F. C., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. University of Groningen Research Portal. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions.
  • BenchChem. (2025).
  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Iodo-3-methyl-1H-indazole.
  • BenchChem. (2025).

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Iodo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper disposal of research chemicals like 6-Iodo-3-methyl-1H-indazole is a critical component of the laboratory workflow. This guide provides a detailed, step-by-step protocol for its safe disposal, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be a self-validating system, ensuring the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment: A Proactive Approach

Due to its structure as a halogenated indazole derivative, 6-Iodo-3-methyl-1H-indazole must be treated as a hazardous substance. While a specific Safety Data Sheet (SDS) for this exact compound is not always readily available, data from structurally similar compounds provide a strong basis for a conservative risk assessment.

Analogous iodinated and indazole-based compounds are typically classified as harmful if swallowed, and may cause skin and eye irritation.[1][2][3] Therefore, 6-Iodo-3-methyl-1H-indazole should be managed as regulated chemical waste. The GHS07 pictogram, indicating "Warning," is associated with this class of compounds.[4]

Key Principles for Handling:

  • Assume Hazard: In the absence of comprehensive data for a novel compound, always adopt a cautious approach and assume it is hazardous.[5]

  • Consult Analogues: Utilize SDS information from structurally similar chemicals to anticipate potential hazards.[1]

  • Institutional Guidance: Always operate within the framework of your institution's Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[6][7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any handling or disposal procedures, the appropriate PPE must be worn to prevent exposure. The causality is clear: creating a barrier between the researcher and the chemical is the most direct way to mitigate health risks.

Mandatory PPE includes:

  • Gloves: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.[1]

  • Eye Protection: Safety glasses or chemical safety goggles are required to protect against splashes or airborne particles.[9]

  • Lab Coat: A fastened lab coat protects clothing and skin from contamination.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary.[1]

Segregation and Collection: Preventing Unwanted Reactions

Proper segregation is a cornerstone of safe laboratory waste management.[10] Mixing incompatible waste streams can lead to dangerous chemical reactions. 6-Iodo-3-methyl-1H-indazole, as a halogenated organic solid, requires a specific and dedicated waste stream.

Step-by-Step Collection Protocol:

  • Designate a Container: Use a dedicated, clearly labeled waste container for "Halogenated Organic Solids."[1][11] The container must be constructed from a compatible material, such as high-density polyethylene (HDPE), and equipped with a secure, tight-fitting lid.[1]

  • Immediate and Accurate Labeling: As soon as the container is designated for waste, it must be labeled with a hazardous waste tag.[1] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "6-Iodo-3-methyl-1H-indazole."

    • Known or suspected hazards (e.g., "Toxic," "Irritant").[1]

    • The date on which waste accumulation began.

  • Prevent Co-mingling: It is imperative not to mix this compound with other waste streams, particularly:

    • Non-halogenated organic waste.[1][12]

    • Acids or bases.[1]

    • Oxidizing agents.[9]

    • Aqueous waste.[1]

  • Solid Waste Collection: Collect the waste in its solid form. Do not dissolve it in a solvent for disposal unless it is part of a reaction mixture that is being discarded.

Storage and Final Disposal: The Final Steps to Safety

The storage of hazardous waste is strictly regulated to ensure safety and compliance. All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][13] On-site treatment, such as neutralization or drain disposal, is not a suitable or compliant option for this chemical.[1][14]

Storage Protocol:

  • Secure Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA).[5] This area should be well-ventilated and away from heat or ignition sources.[10]

  • Regular Inspection: Regularly inspect the waste container for any signs of leakage or degradation.

  • Timely Removal: Arrange for a waste pickup with your institution's EHS office as soon as the container is full.[15]

The final disposal method for halogenated organic compounds often involves high-temperature incineration to ensure complete destruction and prevent the release of harmful substances into the environment.[10]

Summary of Key Disposal Information

ParameterGuidelineRationale
Hazard Classification Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Serious Eye Irritation (Category 2)[2]Based on data from analogous compounds, this classification necessitates handling as hazardous waste.
GHS Pictogram GHS07 (Exclamation Mark)[4]Indicates potential for skin and eye irritation, and oral toxicity.
Required PPE Nitrile gloves, safety goggles, lab coat.[1][2][9]Provides a necessary barrier to prevent skin and eye contact.
Waste Container Labeled, sealed, compatible (e.g., HDPE) container.[1]Ensures safe containment and prevents leaks or reactions.
Waste Segregation "Halogenated Organic Solids" stream.[1][11]Prevents dangerous reactions with incompatible waste types.
Disposal Method Licensed hazardous waste contractor (typically via incineration).[1][10]Ensures compliance with EPA regulations and complete destruction of the hazardous material.[16][17]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 6-Iodo-3-methyl-1H-indazole.

DisposalWorkflow start Waste Generation: 6-Iodo-3-methyl-1H-indazole assess Hazard Assessment: Treat as Hazardous (Halogenated Organic Solid) start->assess ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat assess->ppe segregate Segregate Waste: Designated Halogenated Organic Solids Container ppe->segregate label Label Container: 'Hazardous Waste', Full Chemical Name, Date segregate->label store Store Safely: Sealed Container in Satellite Accumulation Area label->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Final Disposal: Licensed Hazardous Waste Contractor (Incineration) contact_ehs->disposal

Caption: Disposal workflow for 6-Iodo-3-methyl-1H-indazole.

References

  • OSHA Compliance For Laboratories - US Bio-Clean . This resource outlines the OSHA and EPA guidelines for laboratory waste disposal, emphasizing the importance of segregation and proper containment. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual . This manual details the requirements of OSHA's Laboratory Standard, including the development of a Chemical Hygiene Plan. [Link]

  • Laboratory Waste Disposal Safety Protocols - NSTA . The National Science Teaching Association provides protocols for waste disposal in laboratory settings, emphasizing the importance of a Chemical Hygiene Plan. [Link]

  • 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem - NIH . PubChem provides aggregated GHS classification information for a similar compound, highlighting its potential hazards. [Link]

  • Laboratory Chemical Disposal - Environmental Marketing Services . This article discusses the requirements for disposing of laboratory chemicals, including the use of licensed disposal services. [Link]

  • Standard Operating Procedure for work with Chemical name/class: Iodine - Duke SMIF . This SOP for iodine provides relevant information on handling and waste disposal for iodinated compounds. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration - OSHA . The official OSHA standard for laboratory safety, which mandates the development of a Chemical Hygiene Plan. [Link]

  • Iodine - Hazardous Substance Fact Sheet . This fact sheet details the hazards of iodine, which is relevant to understanding the risks of iodinated compounds. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA . EPA regulations specific to academic laboratories, offering guidance on compliant waste management. [Link]

  • Iodine Disposal For Businesses - Collect and Recycle . A guide to the disposal of iodine-containing waste, emphasizing that it should not be disposed of down the drain. [Link]

  • Hazardous Waste | US EPA . The EPA's central resource for information on hazardous waste regulations and management. [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL . A document that discusses the disposal of iodine-containing compounds, noting that some forms are classified as hazardous. [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal . A comprehensive guide from a research institution on chemical waste disposal procedures. [Link]

  • Hazardous Waste Reduction - Environmental Health and Safety . This guide explains the importance of segregating halogenated and non-halogenated solvents for proper disposal. [Link]

  • Liquid waste - Chimactiv - AgroParisTech . This resource details the sorting of liquid laboratory waste, with specific categories for halogenated and non-halogenated solvents. [Link]

  • Hazardous Materials Disposal Guide | Nipissing University . A university guide that defines and categorizes hazardous waste, including halogenated organic compounds. [Link]

  • Waste, Chemical, and Cleanup Enforcement | US EPA . Information on the EPA's enforcement of regulations related to the safe handling and disposal of hazardous wastes. [Link]

  • Chemical and Hazardous Waste Guide - UiO . A university guide providing waste classification numbers and procedures for chemical waste disposal. [Link]

  • Find Community Recycling Centres and Household Chemical CleanOut events | EPA . An example of a regional EPA program for collecting hazardous household chemicals, illustrating the principle of designated collection points. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for 6-Iodo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds requires a safety-first mindset grounded in rigorous scientific principles. This guide provides essential, field-proven safety and handling protocols for 6-Iodo-3-methyl-1H-indazole (CAS No. 1082041-53-9), a solid organic compound used in discovery research. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of why each safety measure is critical. This document is structured to empower you, the researcher, to build a self-validating system of safety for every manipulation of this compound.

Hazard Profile: Understanding the Adversary

While comprehensive toxicological data for 6-Iodo-3-methyl-1H-indazole is not fully available, its known hazard classification and the profile of structurally similar iodo-indazoles command a cautious and thorough approach. The primary known hazard is that it is harmful if swallowed. By referencing the closely related compound 6-iodo-1H-indazole, we can extrapolate a more complete, albeit presumptive, hazard profile, which is a standard and prudent practice in chemical safety assessment.

Hazard StatementGHS CodeSignal WordSource / Rationale
Harmful if swallowed.H302Warning Confirmed for 6-Iodo-3-methyl-1H-indazole.
Causes skin irritation.H315Warning Assumed based on 6-iodo-1H-indazole.
Causes serious eye irritation.H319Warning Assumed based on 6-iodo-1H-indazole.
May cause respiratory irritation.H335Warning Assumed based on 6-iodo-1H-indazole.

The presence of the iodo- group and the indazole core necessitates treating this compound with respect for its potential biological activity and irritant properties.

The Hierarchy of Controls: A Foundation for Safety

Before any Personal Protective Equipment (PPE) is selected, a robust safety framework must be in place. PPE is the last line of defense, not the first. The hierarchy of controls dictates the most effective means of mitigating risk.

cluster_0 Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a safer alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Admin Administrative Controls (Change the way people work) Engineering->Admin PPE Personal Protective Equipment (Protect the worker with PPE) Admin->PPE Least Effective

Caption: Hierarchy of Safety Controls.

For 6-Iodo-3-methyl-1H-indazole, our protocol emphasizes robust Engineering and Administrative Controls to minimize reliance on PPE.

  • Engineering Control - The Chemical Fume Hood: All manipulations of solid 6-Iodo-3-methyl-1H-indazole that could generate dust—including weighing, transferring, and preparing solutions—must be conducted inside a certified chemical fume hood.[1][2] This is non-negotiable. The fume hood's primary function is to capture and exhaust potentially harmful dust and vapors, protecting your respiratory system.

  • Administrative Control - Designated Area: All work with this compound should be restricted to a clearly marked, designated area within the laboratory to prevent cross-contamination.

Personal Protective Equipment (PPE): Your Final Barrier

The following PPE is mandatory for all personnel handling 6-Iodo-3-methyl-1H-indazole. This selection is based on a risk assessment considering the compound's known and presumed hazards.

Body PartRequired PPESpecifications and Rationale
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are required. [2][3] They provide adequate protection against incidental contact with this class of compounds. Always inspect gloves for tears or holes before use.[2] Double-gloving is recommended for extended procedures.[4]
Eyes Safety GogglesChemical splash goggles with side shields are mandatory. [2][5] They provide 360-degree protection from splashes and airborne particles, which standard safety glasses do not.
Face Face Shield (Task-Dependent)A face shield, worn in addition to safety goggles, is required when there is a significant risk of splashing, such as when handling bulk quantities or during vigorous solution mixing.[2][6]
Body Laboratory CoatA long-sleeved, fully-fastened laboratory coat is the minimum requirement to protect skin from accidental contact.[2][3]
Respiratory NIOSH-Approved Respirator (Task-Dependent)Not required for routine handling within a certified fume hood. A NIOSH-approved respirator with an appropriate particulate filter is required for handling large spills or when engineering controls are not available or functioning.[2]

Step-by-Step Operational Protocol

Adherence to a strict, repeatable workflow is crucial for ensuring safety and experimental integrity.

Part A: Preparation and Pre-Handling Checks

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.

  • Assemble all Materials: Before bringing the compound into the hood, ensure all necessary glassware, spatulas, solvents, and waste containers are present to minimize movement in and out of the controlled area.

  • Don PPE: Put on all required PPE (lab coat, safety goggles, gloves) before entering the designated handling area. Check that your lab coat is fully buttoned and gloves are pulled over the cuffs of the coat.[4]

Part B: Handling the Solid Compound

  • Minimize Dust: Handle the solid material carefully to avoid generating dust.[2] Use a micro-spatula for transfers and gently tap to dispense, rather than shaking or pouring from a height.

  • Weighing: If possible, weigh the compound on a tared weigh boat or paper inside the fume hood. If an analytical balance outside the hood must be used, use a sealed container to transport the compound to and from the balance.

  • Making Solutions: Add the solid to your solvent vessel slowly. Keep the container opening away from your breathing zone, even within the hood.

Part C: Post-Handling and Cleanup

  • Decontamination: Wipe down the work surface inside the fume hood, spatulas, and any exterior surfaces of containers with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes in the designated solid waste container.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Gloves should be removed first, using a peel-off technique to ensure the contaminated exterior is contained.[4] Remove your lab coat and goggles last.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves and leaving the work area.[7]

Caption: PPE Decision Workflow for 6-Iodo-3-methyl-1H-indazole.

Emergency & Disposal Plans

Spill Response

  • Small Spill (inside fume hood): If you are trained and equipped, carefully sweep up the solid material, avoiding dust generation.[2] Place it into a sealed, labeled container for hazardous waste disposal. Decontaminate the area.

  • Large Spill (or any spill outside a hood): Evacuate the immediate area.[2] Alert laboratory personnel and your supervisor. If there is an inhalation risk, only personnel with appropriate respiratory protection should perform the cleanup.

First Aid & Exposure

  • Skin Contact: Immediately wash the affected area thoroughly with soap and water.[3] Remove contaminated clothing. Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[9] Seek immediate medical attention.

  • Ingestion: If the person is conscious, rinse their mouth with water. Call a poison control center or physician immediately.[8] Do not induce vomiting.

Disposal Plan All waste materials, including contaminated gloves, weigh boats, paper towels, and excess compound, must be disposed of as hazardous chemical waste.[1] Place these items in a clearly labeled, sealed container. Never dispose of this compound or related materials in the standard trash or down the sink.[7] Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • 6-iodo-1H-indazole Safety and Hazards. PubChem, National Institutes of Health.[Link]

  • Standard Operating Procedure for work with Iodine. Duke University SMIF.[Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.